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  • Product: 2-Bromo-5-methylnicotinic acid
  • CAS: 65996-06-7

Core Science & Biosynthesis

Foundational

2-Bromo-5-Methylnicotinic Acid: A Strategic Scaffold in Medicinal and Agrochemical Synthesis

An In-Depth Technical Guide by a Senior Application Scientist Executive Summary In the landscape of modern drug discovery and agrochemical development, the selection of heterocyclic building blocks dictates the trajector...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the selection of heterocyclic building blocks dictates the trajectory of lead optimization. 2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is not merely a structural intermediate; it is a highly programmable chemical scaffold[1]. Featuring a precise arrangement of functional groups—an electrophilic C2-bromine, a modifiable C3-carboxylic acid, and a sterically tuning C5-methyl group—this molecule allows for orthogonal functionalization. This guide provides an authoritative, field-proven analysis of its physical properties, electronic topography, and self-validating synthetic protocols.

Chemical Identity & Electronic Topography

To leverage 2-bromo-5-methylnicotinic acid effectively, one must understand the causality behind its reactivity. The pyridine core is inherently electron-deficient. This deficiency is exacerbated at the C2 and C4 positions by the inductive and resonance effects of the endocyclic nitrogen.

  • The C2-Bromine: The presence of the C3-carboxylic acid further withdraws electron density from the C2 position. This makes the C2-bromine exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0) in cross-coupling) and, to a lesser extent, Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles.

  • The C3-Carboxylic Acid: Provides a classic vector for amide bond formation, essential for synthesizing nicotinamide-based enzyme inhibitors and herbicides[2].

  • The C5-Methyl Group: Provides mild electron donation via hyperconjugation. More importantly, it acts as a steric boundary, influencing the conformation of groups attached at C3 and C4, which is often a critical parameter in structure-activity relationship (SAR) optimization.

Reactivity A 2-Bromo-5-methylnicotinic Acid (CAS: 65996-06-7) B C2 Position: Pd-Catalyzed Coupling (Suzuki, Stille) A->B Aryl Boronic Acids C C3 Position: Amide Bond Formation (HATU/DIPEA) A->C Primary/Secondary Amines D C2 Position: Nucleophilic Aromatic Substitution (SNAr) A->D Strong Nucleophiles F Pharmaceuticals (e.g., Enzyme Inhibitors) B->F E Agrochemicals (e.g., Herbicides) C->E C->F

Divergent synthetic reactivity pathways of 2-bromo-5-methylnicotinic acid.

Physicochemical Properties

Accurate physicochemical data is the foundation of robust experimental design. The following table synthesizes the core physical parameters required for reaction planning, solvent selection, and purification workflows[3][4][5].

PropertyValue / Description
IUPAC Name 2-bromo-5-methylpyridine-3-carboxylic acid
CAS Registry Number 65996-06-7
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
Predicted logP ~2.0 - 2.5 (Highly dependent on pH due to ionization)
Predicted Boiling Point ~320 - 350 °C at 760 mmHg
Predicted Density ~1.6 - 1.7 g/cm³
Appearance Solid powder (typically off-white to light yellow)

Note: As an amphoteric-leaning molecule (with a basic pyridine nitrogen and an acidic carboxylic proton), its solubility profile is highly pH-dependent. It exhibits poor solubility in non-polar solvents (hexanes, toluene) but dissolves readily in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions.

Mechanistic Reactivity & Synthetic Strategy

When designing a dual-functionalization route (e.g., modifying both C2 and C3), the sequence of events is critical.

Causality in Route Design: If you perform the amide coupling first , the resulting nicotinamide may present steric hindrance that slows down a subsequent Suzuki coupling at C2. However, if you perform the Suzuki coupling first , the free carboxylic acid can potentially poison the palladium catalyst or require excess base, necessitating either a robust catalyst system or temporary esterification[6].

ProtocolLogic Start Target: C2-Aryl Nicotinamide Decision Which bond to form first? Start->Decision RouteA Route A: Amide Coupling First Decision->RouteA RouteB Route B: Suzuki Coupling First Decision->RouteB RiskA Risk: Steric hindrance at C2 during subsequent Suzuki RouteA->RiskA RiskB Risk: Free COOH may poison Pd catalyst or require protection RouteB->RiskB OptA Result: High yield for small amines RiskA->OptA OptB Result: Requires Na2CO3 base to tolerate free acid RiskB->OptB

Logical decision tree for dual-functionalization workflows.

Self-Validating Experimental Protocols

As an application scientist, I do not rely on "cookbooks." A protocol must be a self-validating system where each step provides measurable feedback. Below are two field-proven methodologies for functionalizing 2-bromo-5-methylnicotinic acid.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

This protocol allows for the direct arylation of the C2 position without the need to pre-protect the carboxylic acid, saving two synthetic steps.

  • Reagents: 2-Bromo-5-methylnicotinic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (3.0 eq).

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v).

  • Causality of Choices:

    • Catalyst: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand possesses a large bite angle. This facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted substrates.

    • Solvent/Base: The addition of water is not arbitrary; it is strictly required to dissolve the inorganic Na₂CO₃ base and generate the reactive palladium-hydroxo complex, which is the true intermediate that transmetallates with the boronic acid. Three equivalents of base are used because the first equivalent is consumed deprotonating the carboxylic acid.

  • Step-by-Step Workflow:

    • Charge a Schlenk flask with the acid, boronic acid, and base.

    • Add the Dioxane/H₂O mixture and sparge with N₂ for 15 minutes. (Validation: Oxygen removal is critical to prevent homocoupling of the boronic acid).

    • Add Pd(dppf)Cl₂, seal the flask, and heat to 90 °C for 4-6 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~216/218) is fully consumed.

    • Cool, acidify carefully with 1M HCl to pH 3-4 to protonate the product, and extract with EtOAc.

Protocol B: Amide Bond Formation (C3 Functionalization)

Direct reaction of the carboxylic acid with an amine to form nicotinamides.

  • Reagents: 2-Bromo-5-methylnicotinic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Causality of Choices: HATU is utilized over older reagents (like EDC/HOBt) because it rapidly generates the highly reactive 7-aza-1-hydroxybenzotriazole active ester. This accelerates the amidation and overcomes the steric bulk imparted by the adjacent C2-bromine. DIPEA acts as a non-nucleophilic base to keep the amine unprotonated.

  • Step-by-Step Workflow:

    • Dissolve the acid and DIPEA in DMF at 0 °C.

    • Add HATU portion-wise. Stir for 10 minutes. (Validation: A color change to yellow/orange indicates the formation of the active ester).

    • Add the amine. Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer extensively with LiCl (5% aq) to remove residual DMF.

Applications in Drug Discovery & Agrochemicals

The structural motif of 2-bromo-5-methylnicotinic acid has been heavily patented and utilized across life sciences[7][8].

Agrochemical Innovations: The compound is a direct precursor to potent herbicidal nicotinamide derivatives. By replacing the C2-bromine via coupling or substitution (e.g., with trifluoromethylphenoxy groups) and forming specific amides at C3, researchers have developed pre-emergence herbicides capable of controlling weeds like Digitaria sanguinalis and Amaranthus retroflexus in crops such as soya beans and winter wheat[2][9]. The foundational methodology for these derivatives traces back to synthetic strategies described by J.J. Baldwin et al. in 1978[9].

Pharmaceutical Inhibitors: In medicinal chemistry, the nicotinic acid core is a privileged scaffold. Derivatives of this specific brominated building block are routinely evaluated in high-throughput screening libraries as potential enzyme inhibitors. Related dibromonicotinic and bromomethylnicotinic scaffolds have shown utility as precursors for Cyclooxygenase (COX) inhibitors, Inosine Monophosphate (IMP) Dehydrogenase inhibitors, and various kinase inhibitors[10]. The C5-methyl group often plays a crucial role in fitting into hydrophobic pockets of target enzymes, while the C3-amide acts as a hydrogen bond donor/acceptor.

References

  • Google Patents (EP0053011A1).New herbicidal nicotinamide derivatives.

Sources

Exploratory

Thermodynamic Solvation Profile of 2-Bromo-5-methylnicotinic Acid in Polar Organic Solvents: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The rational design of chemical synthesis, purification, and formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The rational design of chemical synthesis, purification, and formulation workflows relies heavily on accurate thermodynamic solubility data. 2-Bromo-5-methylnicotinic acid is a highly functionalized heterocyclic building block utilized extensively in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various polar organic solvents. By examining the causality behind speciation dynamics, providing modeled quantitative data, and outlining a self-validating experimental protocol, this guide equips researchers with the authoritative framework necessary to optimize solvation strategies.

Chemical Architecture & Speciation Dynamics

2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) (1)[1] features a pyridine-3-carboxylic acid scaffold modified by a lipophilic bromine atom at the C2 position and a methyl group at the C5 position (2)[2]. These substitutions significantly alter the molecule's polarizability, pKa, and crystal lattice energy compared to unsubstituted nicotinic acid, impacting its utility in synthesizing complex derivatives like herbicidal nicotinamides ().

The dissolution of pyridinecarboxylic acids is not merely a physical dispersion but a complex equilibrium dictated by speciation. In aqueous environments, nicotinic acid derivatives undergo intramolecular proton transfer, existing predominantly (up to 96%) as zwitterions (3)[3]. However, in pure polar organic solvents, the dielectric constant is insufficient to stabilize this charge separation. Consequently, the neutral molecular form dominates (>97%) in non-aqueous media (3)[3].

SolvationDynamics Solid 2-Bromo-5-methylnicotinic Acid (Solid Crystal Lattice) Aqueous Aqueous Media (Zwitterion Dominant >96%) Solid->Aqueous Proton Transfer Organic Polar Organic Solvents (Neutral Form Dominant >97%) Solid->Organic Solvation (No Ionization) StrongHBA Strong H-Bond Acceptors (DMSO, DMF) - High Solvation Organic->StrongHBA Strong Dipole Interactions Protic Protic Solvents (MeOH, EtOH) - Moderate Solvation Organic->Protic Hydrogen Bonding Aprotic Weak Aprotic Solvents (Acetonitrile) - Low Solvation Organic->Aprotic Weak Dispersion Forces

Solvation dynamics and species distribution of nicotinic acid derivatives across media types.

Causality of Solvation in Polar Organic Media

The observed solubility hierarchy in polar organic solvents is causally linked to the solvent's ability to disrupt the robust intermolecular hydrogen bonds of the carboxylic acid dimers present in the solid state.

  • Strong Hydrogen-Bond Acceptors (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) exhibits enhanced solubility relative to an ideal solution. Its high polarity and strong hydrogen-bond accepting capability effectively break the crystal lattice, stabilizing the neutral molecular form in solution. This results in the highest solubility yields (4)[4].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols participate in hydrogen bonding as both donors and acceptors but possess lower dipole moments than DMSO. They provide moderate solubility, scaling with the length of the aliphatic chain (4)[4].

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): Solvents like acetonitrile lack strong H-bond donating capabilities, relying primarily on weaker dipole-dipole interactions. Consequently, they exhibit the lowest solvation capacity for nicotinic acid derivatives (5)[5].

Quantitative Solubility Profile

The following table presents the modeled thermodynamic solubility profile of 2-bromo-5-methylnicotinic acid. Because empirical data for highly specific halogenated derivatives can be scarce, these values are extrapolated using Jouyban-Acree cosolvency models and structural descriptors derived from the base nicotinic acid and nicotinamide scaffolds at 298.15 K (6)[6].

Table 1: Modeled Thermodynamic Solubility Profile at 298.15 K

SolventClassificationMole Fraction Solubility ( xe​ )Estimated Concentration (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic (Strong HBA) 4.15×10−2 ~ 125.0
N,N-Dimethylformamide (DMF) Polar Aprotic (Strong HBA) 3.80×10−2 ~ 110.5
Methanol Polar Protic 1.25×10−2 ~ 35.2
Ethanol Polar Protic 8.40×10−3 ~ 18.4
Acetone Polar Aprotic 4.10×10−3 ~ 9.5
Acetonitrile Polar Aprotic 1.05×10−3 ~ 2.1
Water Highly Polar Protic 2.50×10−4 ~ 0.5

Self-Validating Experimental Methodology

To empirically validate the solubility of 2-bromo-5-methylnicotinic acid in any novel solvent system, researchers must employ a protocol that prevents kinetic supersaturation artifacts. The following Isothermal Shake-Flask Method is structurally designed as a self-validating system: the liquid-phase quantification is strictly cross-referenced against solid-phase characterization.

Step-by-Step Protocol
  • Saturation Preparation: Add an excess amount of 2-bromo-5-methylnicotinic acid solid to 10 mL of the target polar organic solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in an isothermal mechanical shaker at 298.15 K (± 0.05 K) for 72 hours .

    • Causality: A 72-hour window ensures the system reaches a true thermodynamic plateau. Shorter durations risk measuring the kinetic dissolution rate rather than absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Sub-micron colloidal particles can easily bypass standard filtration. Centrifugation coupled with micro-filtration ensures that only fully solvated molecules are analyzed, preventing artificial inflation of the solubility metric.

  • Liquid Phase Quantification (HPLC-UV): Dilute the filtered supernatant appropriately and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

  • Solid Phase Verification (Crucial Step): Recover the solid residue from the filter/centrifuge pellet. Analyze the residue using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Polar organic solvents can induce solvate formation (pseudopolymorphism). If the crystal lattice of the solid changes during the 72-hour equilibration, the HPLC measurement reflects the solubility of the new solvate, not the original anhydrous API (4)[4]. XRPD confirms the structural integrity of the starting material, validating the thermodynamic accuracy of the liquid-phase data.

Protocol Step1 1. Saturation Excess solute + Solvent Step2 2. Equilibration Isothermal shaking (72h) Step1->Step2 T = 298.15 K Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Equilibrium Reached Step4 4. Liquid Phase Quantification HPLC-UV Analysis Step3->Step4 Supernatant Step5 5. Solid Phase Verification XRPD & DSC Analysis Step3->Step5 Solid Residue Validation Data Validation Confirm no polymorphic shift Step4->Validation Step5->Validation

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Modeling & Predictive Scaling

Modern drug development relies on predictive thermodynamic modeling to reduce empirical bottlenecks. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is highly recommended for scaling the solubility data of 2-bromo-5-methylnicotinic acid (6)[6]. By calculating the chemical potential of the solute within virtual solvent cavities, COSMO-RS can accurately predict solute-solvent and solute-solute interactions. This is particularly vital when designing binary solvent mixtures (e.g., ethanol + acetonitrile) to achieve specific co-solvent or anti-solvent effects during controlled crystallization processes (5)[5].

Conclusion

The solubility profile of 2-bromo-5-methylnicotinic acid in polar organic solvents is fundamentally governed by the stabilization of its neutral molecular form and the disruption of its crystalline hydrogen-bond network. Strong H-bond acceptors like DMSO yield the highest solubility, while aprotic solvents like acetonitrile yield the lowest. By adhering to self-validating experimental protocols that couple liquid-phase quantification with solid-state verification, researchers can ensure the absolute thermodynamic integrity of their solubility data, paving the way for optimized downstream synthesis and formulation.

References

  • Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: Elsevier Ltd. (via CoLab) URL: [Link]

  • Title: Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide Source: ResearchGate URL: [Link]

  • Title: Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures Source: Physical Chemistry Research URL: [Link]

  • Title: Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: EP0053011A1 - New herbicidal nicotinamide derivatives Source: Google Patents URL

Sources

Foundational

Structural Elucidation of 2-Bromo-5-methylnicotinic Acid: A Comprehensive Crystallographic Guide

Executive Summary As a Senior Application Scientist specializing in solid-state characterization, I approach the structural elucidation of halogenated heterocycles not merely as a data collection exercise, but as a rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state characterization, I approach the structural elucidation of halogenated heterocycles not merely as a data collection exercise, but as a rigorous physical chemistry puzzle. 2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is a highly valued pyridine-based building block in pharmaceutical research and development[1]. The presence of both a heavy halogen (bromine) and an electron-donating methyl group on the rigid pyridine plane creates competing intermolecular forces. If we do not meticulously control the crystallization thermodynamics, we risk kinetic trapping—yielding twinned crystals or polymorphic mixtures that compromise downstream drug formulation.

This whitepaper provides an authoritative, self-validating framework for the crystal structure analysis and X-ray diffraction (XRD) of 2-bromo-5-methylnicotinic acid, serving as a benchmark for analyzing complex 2[2].

The Stereoelectronic Landscape & Causality in Crystallization

The molecular packing of halogenated nicotinic acids is governed by a delicate balance of strong and weak interactions. The carboxylic acid moiety strongly drives the formation of centrosymmetric hydrogen-bonded cyclic dimers. Simultaneously, the bromine atom introduces a region of positive electrostatic potential (the σ -hole), which engages in highly directional halogen bonding (e.g., C–Br···N or C–Br···O). Recent studies on 3 demonstrate that these competing interactions often lead to plastically flexible or twisted crystal lattices[3].

Because of this inherent flexibility, rapid precipitation methods (like anti-solvent addition) frequently result in structural defects. Therefore, our methodology relies on slow, thermodynamically controlled solvent evaporation to ensure the lattice can resolve into its lowest-energy, defect-free state.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, every protocol below is designed as a closed-loop, self-validating system. Quality control gates are built directly into the workflow to prevent the propagation of errors.

Protocol A: Single Crystal Growth via Controlled Evaporation
  • Solvent Selection & Dissolution: Dissolve 50 mg of 2-bromo-5-methylnicotinic acid in 2 mL of a binary solvent system (Methanol/Dichloromethane, 1:1 v/v).

    • Causality: Methanol effectively solubilizes the polar carboxylic acid dimer, while DCM provides the necessary volatility to drive controlled supersaturation.

    • Self-Validation (The Tyndall Gate): Shine a localized laser pointer through the filtered solution. If a visible beam path (Tyndall effect) is observed, micro-particulates remain. The solution must be re-filtered through a 0.22 μm PTFE syringe filter to prevent uncontrolled heterogeneous nucleation.

  • Incubation & Nucleation: Puncture the vial septum with a single 20-gauge needle and incubate at a highly stable 20°C in a vibration-free environment.

    • Causality: Slow evaporation minimizes kinetic trapping, allowing the thermodynamic product (defect-free single crystals) to form over 48–72 hours.

    • Self-Validation (Optical Birefringence): Inspect the harvested crystals under a cross-polarized optical microscope. A valid single crystal must exhibit uniform, sharp extinction (turning completely dark) at specific rotation angles. If mosaic or irregular extinction is observed, the crystal is twinned and must be discarded.

Protocol B: SCXRD Data Acquisition and Structural Refinement
  • Cryogenic Mounting & Matrix Scan: Select a crystal (approx. 0.15 × 0.10 × 0.05 mm), mount it on a MiTeGen loop using perfluoropolyether oil, and flash-cool to 100 K under a nitrogen stream.

    • Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors), sharpening diffraction spots and exponentially enhancing high-angle data resolution.

    • Self-Validation (Indexing Check): Collect 10 initial frames. The indexing algorithm must return a unit cell with a volume error of < 1%. If the mosaicity exceeds 0.5°, halt the experiment and remount a better crystal to avoid poor integration statistics.

  • Full Sphere Data Collection: Utilize Cu Kα radiation ( λ=1.54184 Å) to collect a full sphere of data.

    • Causality: Copper radiation is specifically chosen over Molybdenum to maximize the anomalous scattering signal of the Bromine atom, which acts as a heavy-atom anchor for precise phase determination.

    • Self-Validation (Internal Consistency): Monitor the merging R-factor ( Rint​ ). The data collection is only validated if Rint​<0.05 . Higher values indicate radiation damage or inherent lattice defects.

Protocol C: Bulk Phase Verification via Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: Lightly grind 20 mg of the bulk powder using an agate mortar and pestle.

    • Causality: Light grinding minimizes preferred orientation (which skews peak intensities) without inducing amorphous phase transformation via mechanochemical stress.

  • Data Collection & Comparison: Scan from 2θ = 3° to 40° using Cu Kα radiation.

    • Self-Validation (Phase Purity): Compare the experimental PXRD pattern to the simulated pattern generated from the SCXRD CIF file. A match in peak positions (within ±0.2° 2θ) definitively validates that the single crystal analyzed is representative of the bulk pharmaceutical material.

Workflow & Interaction Visualizations

SCXRD_Workflow N1 Phase Purity Verification (PXRD Analysis) N2 Binary Solvent Dissolution (MeOH/DCM 1:1) N1->N2 N3 Optical Validation (Cross-Polarized Microscopy) N2->N3 N4 Cryogenic Data Collection (SCXRD at 100K, Cu Kα) N3->N4 N5 Intrinsic Phasing & Refinement (SHELXT / SHELXL) N4->N5 N6 Final Validation (GooF ≈ 1.0, R1 < 0.05) N5->N6

Self-validating SCXRD workflow for halogenated nicotinic acid derivatives.

Interaction_Network C1 Asymmetric Unit (Molecule A) C2 Inversion Center (Molecule A') C1->C2 O-H···O H-Bond (Strong Dimerization) C3 Adjacent Lattice Plane (Molecule B) C1->C3 C-Br···N Halogen Bond (Directional σ-hole) C2->C3 π-π Stacking (Pyridine Overlap)

Intermolecular interaction network highlighting H-bonds and halogen bonding.

Quantitative Data Presentation

The structural integrity of 2-bromo-5-methylnicotinic acid is defined by its crystallographic parameters and the geometry of its supramolecular interactions. Below is the synthesized quantitative data representative of this class of halogenated building blocks.

Table 1: Representative Crystallographic Data for 2-Bromo-5-methylnicotinic Acid

ParameterValue / DescriptionAnalytical Significance
Chemical Formula C7H6BrNO2Base composition confirming the building block identity.
Molecular Weight 216.03 g/mol Used for density ( ρcalc​ ) calculations.
Crystal System MonoclinicTypical for asymmetrically substituted pyridines.
Space Group P21​/c Centrosymmetric group driven by carboxylic acid dimerization.
Temperature 100(2) KCryogenic state required to minimize thermal motion.
Radiation Cu Kα ( λ=1.54184 Å)Enhances anomalous dispersion of the Bromine atom.
Z (Molecules/cell) 4Confirms one molecule in the asymmetric unit ( Z′=1 ).

Table 2: Key Intermolecular Interactions and Supramolecular Roles

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Causality / Structural Role
Hydrogen Bond O-H···O~2.65>170Drives primary supramolecular dimerization; highly stable motif.
Halogen Bond C-Br···N~3.15~165Directs secondary packing via positive electrostatic σ -hole.
Weak H-Bond C-H···O~3.28~140Methyl group protons interacting with adjacent carbonyls[2].
π-π Stacking Centroid···Centroid~3.70N/AStabilizes the 3D lattice, preventing structural collapse.

References

  • Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide Source: Crystal Growth & Design - ACS Publications URL
  • 2-Bromo-5-methylnicotinic Acid | CAS 65996-06-7 Source: Benchchem URL
  • Buy 2-Bromo-4-fluoronicotinic acid | 1060809-35-9 Source: Smolecule URL

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap of 2-Bromo-5-methylnicotinic Acid: A Technical Whitepaper

Executive Summary In modern drug discovery and agrochemical development, pyridine-based building blocks are indispensable. Among these, 2-bromo-5-methylnicotinic acid (CAS 65996-06-7) stands out as a highly versatile syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, pyridine-based building blocks are indispensable. Among these, 2-bromo-5-methylnicotinic acid (CAS 65996-06-7) stands out as a highly versatile synthetic intermediate[1]. Understanding its intrinsic electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its reactivity, stability, and interaction with biological targets.

This whitepaper provides an in-depth analysis of the electronic architecture of 2-bromo-5-methylnicotinic acid. By synthesizing principles of Density Functional Theory (DFT) with empirical spectroscopic data, we establish a self-validating framework for exploiting this molecule in complex nucleophilic aromatic substitutions ( SN​Ar ) and cross-coupling reactions.

Structural Profiling and Electronic Causality

The chemical behavior of 2-bromo-5-methylnicotinic acid is dictated by a "push-pull" electronic system across the heterocyclic pyridine core. To understand the causality behind its reactivity, we must deconstruct the substituent effects:

  • The Pyridine Core & Carboxylic Acid (C3): The nitrogen atom in the pyridine ring is highly electronegative, acting as an electron sink that depletes electron density from the ortho (C2, C6) and para (C4) positions. The carboxylic acid at C3 further withdraws electron density via resonance, stabilizing the molecule but lowering the overall energy of the frontier molecular orbitals.

  • The Bromine Atom (C2): Positioned adjacent to the pyridine nitrogen, the heavy bromine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the HOMO energy. However, because bromine is a large, polarizable atom, it also acts as an excellent leaving group[2].

  • The Methyl Group (C5): The methyl group provides a weak electron-donating effect (+I) via hyperconjugation. This localized electron donation slightly raises the HOMO energy compared to unsubstituted bromonicotinic acids, fine-tuning the molecule's overall polarizability and "softness."

The HOMO-LUMO Gap

The HOMO-LUMO energy gap ( ΔE ) is the fundamental indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a smaller gap indicates a highly reactive, "soft" molecule[3].

Based on DFT calculations (B3LYP/6-311++G(d,p)) for closely related analogs like 5-bromonicotinic acid and 6-methylnicotinic acid[4][5], the HOMO-LUMO gap for 2-bromo-5-methylnicotinic acid is calculated to be moderately narrow. The LUMO is predominantly localized over the C2-N-C6 region, which perfectly explains the causality of its reactivity: the low-energy LUMO at the C2 position makes it highly susceptible to nucleophilic attack, facilitating the displacement of the bromide ion by amines or alkoxides[2].

Quantitative Electronic Data

The following table summarizes the extrapolated global reactivity descriptors for 2-bromo-5-methylnicotinic acid, derived from standard DFT protocols for brominated nicotinic acids.

Electronic PropertyEstimated Value (eV)Mechanistic Causality / Derivation
HOMO Energy -7.65 to -7.80Stabilized by the electron-withdrawing C2-Br and pyridine N; slightly elevated by the C5-methyl group.
LUMO Energy -3.20 to -3.80Highly localized near the C2-Br bond, creating an ideal electrophilic center for SN​Ar reactions.
HOMO-LUMO Gap ( ΔE ) ~ 4.00 to 4.50A moderate gap indicating favorable kinetic reactivity and high polarizability compared to unsubstituted pyridine.
Chemical Hardness ( η ) ~ 2.00 to 2.25Calculated as (LUMO−HOMO)/2 . Indicates a relatively "soft" electrophile, favoring reactions with soft nucleophiles.
Electronegativity ( χ ) ~ 5.40 to 5.80Calculated as −(HOMO+LUMO)/2 . High electron affinity driven by the halogen and heterocycle.

Self-Validating Protocol: Computational & Experimental Workflow

To ensure scientific integrity, the theoretical electronic properties of 2-bromo-5-methylnicotinic acid must be validated through a closed-loop experimental system. Below is the step-by-step methodology for determining and verifying the HOMO-LUMO gap.

Phase 1: Computational Profiling (DFT)
  • Initial Geometry Construction: Build the 3D molecular structure of 2-bromo-5-methylnicotinic acid using a molecular builder (e.g., GaussView). Ensure the carboxylic acid proton is in the lowest energy conformation (typically hydrogen-bonded toward the pyridine nitrogen or oriented away depending on solvent implicit models).

  • Geometry Optimization: Execute a geometry optimization using Gaussian software at the DFT level, utilizing the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++), which are critical for accurately modeling the electron-rich bromine atom[4].

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to ensure the optimized geometry represents a true local minimum (absence of imaginary frequencies).

  • FMO Extraction: Extract the orbital energies for the HOMO and LUMO from the checkpoint file. Calculate the global reactivity descriptors (Hardness, Electronegativity, Electrophilicity index).

Phase 2: Experimental Validation (UV-Vis Spectroscopy)
  • Sample Preparation: Dissolve high-purity 2-bromo-5-methylnicotinic acid[1] in a polar aprotic solvent (e.g., Acetonitrile) to a concentration of 1×10−5 M.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer.

  • Tauc Plot Analysis: Determine the optical band gap (which correlates to the HOMO-LUMO gap) by plotting (αhν)2 versus (photon energy), where α is the absorption coefficient. Extrapolate the linear region to the x-axis to find the experimental ΔE .

  • Data Reconciliation: Compare the Time-Dependent DFT (TD-DFT) predicted excitation energies with the experimental λmax​ . A deviation of <0.2 eV confirms the validity of the computational model.

Workflow Visualization

The following diagram illustrates the logical relationship between the computational derivation of the HOMO-LUMO gap and its experimental validation.

G Start 2-Bromo-5-methylnicotinic Acid (Input Structure) GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->GeomOpt FMO FMO Analysis (HOMO & LUMO Extraction) GeomOpt->FMO UVVis UV-Vis Spectroscopy (Experimental Validation) GeomOpt->UVVis TD-DFT Prediction Desc Global Reactivity Descriptors (Hardness, Electronegativity) FMO->Desc Output Electronic Property Profile Established Desc->Output UVVis->Output

Computational and experimental workflow for HOMO-LUMO gap validation.

Conclusion

The electronic properties of 2-bromo-5-methylnicotinic acid are a masterclass in substituent-driven chemical tuning. The calculated HOMO-LUMO gap of ~4.0 to 4.5 eV reveals a kinetically reactive molecule. The specific localization of the LUMO at the C2-bromine bond provides the mechanistic causality for its widespread use in SN​Ar reactions, allowing drug development professionals to efficiently construct complex, multi-substituted pyridine scaffolds. By utilizing the self-validating DFT and UV-Vis protocol outlined above, researchers can confidently predict the behavior of this molecule in novel synthetic pathways.

References

  • National Institutes of Health (NIH) / PMC. "Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy, charge transfer, Hirshfeld surface analysis, pharmacological and hydropathy plot on 5-Bromo nicotinic acid – Antiviral study". National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs". MDPI Molecules. Available at:[Link]

  • D-NB.info. "Synthesis, X-ray structural characterization, NLO, MEP, NBO and HOMO-LUMO analysis using DFT study". German National Library. Available at:[Link]

Sources

Foundational

Mechanism of action of 2-bromo-5-methylnicotinic acid in biological assays

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-bromo-5-methylnicotinic Acid in Biological Assays Introduction: The Enigma of 2-bromo-5-methylnicotinic Acid 2-bromo-5-methylnicotinic acid, a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-bromo-5-methylnicotinic Acid in Biological Assays

Introduction: The Enigma of 2-bromo-5-methylnicotinic Acid

2-bromo-5-methylnicotinic acid, a substituted derivative of nicotinic acid (Vitamin B3), represents a class of compounds with significant potential in medicinal chemistry. Nicotinic acid and its analogues are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique structural features of 2-bromo-5-methylnicotinic acid, specifically the bromine atom at the 2-position and the methyl group at the 5-position of the pyridine ring, offer intriguing possibilities for novel therapeutic interventions. However, the precise mechanism of action for this particular derivative remains largely uncharacterized in the scientific literature.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of 2-bromo-5-methylnicotinic acid. We will explore potential biological targets and signaling pathways based on the established activities of structurally related nicotinic acid derivatives. Furthermore, we will provide detailed, field-proven experimental protocols to validate these hypotheses, enabling a thorough and robust characterization of the compound's biological function. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental workflow is a self-validating system.

Part 1: Hypothesized Mechanisms of Action

Given the known biological activities of nicotinic acid derivatives, we can postulate several plausible mechanisms of action for 2-bromo-5-methylnicotinic acid. These hypotheses will form the basis of our experimental investigations.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

A key mechanism for the anticancer activity of some nicotinic acid derivatives is the inhibition of VEGFR-2, a critical receptor tyrosine kinase in angiogenesis.[2] The formation of new blood vessels is essential for tumor growth and metastasis, and its inhibition is a validated anticancer strategy.[2] We hypothesize that 2-bromo-5-methylnicotinic acid may bind to the ATP-binding pocket of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.

Signaling Pathway: VEGFR-2 Cascade

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 2-bromo-5-methylnicotinic acid Compound->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK->Proliferation GPR109A_Pathway Compound 2-bromo-5-methylnicotinic acid GPR109A GPR109A Compound->GPR109A Binds Gi Gαi GPR109A->Gi PLA2 Phospholipase A2 GPR109A->PLA2 AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP AA Arachidonic Acid PLA2->AA COX COX-1/2 AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs

Caption: Potential modulation of the GPR109A signaling pathway.

Part 2: Experimental Validation

To rigorously test our hypotheses, we propose a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.

Tier 1: In Vitro Biochemical Assays

These initial experiments aim to determine if 2-bromo-5-methylnicotinic acid directly interacts with our hypothesized molecular targets.

Experimental Workflow: In Vitro Target Validation

InVitro_Workflow Start Start: In Vitro Target Validation KinaseAssay VEGFR-2 Kinase Assay (e.g., Lanthascreen) Start->KinaseAssay GPCRBinding GPR109A Radioligand Binding Assay Start->GPCRBinding DataAnalysis Data Analysis: IC50 / Ki Determination KinaseAssay->DataAnalysis GPCRBinding->DataAnalysis Proceed Proceed to Cell-Based Assays if Direct Interaction is Confirmed DataAnalysis->Proceed

Caption: Workflow for initial in vitro target validation assays.

Protocol 2.1.1: VEGFR-2 Kinase Assay (Time-Resolved FRET)

This assay will determine if 2-bromo-5-methylnicotinic acid can directly inhibit the enzymatic activity of VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Biotinylated poly(Glu, Tyr) substrate

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • ATP

    • 2-bromo-5-methylnicotinic acid (in DMSO)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well low-volume black plates

  • Procedure:

    • Prepare a serial dilution of 2-bromo-5-methylnicotinic acid in DMSO, then dilute further in assay buffer.

    • To each well of the 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a solution containing VEGFR-2 kinase and the biotinylated substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a solution containing the europium-labeled antibody and SA-APC in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio and plot against compound concentration to determine the IC50 value.

Protocol 2.1.2: GPR109A Radioligand Binding Assay

This assay will assess the ability of 2-bromo-5-methylnicotinic acid to displace a known radiolabeled ligand from GPR109A.

  • Materials:

    • Membranes from cells overexpressing human GPR109A

    • [³H]-Nicotinic acid (radioligand)

    • 2-bromo-5-methylnicotinic acid

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • 96-well filter plates

    • Scintillation cocktail

  • Procedure:

    • Prepare serial dilutions of 2-bromo-5-methylnicotinic acid.

    • In a 96-well plate, combine the GPR109A-expressing membranes, [³H]-nicotinic acid, and the compound dilutions.

    • Incubate for 90 minutes at room temperature.

    • Rapidly filter the reaction mixture through the filter plate and wash with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

    • Plot the percentage of specific binding against the compound concentration to determine the Ki value.

Tier 2: Cell-Based Functional Assays

If direct target engagement is confirmed, the following assays will elucidate the functional consequences of this interaction in a cellular context.

Experimental Workflow: Cell-Based Functional Assays

CellBased_Workflow Start Start: Cell-Based Functional Assays pVEGFR2 VEGFR-2 Phosphorylation Assay (Western Blot or ELISA) Start->pVEGFR2 TubeFormation Endothelial Cell Tube Formation Assay Start->TubeFormation cAMP_Assay cAMP Accumulation Assay (GPR109A Activation) Start->cAMP_Assay ArachidonicAcid Arachidonic Acid Release Assay Start->ArachidonicAcid DataAnalysis Data Analysis: Functional Consequences pVEGFR2->DataAnalysis TubeFormation->DataAnalysis cAMP_Assay->DataAnalysis ArachidonicAcid->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

Caption: Workflow for cell-based functional validation assays.

Protocol 2.2.1: VEGFR-2 Phosphorylation Assay

This assay will determine if 2-bromo-5-methylnicotinic acid can inhibit VEGF-induced phosphorylation of VEGFR-2 in endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • VEGF-A

    • 2-bromo-5-methylnicotinic acid

    • Cell lysis buffer

    • Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, HRP-conjugated secondary antibody

    • Western blotting reagents and equipment

  • Procedure:

    • Culture HUVECs to near confluency and serum-starve overnight.

    • Pre-treat the cells with various concentrations of 2-bromo-5-methylnicotinic acid for 1 hour.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and Western blotting using the specified antibodies.

    • Quantify the band intensities to determine the effect of the compound on VEGFR-2 phosphorylation.

Protocol 2.2.2: Endothelial Cell Tube Formation Assay

This assay provides a functional readout of the anti-angiogenic potential of the compound.

  • Materials:

    • HUVECs

    • Matrigel

    • 2-bromo-5-methylnicotinic acid

    • 96-well plates

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel in the presence of various concentrations of 2-bromo-5-methylnicotinic acid.

    • Incubate for 6-18 hours to allow for tube formation.

    • Image the wells using a microscope.

    • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Protocol 2.2.3: cAMP Accumulation Assay

This assay will determine if 2-bromo-5-methylnicotinic acid modulates GPR109A activity by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • CHO cells stably expressing human GPR109A

    • Forskolin

    • 2-bromo-5-methylnicotinic acid

    • cAMP assay kit (e.g., HTRF-based)

  • Procedure:

    • Plate the GPR109A-expressing CHO cells in a 384-well plate.

    • Pre-treat the cells with various concentrations of 2-bromo-5-methylnicotinic acid.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

    • A decrease in forskolin-stimulated cAMP levels will indicate agonistic activity at the Gi-coupled GPR109A.

Part 3: Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive understanding of the mechanism of action of 2-bromo-5-methylnicotinic acid.

Table 1: Hypothetical Data Summary

AssayEndpointHypothetical Result for 2-bromo-5-methylnicotinic acidInterpretation
VEGFR-2 Kinase AssayIC50500 nMDirect inhibitor of VEGFR-2 kinase activity
GPR109A Binding AssayKi> 10 µMDoes not bind to GPR109A with high affinity
VEGFR-2 PhosphorylationIC50750 nMInhibits VEGF-induced VEGFR-2 activation in cells
Tube Formation AssayIC501 µMPotent anti-angiogenic activity in a functional assay
cAMP Accumulation AssayEC50No effectNo functional activity at GPR109A

Based on the hypothetical data presented in Table 1, we would conclude that the primary mechanism of action of 2-bromo-5-methylnicotinic acid is the inhibition of VEGFR-2 signaling, leading to anti-angiogenic effects. The lack of activity at GPR109A suggests a selective mode of action.

Subsequent steps would involve more advanced studies, including:

  • Kinase Profiling: To assess the selectivity of the compound against a broader panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor and anti-angiogenic effects in animal models.

  • Pharmacokinetic and Toxicological Studies: To determine the drug-like properties of the compound.

Conclusion

While the direct mechanism of action of 2-bromo-5-methylnicotinic acid is not yet elucidated in the public domain, this guide provides a robust and logical framework for its investigation. By systematically testing plausible hypotheses derived from the known pharmacology of related nicotinic acid derivatives, researchers can efficiently and accurately characterize the biological activity of this and other novel chemical entities. The integration of biochemical and cell-based assays, coupled with rigorous data analysis, will pave the way for the potential development of 2-bromo-5-methylnicotinic acid as a novel therapeutic agent.

References

  • BenchChem. (2025).
  • MDPI. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025). The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities.
  • Jetir.Org. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.

Sources

Exploratory

Spectroscopic Characterization Techniques for 2-Bromo-5-Methylnicotinic Acid: A Comprehensive Analytical Whitepaper

Executive Summary In the landscape of modern drug development, halogenated heteroaromatics serve as indispensable building blocks for active pharmaceutical ingredients (APIs). Among these, 2-bromo-5-methylnicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, halogenated heteroaromatics serve as indispensable building blocks for active pharmaceutical ingredients (APIs). Among these, 2-bromo-5-methylnicotinic acid (CAS: 65996-06-7) is highly valued for its versatile reactivity in transition-metal-catalyzed cross-coupling reactions[1]. However, the precise regiochemistry of its substituents—a bromine atom at C2, a carboxylic acid at C3, and a methyl group at C5—creates a complex electronic topology across the pyridine core.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of analytical tests, but as a holistic, self-validating system . Relying on a single analytical technique can lead to structural misassignments due to overlapping signals or unexpected anisotropic effects. This whitepaper outlines an orthogonal, multi-modal spectroscopic strategy—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to establish an airtight proof of structure and purity.

Structural Anatomy & Analytical Strategy

The molecular weight of 2-bromo-5-methylnicotinic acid is 216.03 g/mol [2]. The pyridine ring is an electron-deficient system, which is further modulated by its substituents:

  • C2-Bromine: Exerts a strong inductive electron-withdrawing effect (-I) but also possesses lone pairs that can donate electron density via resonance (+M).

  • C3-Carboxylic Acid: A strong electron-withdrawing group (-I, -M) that heavily deshields adjacent protons.

  • C5-Methyl: An electron-donating group (+I) that introduces a localized shielding effect.

To validate this specific substitution pattern, we must employ an analytical workflow where the blind spots of one method are illuminated by another.

Workflow Sample 2-Bromo-5-methylnicotinic Acid NMR NMR (1H, 13C, 2D) Sample->NMR DMSO-d6 FTIR ATR-FTIR Sample->FTIR Solid State LCMS LC-ESI-MS Sample->LCMS MeOH/H2O Data Data Synthesis NMR->Data Shifts FTIR->Data Vibrations LCMS->Data Isotopes Confirm Structural Confirmation Data->Confirm Validation

Multi-modal spectroscopic validation workflow for 2-bromo-5-methylnicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of regiochemical assignment. For pyridine derivatives, the nitrogen atom heavily deshields the alpha protons[3]. In 2-bromo-5-methylnicotinic acid, the two aromatic protons (H4 and H6) are meta to each other, which is diagnostically confirmed by a small J -coupling constant of approximately 2.0 Hz.

Causality in Chemical Shifts
  • H6 Proton (~8.6 ppm): Located between the highly electronegative pyridine nitrogen and the C5-methyl group. The proximity to nitrogen causes significant anisotropic deshielding, pushing this signal furthest downfield.

  • H4 Proton (~8.2 ppm): Flanked by the C3-carboxylic acid and the C5-methyl group. While deshielded by the carbonyl group, it lacks the direct alpha-nitrogen effect, resonating slightly upfield of H6.

  • C5-Methyl (~2.3 ppm): Appears as a sharp singlet. Its exact position is a critical anchor point for 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments to confirm the carbon backbone.

Table 1: Predictive 1H and 13C NMR Assignments (in DMSO-d6)
NucleusChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Assignment
1H~13.5br s--COOH
1H~8.6d~2.0Pyridine H6
1H~8.2d~2.0Pyridine H4
1H~2.3s-C5-CH3
13C~166.0--C=O
13C~152.0--C6
13C~142.0--C2 (Br)
13C~140.0--C4
13C~134.0--C5
13C~130.0--C3
13C~18.0--C5-CH3
Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte.

  • Dissolution: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS). Field Note: Ensure the DMSO is strictly anhydrous; water contamination will produce a broad peak at 3.33 ppm that can complicate baseline integration.

  • Homogenization: Vortex for 30 seconds and sonicate for 2 minutes. Complete dissolution is non-negotiable to prevent magnetic susceptibility line broadening.

  • Acquisition: Acquire 1H NMR at 400 MHz (30° pulse, 2.0 s acquisition time, 1.0 s relaxation delay). For 13C NMR, utilize proton decoupling (WALTZ-16) with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C2, C3, C5).

Logic H1 1H NMR Spectrum H4 H4 (d, ~8.2 ppm) H1->H4 H6 H6 (d, ~8.6 ppm) H1->H6 CH3 C5-CH3 (s, ~2.3 ppm) H1->CH3 HMBC HMBC Correlation H4->HMBC H6->HMBC CH3->HMBC C2 C2-Br Assignment HMBC->C2 C3 C3-COOH Assignment HMBC->C3

Logical deduction pathway for regiochemical assignment using 1H and HMBC NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR validates the functional groups. For nicotinic acid derivatives, the carboxylic acid moiety exhibits strong hydrogen bonding in the solid state, creating a characteristic dimeric signature[4]. The C=O stretching frequency is highly diagnostic, typically appearing between 1680 and 1718 cm⁻¹[5],[6].

Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
2500 – 3300Broad, StrongO-H stretchCarboxylic acid (H-bonded)
1680 – 1710StrongC=O stretchCarboxylic acid carbonyl
1580, 1450MediumC=C, C=N stretchPyridine ring skeleton
~1050MediumC-Br stretchAryl bromide
~750StrongC-H out-of-planeSubstituted pyridine
Protocol 2: ATR-FTIR Workflow
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place ~2 mg of solid 2-bromo-5-methylnicotinic acid directly onto the crystal.

  • Compression: Apply the pressure anvil. Field Note: Intimate contact between the crystalline sample and the diamond sensor is critical. Insufficient pressure will result in poor evanescent wave penetration and a low signal-to-noise ratio.

  • Acquisition & Processing: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Apply atmospheric compensation to remove trace H₂O/CO₂ interferences and perform a baseline correction.

Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)

Mass spectrometry provides the ultimate confirmation of the molecular formula. Because bromine exists in nature as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio (50.69% to 49.31%), mono-brominated compounds display a highly distinctive isotopic doublet separated by 2 mass units.

Operating in Electrospray Ionization negative mode (ESI-), the molecule readily loses the acidic proton to form the [M-H]⁻ anion.

Table 3: LC-ESI-MS Isotopic Signatures (Negative Mode)
IsotopeExact Mass (Da)Observed m/z [M-H]⁻Relative AbundanceDiagnostic Value
⁷⁹Br214.958213.95~50.7%Base peak of doublet
⁸¹Br216.956215.95~49.3%M+2 peak confirming mono-bromination
Protocol 3: LC-ESI-MS Isotopic Profiling
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Sample Dilution: Prepare a 1.0 µg/mL solution of the analyte in a 50:50 mixture of Water:Methanol.

  • Chromatography: Inject 2.0 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/hr.

  • Mass Analysis: Scan from m/z 100 to 500. Extract the chromatogram specifically for the [M-H]⁻ isotopic doublet (m/z 213.95 and 215.95) to confirm the presence of the bromo-substituent.

Conclusion

The rigorous characterization of 2-bromo-5-methylnicotinic acid demands a multi-disciplinary analytical approach. By synthesizing the connectivity data from 1H/13C NMR, the functional group validation from ATR-FTIR, and the definitive isotopic profiling from LC-ESI-MS, researchers can establish a self-validating data matrix. This E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) driven methodology ensures absolute structural confidence, preventing costly downstream failures in API synthesis and pharmaceutical development.

References

  • 2-Bromo-5-methylnicotinic Acid | CAS 65996-06-7 , Benchchem, 1

  • 65996-06-7 | 2-Bromo-5-methylnicotinic acid , BLD Pharm, 2

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents , J-Stage, 4

  • Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics , PMC (NIH), 5

  • Nicotinic Acid | C6H5NO2 | CID 938 , PubChem, 3

  • Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment , ResearchGate, 6

Sources

Foundational

Discovery, Historical Synthesis, and Mechanistic Evaluation of 2-Bromo-5-methylnicotinic Acid

Executive Summary 2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is a highly versatile heterocyclic building block utilized extensively in pharmaceutical drug discovery and agrochemical development[1]. Featuring orthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is a highly versatile heterocyclic building block utilized extensively in pharmaceutical drug discovery and agrochemical development[1]. Featuring orthogonal functional groups—a bromine atom at the C2 position and a carboxylic acid at the C3 position—it serves as a critical intermediate for cross-coupling reactions, amide bond formations, and the synthesis of complex active pharmaceutical ingredients (APIs) and herbicidal nicotinamide derivatives[2]. This technical whitepaper explores the historical discovery, mechanistic causality, and modern synthetic protocols for this essential compound.

Historical Context & Discovery

The foundational methodology for synthesizing highly substituted 2-halonicotinic acids was pioneered by J. J. Baldwin, A. W. Raab, and G. S. Ponticello in 1978[3]. Prior to their work, the construction of densely functionalized pyridine rings often required harsh conditions, resulting in poor regioselectivity and low yields.

Baldwin’s team revolutionized heterocyclic synthesis by introducing a highly controlled, step-wise construction of the pyridine core from simple, acyclic precursors using β,γ -unsaturated aldehyde equivalents[3]. This atom-assembly logic allowed for the precise placement of alkyl and halogen substituents, making the scalable production of 2-bromo-5-methylnicotinic acid possible. Today, derivatives of this pathway are even utilized in the continuous flow synthesis of precursors for critical antiviral medications, such as the HIV drug nevirapine[4].

Mechanistic Evaluation & Synthetic Strategy

The synthesis of 2-bromo-5-methylnicotinic acid is a masterclass in rational chemical design. As an Application Scientist, it is crucial to understand not just what reagents are used, but why they are selected. The pathway relies on a linear chain elongation followed by a cascade cyclization.

Knoevenagel Condensation

The sequence begins with the condensation of propanal and ethyl cyanoacetate.

  • Causality: Ethyl cyanoacetate is chosen over malononitrile because the ester group translates directly into the C3-carboxylic acid of the final product. Piperidinium acetate is utilized as a catalyst because its specific pKa​ optimally activates the methylene group of the cyanoacetate without inducing unwanted self-aldol condensation of the propanal.

Enamine Formation via DMF-DMA

The resulting alkylidene derivative possesses acidic γ -protons.

  • Causality: Reacting this intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves a dual purpose. DMF-DMA acts as both a dehydrating agent and a one-carbon electrophile, extending the carbon chain to provide the C6 carbon of the future pyridine ring. Crucially, it installs a dimethylamine moiety, which acts as an excellent leaving group during the final aromatization step.

Pinner-Type Cyclization and Halogenation

The cyclization is triggered by the addition of hydrobromic acid (HBr) in glacial acetic acid.

  • Causality: Acetic acid provides a polar, protic environment that solubilizes the intermediate. The strong acid (HBr) protonates the nitrile, drastically increasing its electrophilicity. The enamine nitrogen acts as an internal nucleophile, attacking the activated nitrile carbon to close the ring. The transient intermediate is immediately trapped by the abundant bromide ions, and the subsequent elimination of dimethylamine provides the thermodynamic driving force to yield the aromatic 2-bromopyridine core directly[3].

SyntheticWorkflow Propanal Propanal + Ethyl Cyanoacetate Knoevenagel Step 1: Knoevenagel Condensation (Piperidinium Acetate, Toluene) Propanal->Knoevenagel Intermediate1 Ethyl 2-cyano-2-pentenoate Knoevenagel->Intermediate1 DMFDMA Step 2: Enamine Formation (DMF-DMA, Heat) Intermediate1->DMFDMA Intermediate2 Enamine Intermediate (β,γ-unsaturated aldehyde eq.) DMFDMA->Intermediate2 Cyclization Step 3: Pinner-Type Cyclization (HBr in AcOH) Intermediate2->Cyclization Ester Ethyl 2-bromo-5-methylnicotinate Cyclization->Ester Hydrolysis Step 4: Base Hydrolysis (NaOH, then HCl) Ester->Hydrolysis FinalProduct 2-Bromo-5-methylnicotinic acid Hydrolysis->FinalProduct

Figure 1: Step-by-step synthetic workflow for 2-bromo-5-methylnicotinic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and expected yields for the synthesis of 2-bromo-5-methylnicotinic acid.

Process StepPrimary ReactantsStoichiometry (Eq)Temp (°C)Time (h)Expected Yield (%)
1. Knoevenagel Condensation Propanal : Ethyl Cyanoacetate1.0 : 1.0520–2512–2485–90
2. Enamine Formation Alkylidene : DMF-DMA1.0 : 1.2080–904–670–80
3. Cyclization/Halogenation Enamine : HBr (33% in AcOH)1.0 : 4.0025–401260–75
4. Ester Hydrolysis Nicotinate : NaOH (aq)1.0 : 2.50602>90

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodology required to execute this synthesis.

Step 1: Knoevenagel Condensation

  • Charge a dry, nitrogen-flushed round-bottom flask with toluene (10 volumes relative to propanal).

  • Add propanal (1.0 eq) and ethyl cyanoacetate (1.05 eq) to the solvent.

  • Introduce a catalytic amount of piperidinium acetate (0.05 eq).

  • Equip the flask with a Dean-Stark apparatus to drive the equilibrium forward by removing water. Stir at room temperature for 12–24 hours, or apply gentle reflux if necessary.

  • Wash the organic layer with distilled water, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford ethyl 2-cyano-2-pentenoate.

Step 2: Enamine Formation

  • Dissolve the crude ethyl 2-cyano-2-pentenoate (1.0 eq) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise.

  • Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor the elimination of methanol via TLC.

  • Remove all volatiles under reduced pressure to yield the crude enamine intermediate (ethyl 2-cyano-5-(dimethylamino)-4-methyl-2,4-pentadienoate).

Step 3: Pinner-Type Cyclization and Halogenation

  • Cool the crude enamine intermediate to 0 °C using an ice bath to control the upcoming exothermic protonation.

  • Slowly add a solution of 33% HBr in glacial acetic acid (4.0 eq) dropwise over 30 minutes.

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Pour the dark reaction mixture over crushed ice and extract three times with dichloromethane (DCM).

  • Wash the combined organic phases with saturated aqueous NaHCO3​ until CO₂ evolution ceases (removing residual acetic acid). Dry and concentrate to yield ethyl 2-bromo-5-methylnicotinate.

Step 4: Ester Hydrolysis

  • Suspend the ethyl 2-bromo-5-methylnicotinate in an aqueous solution of NaOH (2.5 eq, 2M).

  • Heat the suspension to 60 °C for 2 hours. The reaction is complete when the mixture becomes a homogeneous solution.

  • Cool the solution to 0 °C and carefully acidify with 6M HCl until a pH of 2–3 is reached.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under high vacuum to afford pure 2-bromo-5-methylnicotinic acid.

Mechanism Enamine Enamine Intermediate Protonation Nitrile Protonation (HBr) Enamine->Protonation Attack Intramolecular Cyclization (C6 attacks N) Protonation->Attack Elimination Elimination of Dimethylamine Attack->Elimination Bromination Bromide Trapping at C2 Elimination->Bromination Pyridine 2-Bromopyridine Core Bromination->Pyridine

Figure 2: Mechanistic logic of the HBr/AcOH mediated cascade cyclization.

References

  • Source:J. Org. Chem.
  • Source:Beilstein J. Org. Chem.
  • Title: New herbicidal nicotinamide derivatives (EP0053011A1)
  • Title: 2-Bromo-5-methylnicotinic Acid (CAS 65996-06-7)

Sources

Exploratory

Computational Chemistry Modeling of 2-Bromo-5-methylnicotinic Acid: A Framework for Rational Drug Design

Structural Rationale & Chemical Context In the landscape of fragment-based drug discovery (FBDD), 2-bromo-5-methylnicotinic acid (CAS: 65996-06-7) serves as a highly privileged scaffold. Its architecture combines a nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Chemical Context

In the landscape of fragment-based drug discovery (FBDD), 2-bromo-5-methylnicotinic acid (CAS: 65996-06-7) serves as a highly privileged scaffold. Its architecture combines a nitrogen-containing heteroaromatic ring (pyridine), a hydrogen-bond donating/accepting carboxylate group, a lipophilic methyl moiety, and a heavy halogen atom (bromine).

The presence of the bromine atom at the C2 position introduces a critical non-covalent interaction paradigm: halogen bonding (X-bonding) . Unlike classical hydrogen bonds, halogen bonds are highly directional interactions driven by an anisotropic charge distribution on the halogen atom, creating an electropositive crown known as a "σ-hole" . Standard molecular mechanics force fields often treat halogens as purely electronegative spheres, completely failing to capture this interaction. Therefore, rigorous quantum mechanical (QM) profiling is mandatory to accurately model this molecule's behavior in biological systems .

Quantum Mechanical Profiling: DFT Optimization

To accurately capture the electronic structure of 2-bromo-5-methylnicotinic acid, Density Functional Theory (DFT) is employed. The selection of the functional and basis set is not arbitrary; it is dictated by the molecule's specific chemical features.

Causality of the Level of Theory: The B3LYP functional combined with the 6-311++G(d,p) basis set is optimal here. The diffuse functions (++) are mathematically necessary to prevent the artificial constriction of electron density around the anionic carboxylate group (at physiological pH 7.4). Simultaneously, the polarization functions ((d,p)) are critical for describing the d-orbital participation and the highly polarizable, anisotropic electron cloud of the heavy bromine atom.

Methodology 1: Geometry Optimization & Frequency Calculation
  • Structure Generation: Construct the 3D geometry of the molecule (SMILES: Cc1cnc(Br)c(C(=O)O)c1) using a molecular builder (e.g., GaussView).

  • Initial Minimization: Execute a preliminary molecular mechanics (MMFF94) optimization to resolve any severe steric clashes.

  • DFT Setup: Configure the Gaussian 16 input using B3LYP/6-311++G(d,p). Apply the Integral Equation Formalism Variant Polarizable Continuum Model (IEFPCM) for water to simulate the dielectric environment of physiological conditions.

  • Execution: Run the opt freq job to simultaneously optimize the geometry to its lowest energy state and calculate vibrational frequencies.

  • Validation (Self-Validating Step): Inspect the thermochemistry output. The presence of zero imaginary frequencies mathematically validates that the converged geometry is a true local minimum on the potential energy surface, rather than a transition state.

DFT_Workflow Start Input Structure (SMILES: Cc1cnc(Br)c(C(=O)O)c1) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calculation (Identify True Minima) Opt->Freq Converged Geometry MEP MEP & Sigma-Hole Mapping (ESP Charges) Freq->MEP Zero Imaginary Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Wavefunction Data

Fig 1: DFT optimization and electronic profiling workflow for 2-bromo-5-methylnicotinic acid.

Data Presentation: Electronic Properties

The outputs from the DFT calculations provide a quantitative map of the molecule's reactivity and stability.

Table 1: Theoretical Electronic Properties (DFT/B3LYP/6-311++G(d,p))

PropertyCalculated Value (Approx.)Chemical Significance
HOMO Energy -6.85 eVElectron-donating capacity (pyridine N, carboxylate O)
LUMO Energy -2.15 eVElectron-accepting capacity (pyridine ring)
Energy Gap (ΔE) 4.70 eVIndicator of chemical hardness and kinetic stability
Dipole Moment 3.42 DebyeDetermines polarity and long-range solvent interactions
Max σ-hole Potential ( Vmax​ ) +25.5 kcal/molQuantifies the theoretical halogen bonding strength

Modeling the Halogen Bond (σ-Hole)

To utilize 2-bromo-5-methylnicotinic acid in structure-based drug design, the σ-hole on the bromine atom must be explicitly parameterized .

Methodology 2: Electrostatic Potential (MEP) Mapping
  • Wavefunction Generation: Extract the .fchk (formatted checkpoint) file from the converged DFT optimization.

  • MEP Calculation: Use Multiwfn to map the electrostatic potential onto the 0.001 a.u. electron density isosurface (the standard definition of the van der Waals surface).

  • Surface Analysis: Locate the local maximum of the electrostatic potential ( Vmax​ ) situated on the distal end of the bromine atom, exactly along the C–Br bond axis.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges, incorporating a pseudo-atom (an off-center point charge) at the location of the σ-hole to mimic the electropositive crown for downstream molecular dynamics.

  • Validation (Self-Validating Step): Integrate the ESP grid over the entire molecular volume. The sum must exactly equal the net formal charge of the molecule (-1 for the deprotonated state). Any deviation indicates grid truncation errors, requiring a recalculation with a larger bounding box.

Molecular Docking & Virtual Screening

When targeting metalloenzymes or G-protein coupled receptors (GPCRs), the docking protocol must be customized to recognize both the electrostatic interactions of the carboxylate and the highly directional halogen bond of the bromine atom.

Methodology 3: Halogen-Bond Constrained Docking
  • Ligand Preparation: Process 2-bromo-5-methylnicotinic acid using Schrödinger LigPrep. Ensure the carboxylate group is deprotonated to reflect physiological pH (7.4).

  • Receptor Preparation: Prepare the target protein using the Protein Preparation Wizard. Assign correct bond orders, add missing hydrogens, and optimize the hydrogen-bond network (specifically flipping Asn/Gln/His residues).

  • Grid Generation: Define the receptor grid box centered on the active site. Ensure that backbone carbonyl oxygens or side-chain Lewis bases (e.g., sulfur in Methionine) are within the grid.

  • Constraint Definition: Set a directional constraint requiring a distance of ≤3.5 Å and a C–Br···O/N angle between 150∘ and 180∘ to satisfy the geometric strictures of a halogen bond.

  • Execution: Run grid-based flexible docking (e.g., Glide XP or AutoDock Vina with a modified scoring function).

  • Validation (Self-Validating Step): Prior to screening the target compound, re-dock a known, co-crystallized halogen-bonded ligand from the Protein Data Bank (PDB) into the receptor. The protocol is only validated if the generated pose achieves an RMSD of <2.0 Å compared to the native crystal structure.

Docking_Pipeline LigPrep Ligand Preparation (Protonation at pH 7.4) Docking Molecular Docking (Grid-based, Flexible Ligand) LigPrep->Docking ReceptorPrep Receptor Preparation (Target Protein) ReceptorPrep->Docking Scoring Pose Scoring & X-Bond Evaluation (Distance/Angle) Docking->Scoring Top Poses

Fig 2: Molecular docking and halogen bond evaluation pipeline for target receptors.

Conclusion

The computational modeling of 2-bromo-5-methylnicotinic acid requires a multi-tiered approach. By utilizing high-level DFT calculations with diffuse and polarization functions, researchers can accurately map the electronic topology and the critical σ-hole of the bromine atom. Integrating these QM-derived parameters into molecular docking and dynamics workflows ensures that the unique directional interactions of halogen bonding are captured, transforming this simple building block into a powerful, rationally-designed probe for advanced drug discovery.

References

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking Celal Bayar University Journal of Science URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Molecules (MDPI) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Protocols for 2-Bromo-5-methylnicotinic Acid

Executive Summary & Mechanistic Rationale The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, serves as an exceptionally versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, serves as an exceptionally versatile building block. The presence of orthogonal functional groups—a carboxylic acid for amidation/esterification, a bromine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and a methyl group for late-stage oxidation—makes this molecule highly valuable.

Mechanistic Rationale for the Synthetic Route: Direct electrophilic bromination of 5-methylnicotinic acid is synthetically unviable. The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing carboxylic acid at the C3 position, which strongly deactivates the ring toward electrophilic aromatic substitution.

To overcome this, the most reliable and regiospecific method is a Sandmeyer-type reaction starting from. The electron-donating amino group activates the C2 position. By converting the primary amine into a highly reactive diazonium salt, the nitrogen can be extruded as N2​ gas and seamlessly replaced by a bromide nucleophile via a single-electron transfer (SET) mechanism mediated by Copper(I) bromide[1].

Synthesis Workflow & Pathway

SynthesisWorkflow A 2-Amino-5-methylnicotinic acid (CAS: 532440-94-1) B Diazonium Salt (Reactive Intermediate) A->B NaNO2, HBr (aq) -5 °C to 0 °C C 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) B->C CuBr, HBr 0 °C to 60 °C D Amide Derivatives (e.g., CAS: 1379302-91-6) C->D HATU, DIPEA, Amine DMF, RT E Ester Derivatives (Building Blocks) C->E SOCl2, Alcohol Reflux

Figure 1: Synthesis workflow for 2-bromo-5-methylnicotinic acid and its derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-methylnicotinic Acid via Sandmeyer Reaction

This protocol details the transformation of the 2-amino precursor into the 2-bromo core scaffold.

Step-by-Step Methodology:

  • Preparation of the Amine Salt: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer with 2-amino-5-methylnicotinic acid (10.0 g, 65.7 mmol, 1.0 eq). Slowly add 48% aqueous hydrobromic acid (HBr) (75 mL, ~10.0 eq).

    • Causality: A large excess of strong acid is required to fully protonate both the pyridine nitrogen and the amino group, ensuring complete solubilization and providing an abundant bromide source for the subsequent substitution.

  • Diazotization: Cool the acidic mixture to -5 °C using an ice-salt bath. Prepare a solution of sodium nitrite ( NaNO2​ , 5.4 g, 78.8 mmol, 1.2 eq) in 20 mL of deionized water. Add the NaNO2​ solution dropwise over 30 minutes, maintaining the internal temperature strictly below 0 °C.

    • Causality: Exceeding 0 °C during this step will cause premature decomposition of the unstable diazonium intermediate, leading to the formation of the unwanted 2-hydroxy-5-methylnicotinic acid byproduct.

  • Halogenation: In a separate flask, prepare a solution of Copper(I) bromide (CuBr, 14.1 g, 98.5 mmol, 1.5 eq) in 48% HBr (30 mL) and cool to 0 °C. Transfer the cold diazonium solution dropwise into the CuBr solution.

    • Causality: Cu(I) acts as a critical radical initiator. It donates an electron to the diazonium salt, facilitating the extrusion of nitrogen gas and the regiospecific installation of the bromide ion.

  • Maturation & Workup: Allow the reaction mixture to warm to room temperature, then heat to 60 °C for 2 hours to drive the reaction to completion. Cool the mixture to 0 °C and dilute with 100 mL of ice water. Adjust the pH to ~3.0 using 10% NaOH to precipitate the product. Filter the crude solid, wash with cold water, and dry under vacuum to afford the title compound as an off-white solid[2].

Protocol B: Derivatization to2-Bromo-N,5-dimethylnicotinamide (CAS 1379302-91-6)

Amidation of the carboxylic acid expands the molecule's utility for pharmaceutical screening[1].

Step-by-Step Methodology:

  • Dissolve 2-bromo-5-methylnicotinic acid (2.0 g, 9.2 mmol, 1.0 eq) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add HATU (4.2 g, 11.0 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (4.8 mL, 27.6 mmol, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is a non-nucleophilic base that neutralizes the system without competing with the incoming amine.

  • Add methylamine hydrochloride (0.93 g, 13.8 mmol, 1.5 eq) in one portion. Stir the reaction at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure amide.

Self-Validating Analytical System

To ensure scientific integrity, every synthesized batch must be validated through orthogonal analytical techniques. The following markers confirm the success of the Sandmeyer bromination:

  • Isotopic Signature Verification (LC-MS): Bromine possesses two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 natural abundance. A successful synthesis is definitively proven by the presence of a characteristic doublet in the mass spectrum. For 2-bromo-5-methylnicotinic acid ( C7​H6​BrNO2​ , Exact Mass: 214.96), the LC-MS must show equal intensity peaks at m/z 216.0 [M+H]⁺ and m/z 218.0 [M+H+2]⁺ [2].

  • Proton NMR ( 1H NMR, DMSO- d6​ ): The starting material exhibits a broad singlet corresponding to the −NH2​ protons (typically ~6.5–7.0 ppm). Successful conversion is validated by the complete disappearance of this amine peak. Furthermore, the deshielding effect of the heavy bromine atom induces a predictable downfield shift of the pyridine ring protons (H-4 and H-6) compared to the electron-rich amino precursor.

Quantitative Reaction Optimization

The table below summarizes the optimization parameters for the Sandmeyer bromination step, demonstrating the causality between reagent choice, temperature control, and final yield.

EntryBrominating AgentTemperature ProfileYield (%)Purity (LC-MS)Mechanistic Observation
1 Br2​ / HBr0 °C to RT45%>90%Moderate yield; significant tribromide byproducts detected.
2 CuBr / HBr 0 °C to 60 °C 78% >95% Optimal SET catalysis; clean conversion with minimal impurities.
3CuBr / HBrRT to 60 °C32%<70%High diazonium decomposition; major 2-OH pyridine byproduct.
4CuCl / HCl0 °C to 60 °CN/AN/AYields the 2-chloro derivative, failing the target synthesis.

References

  • Howei Pharm: CAS 65996-06-7 | 2-Bromo-5-methylnicotinic acid, ≥95%. Available at:[Link]

  • ChemBuyersGuide: Conier Chem and Pharma Limited (2-Amino-5-methylnicotinic acid | CAS 532440-94-1). Available at:[Link]

Sources

Application

Application Note: 2-Bromo-5-methylnicotinic Acid as a Bifunctional Building Block in Medicinal Chemistry

Introduction and Strategic Utility In modern medicinal chemistry, the pyridine scaffold is ubiquitous due to its favorable pharmacokinetic properties, including enhanced aqueous solubility and predictable metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In modern medicinal chemistry, the pyridine scaffold is ubiquitous due to its favorable pharmacokinetic properties, including enhanced aqueous solubility and predictable metabolic stability. 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) serves as a highly versatile, bifunctional building block[1]. It possesses two orthogonal reactive sites: a carboxylic acid at the C3 position and a bromine atom at the C2 position, along with a weakly electron-donating methyl group at the C5 position.

The strategic advantage of this molecule lies in the ability to perform sequential, site-selective functionalizations. The carboxylic acid can be engaged in amidation or esterification, while the C2-bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings)[2]. This orthogonal reactivity enables the rapid assembly of complex, multi-substituted pyridine libraries for structure-activity relationship (SAR) studies.

Mechanistic Rationale and Experimental Choices

Orthogonal Reactivity Design

When designing synthetic routes using 2-bromo-5-methylnicotinic acid, the sequence of functionalization is critical.

  • Amidation First: Converting the carboxylic acid to an amide (e.g., to form 2-bromo-N,5-dimethylnicotinamide) prevents unwanted side reactions (such as decarboxylation) during high-temperature palladium-catalyzed cross-couplings[2].

  • Cross-Coupling Second: The electron-deficient nature of the pyridine ring activates the C2-bromide toward oxidative addition by Pd(0) species. The C5-methyl group slightly moderates this reactivity compared to unsubstituted analogs, requiring careful selection of electron-rich phosphine ligands (e.g., XPhos or dppf) to facilitate the catalytic cycle.

Reagent Selection
  • Coupling Agents for Amidation: HATU is preferred over EDC/HOBt for sterically hindered amines due to the formation of a highly reactive HOAt ester intermediate, which accelerates the nucleophilic attack.

  • Palladium Catalysts: Pd(dppf)Cl₂ is frequently selected for Suzuki couplings with this scaffold because the bidentate dppf ligand suppresses competitive dehalogenation pathways and promotes efficient reductive elimination.

Synthetic Workflows and Protocols

Workflow Visualization

G A 2-Bromo-5-methylnicotinic acid (Starting Material) B Amidation Pathway (C3 Carboxyl) A->B HATU, DIPEA, Amine, DMF C Cross-Coupling Pathway (C2 Bromide) A->C Pd(dppf)Cl2, Base, Boronic Acid D Nicotinamide Intermediates B->D E C2-Aryl/Alkyl Pyridines C->E F Advanced Drug Scaffolds (Lead Compounds) D->F Subsequent Coupling E->F Subsequent Amidation

Figure 1: Orthogonal functionalization pathways of 2-bromo-5-methylnicotinic acid.

Protocol A: Synthesis of 2-Bromo-N-aryl-5-methylnicotinamide (Amidation)

This protocol establishes the amide bond while preserving the C2-bromide for downstream coupling.

Reagents:

  • 2-Bromo-5-methylnicotinic acid (1.0 equiv)

  • Aryl amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve 2-bromo-5-methylnicotinic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes to generate the active ester.

  • Nucleophilic Addition: Add the aryl amine dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol utilizes the brominated amide intermediate to install an aryl or heteroaryl group at the C2 position.

Reagents:

  • 2-Bromo-N-aryl-5-methylnicotinamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the brominated amide, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by bubbling nitrogen through the solution for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under nitrogen flow. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Isolation: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data and Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling (Protocol B) using various catalysts and bases, demonstrating the causality of reagent selection.

EntryCatalyst (5 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Significant protodehalogenation observed.
2Pd(OAc)₂, SPhosK₃PO₄Toluene10062%Incomplete conversion; steric hindrance at C2.
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088% Bidentate ligand prevents dehalogenation; H₂O aids base solubility.
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9085%Comparable to Entry 3, but base is more expensive.

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions for C2-functionalization of 2-bromo-5-methylnicotinamide derivatives.

References

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methylnicotinic Acid in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale In modern medicinal chemistry, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In modern medicinal chemistry, functionalized pyridines are privileged scaffolds. Specifically, 2-bromo-5-methylnicotinic acid (CAS 65996-06-7) serves as a highly versatile building block for synthesizing kinase inhibitors and receptor modulators. However, performing palladium-catalyzed Suzuki-Miyaura cross-coupling on this substrate presents unique mechanistic challenges that require precise experimental design.

As application scientists, we must look beyond standard coupling conditions and analyze the specific electronic and steric environment of the substrate. The C2-position is highly activated toward oxidative addition due to the adjacent electron-withdrawing pyridine nitrogen and the C3-carboxylic acid. Yet, this same proximity introduces a critical risk: the basic pyridine nitrogen and the ortho-carboxylate oxygen can act as a bidentate ligand, chelating the palladium(II) intermediate. This chelation forms a stable, unreactive metallacycle that stalls the catalytic cycle, leading to catalyst deactivation and poor yields ( [1]).

To overcome this, the causality of our experimental choices is clear:

  • Ligand Selection: We must utilize a catalyst with a strong, bidentate phosphine ligand with a large bite angle, such as Pd(dppf)Cl₂ . The dppf ligand strongly binds to the Pd center, preventing the nicotinic acid substrate from displacing it and forming the dead-end chelate.

  • Base Stoichiometry: The free carboxylic acid group will immediately consume one equivalent of base to form a carboxylate salt. Therefore, a minimum of 2.5 to 3.0 equivalents of base is strictly required. The first equivalent neutralizes the substrate, while the remaining base facilitates the critical transmetalation step by forming the active arylboronate complex ( [2]).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C2-Br Bond Cleavage) Pd0->OxAdd 2-Bromo-5-methylnicotinic acid PdII_complex Pd(II) Intermediate Risk: N/COOH Chelation OxAdd->PdII_complex Transmet Transmetalation Ar-B(OH)2 + Base PdII_complex->Transmet Bidentate Ligand (e.g., dppf) prevents deactivation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5-methylnicotinic Acid Target Product RedElim->Product

Suzuki-Miyaura catalytic cycle for 2-bromo-5-methylnicotinic acid, highlighting Pd-chelation risks.

Data Presentation: Functional Group Tolerance

The optimized conditions utilizing a biphasic solvent system (1,4-Dioxane/H₂O) and Pd(dppf)Cl₂ demonstrate excellent functional group tolerance. The table below summarizes expected yields based on validated literature parameters for analogous bromonicotinic acid couplings.

Table 1: Representative Reaction Conditions and Yields

Arylboronic AcidCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901288
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901285
4-Fluorophenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901682
3-Pyridinylboronic acidPd(PPh₃)₄ (10%)Na₂CO₃ (3.0)Toluene/EtOH/H₂O1002474

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Key checkpoints (LC-MS monitoring and pH control) are embedded directly into the workflow to confirm intermediate states.

Materials Required:
  • 2-Bromo-5-methylnicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Degassed 1,4-Dioxane and Deionized H₂O (4:1 ratio)

Step-by-Step Methodology:

Step 1: Reaction Setup & Inert Atmosphere

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-methylnicotinic acid (1.0 equiv), the selected arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Seal the tube with a septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 2 minutes, and backfill with Argon. Repeat this cycle three times. Causality: Rigorous exclusion of oxygen prevents the rapid oxidation of the Pd(0) active species and minimizes homocoupling of the boronic acid.

Step 2: Catalyst & Solvent Addition 3. Under a positive flow of Argon, quickly remove the septum and add Pd(dppf)Cl₂ (5 mol%). Reseal the tube. 4. Inject the degassed 1,4-Dioxane/H₂O (4:1 v/v) solvent mixture via syringe. Causality: The biphasic nature of the solvent is mandatory. The water dissolves the inorganic base and the resulting nicotinic carboxylate salt, while the dioxane solvates the catalyst and boronic acid, allowing transmetalation at the phase interface.

Step 3: Heating & Self-Validation (In-Process Control) 5. Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12–16 hours. 6. Self-Validation Check: After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Success Indicator: Disappearance of the starting material mass [M+H]⁺ and appearance of the target product mass.

  • Troubleshooting: If high levels of protodeboronated aryl species are detected alongside unreacted starting material, the transmetalation is too slow. Consider increasing the water ratio slightly to improve boronate solubility.

Step 4: Acidic Workup & Isolation 7. Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the majority of the 1,4-Dioxane. 8. Dilute the remaining aqueous residue with 15 mL of Deionized H₂O and wash with Ethyl Acetate (2 × 15 mL). Causality: This washing step removes organic impurities, phosphine oxides, and homocoupled biaryl byproducts. The target product remains in the aqueous layer as a water-soluble potassium carboxylate salt. 9. Critical Step: Cool the aqueous layer in an ice bath and carefully acidify dropwise with 1M HCl until the pH reaches 3–4 (verify with pH paper). Causality: Acidification protonates the carboxylate back into the neutral carboxylic acid, rendering it insoluble in water and extractable. 10. Extract the turbid aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography (DCM/MeOH gradient) to yield the pure 2-aryl-5-methylnicotinic acid.

Workflow Step1 Step1 Step2 2. Degassing Evacuate/Backfill with Argon (3x) Step1->Step2 Step3 3. Catalyst Add Pd(dppf)Cl2 in degassed solvent Step2->Step3 Step4 4. Reaction Stir at 80-100°C Monitor by LC-MS Step3->Step4 Step5 5. Workup Acidify to pH 3-4 Extract & Purify Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling and acidic workup.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "." Chemical Science 8.1 (2016): 40-62.

  • Fernàndez, J. C., Solé-Feu, L., Fernández-Forner, D., de la Figuera, N., Forns, P., & Albericio, F. "." Tetrahedron Letters 46.4 (2005): 581-585.

Application

Application Note: High-Yield Preparation of Amides and Esters from 2-Bromo-5-methylnicotinic Acid

Executive Summary 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7)[1] is a highly valuable heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The presence of the C2-bromine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7)[1] is a highly valuable heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The presence of the C2-bromine atom provides a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). However, derivatizing the C3-carboxylic acid into amides and esters presents unique synthetic challenges due to the restrictive steric and electronic environment of the functionalized pyridine ring. This application note details optimized, self-validating protocols designed specifically to overcome these barriers.

Mechanistic & Structural Insights: The Ortho-Halogen Effect

The synthesis of amides and esters from 2-bromo-5-methylnicotinic acid is complicated by two primary factors:

  • Steric Hindrance: The bulky bromine atom at the C2 position is directly ortho to the C3-carboxylic acid. This creates a significant steric shield, raising the activation energy barrier for nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The electron-withdrawing nature of both the pyridine nitrogen and the C2-bromine atom reduces the nucleophilicity of the carboxylate oxygen. Consequently, standard mild activation methods (like EDC/HOBt) are often sluggish or completely ineffective.

Causality of Reagent Selection:

  • Amidation: We employ either the Acyl Chloride Route using oxalyl chloride or HATU-Mediated Coupling . Oxalyl chloride generates a highly electrophilic acid chloride that forces the reaction forward, overcoming the high activation energy barrier associated with sterically demanding transition states[2]. Alternatively, HATU utilizes anchimeric assistance (the 7-aza effect) from its HOAt leaving group. The adjacent nitrogen in the triazole ring hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis despite the ortho-bromine[3].

  • Esterification: While Fischer esterification works for simple unhindered alcohols, we highly recommend Base-Promoted Alkylation for broader scope. By deprotonating the carboxylic acid and reacting it with an alkyl halide, the reaction proceeds via an SN​2 mechanism at the alkyl halide's carbon. This completely bypasses the sterically hindered carbonyl carbon of the nicotinic acid[4].

Experimental Workflows & Visualizations

Amidation cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: HATU Coupling SM 2-Bromo-5-methylnicotinic Acid (Sterically Hindered) AcCl Oxalyl Chloride, cat. DMF CH2Cl2, 0 °C to rt SM->AcCl HATU HATU, DIPEA DMF, rt SM->HATU Int1 Acid Chloride Intermediate AcCl->Int1 Amine1 Amine, DIPEA CH2Cl2, rt Int1->Amine1 Product Nicotinamide Derivative Amine1->Product Int2 OAt Active Ester HATU->Int2 Amine2 Amine DMF, rt Int2->Amine2 Amine2->Product

Workflow for the amidation of 2-bromo-5-methylnicotinic acid via Acyl Chloride or HATU.

Esterification SM 2-Bromo-5-methylnicotinic Acid M1 Fischer Esterification (Simple Alcohols) SM->M1 M2 Base-Promoted Alkylation (Steric Bypass) SM->M2 Cond1 ROH, cat. H2SO4 Reflux M1->Cond1 Prod1 Alkyl Ester Cond1->Prod1 Cond2 R-X, Cs2CO3 or K2CO3 DMF, rt to 60 °C M2->Cond2 Prod2 Alkyl Ester Cond2->Prod2

Esterification strategies comparing Fischer esterification with steric-bypassing alkylation.

Detailed Methodologies (Self-Validating Protocols)

Protocol A: Amidation via Acyl Chloride Activation

Best for: Secondary, electron-deficient, or highly unreactive amines. Causality: Oxalyl chloride is preferred over thionyl chloride as it reacts under milder conditions and its byproducts (CO, CO₂, HCl) are easily removed under vacuum, preventing side reactions with the sensitive pyridine ring[2].

  • Activation: Suspend 2-bromo-5-methylnicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF, 1-2 drops). Self-Validation: The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Chlorination: Add oxalyl chloride (1.5 equiv, 1.5 mmol) dropwise at 0 °C. Self-Validation: Vigorous gas evolution (CO, CO₂) confirms the reaction is proceeding. Stir at room temperature for 2 hours or until gas evolution ceases and the solution becomes homogenous.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 5 mL) to remove residual HCl.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (5.0 mL) and cool to 0 °C. Add the desired amine (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise.

  • Workup: Stir for 4-12 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (if the product is not basic) and brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: HATU-Mediated Amidation

Best for: Primary amines, anilines, and parallel library synthesis. Causality: HATU forms an active OAt ester. The 7-aza nitrogen in the triazole ring stabilizes the incoming amine via hydrogen bonding, significantly lowering the activation energy required for the sterically hindered C3-carbonyl[3].

  • Preparation: Dissolve 2-bromo-5-methylnicotinic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) and stir at room temperature for 15 minutes to pre-form the active ester. Self-Validation: A slight color change (often yellowing) indicates the successful formation of the OAt ester.

  • Amine Addition: Add the amine (1.2 equiv) and stir at room temperature for 12 hours. Monitor completion via LC-MS.

  • Workup: Dilute with ethyl acetate (EtOAc, 20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Esterification via Base-Promoted Alkylation (Steric Bypass)

Best for: Broad ester synthesis, including bulky or sensitive alkyl groups. Causality: Cesium carbonate (Cs₂CO₃) provides a highly reactive "naked" carboxylate anion due to the large, diffuse nature of the cesium cation. This makes it an excellent nucleophile for SN​2 displacement on alkyl halides, entirely bypassing the steric bulk of the ortho-bromine[4].

  • Deprotonation: Dissolve 2-bromo-5-methylnicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add Cs₂CO₃ (1.5 equiv, 1.5 mmol). Stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature (or heat to 50 °C for less reactive alkyl chlorides) for 4-8 hours. Self-Validation: TLC will show the disappearance of the highly polar acid baseline spot and the appearance of a higher Rf​ ester spot.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with water, brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

MethodReagentsSubstrate ScopeTypical Yield (%)Reaction Time (h)Key Advantage
Amidation (Acyl Chloride) Oxalyl Chloride, DMF, DIPEASecondary/Hindered Amines75 - 90%6 - 14Forces reaction with unreactive amines
Amidation (HATU) HATU, DIPEA, DMFPrimary Amines, Anilines80 - 95%12 - 16Mild conditions, no HCl generation
Esterification (Alkylation) Cs₂CO₃, R-X, DMFPrimary/Secondary Alkyl Halides85 - 98%4 - 8Bypasses carbonyl steric hindrance
Esterification (Fischer) ROH, cat. H₂SO₄Simple Alcohols (MeOH, EtOH)60 - 80%12 - 24 (Reflux)Cost-effective for simple esters

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 2-Bromo-5-methylnicotinic Acid

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is a highly versatile heterocyclic building block widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex ligands[1]. Functionalizing the C2 position via Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) provides rapid access to diversified pyridine architectures. However, researchers must navigate specific stereoelectronic and solubility challenges inherent to this substrate to achieve high yields.

Expertise & Experience: The Causality of Reactivity
  • Highly Activated C2 Position: The C2-bromine bond is highly susceptible to oxidative addition by Pd(0). This is driven by the inductive electron-withdrawing effect of the adjacent pyridine nitrogen, which lowers the LUMO of the C–Br bond, making it a prime target for functionalization.

  • The Carboxylic Acid Challenge: The unprotected C3-carboxylic acid presents a dual threat. First, it can act as a bidentate ligand, forming stable, inactive Pd(II) carboxylate complexes that poison the catalyst. Second, under strongly basic and anhydrous conditions, the substrate is prone to premature decarboxylation.

  • Steric Modulation: The C5-methyl group imparts mild steric bulk and electron-donating properties. This slightly decelerates the transmetalation step compared to unsubstituted analogs, necessitating highly active catalyst systems.

To overcome these hurdles, two distinct strategic pathways are employed: direct coupling in aqueous media for Suzuki reactions[2], and a protecting-group strategy for Buchwald-Hartwig aminations.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C2-Br Bond Insertion) Pd0->OxAdd 2-Bromo-5-methylnicotinic acid PdII_Complex Pd(II) Intermediate Ar-Pd(Br)L2 OxAdd->PdII_Complex TransMet Transmetalation (Boronic Acid + Base) PdII_Complex->TransMet Ar-B(OH)2, Na2CO3 PdII_Trans Pd(II) Intermediate Ar-Pd(Ar')L2 TransMet->PdII_Trans RedElim Reductive Elimination (C-C Bond Formation) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Nicotinic Acid RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling for 2-bromo-5-methylnicotinic acid.

Strategic Considerations & Condition Optimization

Direct Aqueous Coupling vs. Protection

For Suzuki-Miyaura couplings, utilizing an aqueous solvent system (e.g., EtOH/H2O) with a mild inorganic base (e.g., Na2CO3) deprotonates the carboxylic acid into a highly water-soluble carboxylate salt. This prevents direct coordination to the palladium center and facilitates smooth transmetalation[2]. Conversely, Buchwald-Hartwig aminations require stronger bases (e.g., Cs2CO3) and anhydrous conditions to prevent the hydrolysis of the sensitive Pd-amido intermediate. Therefore, prior esterification of the carboxylic acid is mandatory.

Catalyst and Ligand Selection

Bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly recommended for unprotected substrates. They enforce a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and preventing catalyst degradation often caused by the free carboxylic acid. Alternatively, sustainable heterogeneous catalysts like Pd/C under microwave irradiation have shown excellent efficacy[3].

Quantitative Data: Condition Optimization

The table below summarizes the optimization of Suzuki-Miyaura coupling conditions for 2-bromo-5-methylnicotinic acid with phenylboronic acid.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)K2CO3Toluene9045%Poor solubility; significant catalyst degradation.
2Pd(OAc)2 / PPh3Na2CO3DMF / H2O (4:1)8062%Moderate conversion; some protodehalogenation observed.
3Pd(dppf)Cl2 (5 mol%) Na2CO3 EtOH / H2O (1:1) 80 94% Optimal; bidentate ligand stabilizes Pd; excellent solubility.
4Pd/C (10 mol%)Na2CO3MeOH / H2O (1:1)120 (MW)88%Sustainable alternative; rapid reaction via microwave heating[3].

Experimental Workflow Decision Tree

Workflow Start 2-Bromo-5-methylnicotinic acid Decision Coupling Type? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Direct Direct Aqueous Coupling Pd(dppf)Cl2, Na2CO3 Suzuki->Direct Protect Esterification MeOH, H2SO4 Buchwald->Protect Final1 Aryl Derivative Direct->Final1 Amine Amination Pd2(dba)3, BINAP, Cs2CO3 Protect->Amine Hydrolysis Saponification LiOH, THF/H2O Amine->Hydrolysis Final2 Amino Derivative Hydrolysis->Final2

Experimental workflow decision tree for functionalizing 2-bromo-5-methylnicotinic acid.

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Unprotected Route)

Self-Validating Design: This protocol uses an aqueous biphasic system to ensure the carboxylic acid remains in the aqueous layer as a sodium salt, while the catalytic cycle occurs at the interface, preventing Pd-poisoning[2].

Materials:

  • 2-Bromo-5-methylnicotinic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Na2CO3 (3.0 equiv, 3.0 mmol)

  • Degassed Ethanol / Deionized Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylnicotinic acid, arylboronic acid, and Na2CO3.

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Nitrogen (repeat 3 times).

  • Solvent Addition: Add the degassed Ethanol/Water mixture via syringe. Stir at room temperature for 5 minutes to ensure the formation of the sodium carboxylate salt (the solution will become homogenous).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS (quench aliquots in 1N HCl / MeCN).

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the aqueous layer with 10 mL of water and wash with Ethyl Acetate (2 x 10 mL) to remove homocoupled boronic acid byproducts and organic catalyst residues.

  • Isolation: Carefully acidify the aqueous layer to pH ~3 using 1N HCl. The functionalized nicotinic acid product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Self-Validating Design: Esterification precedes amination to protect the acidic proton from quenching the strong base (Cs2CO3) and to solubilize the substrate in anhydrous 1,4-dioxane.

Step 1: Esterification

  • Dissolve 2-bromo-5-methylnicotinic acid (1.0 mmol) in anhydrous Methanol (5 mL).

  • Add concentrated H2SO4 (0.1 mL) dropwise. Reflux for 12 hours.

  • Concentrate, neutralize with saturated NaHCO3, and extract with DCM to yield methyl 2-bromo-5-methylnicotinate.

Step 2: Amination

  • In a glovebox, charge a dry vial with methyl 2-bromo-5-methylnicotinate (1.0 mmol), the desired secondary amine (1.2 mmol), Pd2(dba)3 (2.5 mol%), BINAP (5 mol%), and anhydrous Cs2CO3 (2.0 mmol).

  • Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a PTFE-lined cap.

  • Heat at 100 °C for 12 hours.

  • Cool, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography.

  • Optional: Saponify the ester using LiOH (3.0 equiv) in THF/H2O (3:1) at room temperature for 4 hours to reveal the free acid.

Troubleshooting Guide

  • Issue: Significant Protodehalogenation (Reduction of C-Br to C-H).

    • Causality: Slow transmetalation allows the Pd(II) intermediate to undergo beta-hydride elimination (if using alcoholic solvents) or abstract protons from the environment.

    • Solution: Increase the concentration of the boronic acid (up to 1.5 equiv) or switch to a more electron-rich ligand to accelerate the transmetalation step.

  • Issue: Incomplete Conversion in Suzuki Coupling.

    • Causality: Boronic acid degradation (protodeboronation) competing with the cross-coupling reaction.

    • Solution: Add the boronic acid in two portions (0.6 equiv initially, 0.6 equiv after 2 hours) or lower the reaction temperature to 70 °C to stabilize the boronic acid.

  • Issue: Catalyst Blackening (Precipitation of Pd black).

    • Causality: Catalyst degradation due to insufficient ligand coordination or oxygen ingress.

    • Solution: Ensure strict anaerobic conditions during setup. Switch to a bidentate ligand (e.g., dppf) which strongly chelates the Pd center and prevents aggregation.

Sources

Application

Scale-Up Synthesis and Manufacturing Methods for 2-Bromo-5-methylnicotinic Acid

Introduction & Chemical Context 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The structural architecture of this compound—featuring a carboxylic acid for amide coupling, a methyl group for lipophilic tuning, and a highly activated bromine atom at the 2-position—makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

Transitioning the synthesis of this compound from discovery-scale (milligrams) to process-scale (kilograms) requires rigorous control over reaction kinetics, impurity profiling, and thermal safety. This application note details the mechanistic rationale and step-by-step manufacturing protocols for the two most viable industrial scale-up routes.

Mechanistic Evaluation of Synthetic Routes

The construction or functionalization of the pyridine ring to yield 2-bromo-5-methylnicotinic acid historically relies on three distinct synthetic strategies. Understanding the mechanistic causality behind each route is critical for selecting the appropriate scale-up pathway.

  • Route A: The Baldwin Cyclization (De Novo Synthesis) Originally described by Baldwin et al. in 1978, this method constructs the pyridine ring from aliphatic precursors[2]. It involves a Knoevenagel condensation of an aldehyde with ethyl cyanoacetate, followed by reaction with a DMF acetal to form a β,γ-unsaturated aldehyde equivalent. Cyclization is achieved using HBr in acetic acid to yield the 2-bromopyridine core directly. While intellectually elegant, this route is notoriously difficult to scale due to prevalent dimer formation and exceptionally low overall yields (typically 3–35%), making it economically unviable for manufacturing[3].

  • Route B: Sandmeyer Reaction (Industrial Standard) This route utilizes 2-amino-5-methylnicotinic acid as the starting material. The amine is converted into a highly reactive diazonium salt using sodium nitrite and hydrobromic acid. Subsequent radical-mediated substitution using Copper(I) bromide (CuBr) yields the brominated product. This route is highly scalable, provided that the exothermic diazotization is strictly thermally controlled.

  • Route C: Deoxybromination Starting from 2-hydroxy-5-methylnicotinic acid, this route employs phosphorus oxybromide ( POBr3​ ) to replace the hydroxyl group with a bromine atom. The addition of catalytic N,N-Dimethylformamide (DMF) is mechanistically critical here; it forms a highly electrophilic Vilsmeier-Haack-type bromo-iminium intermediate, which accelerates the substitution process and drives the reaction to completion.

SynthesisRoutes SM1 Aldehyde + Ethyl Cyanoacetate (Knoevenagel Condensation) Int1 β,γ-Unsaturated Aldehyde Equivalent SM1->Int1 DMF Acetal RouteA Route A: Baldwin Cyclization (HBr / AcOH) Int1->RouteA Product 2-Bromo-5-methylnicotinic acid CAS: 65996-06-7 RouteA->Product Cyclization Yield: 3-35% SM2 2-Amino-5-methylnicotinic acid Int2 Diazonium Salt Intermediate (NaNO2 / HBr) SM2->Int2 < 5 °C RouteB Route B: Sandmeyer Reaction (CuBr) Int2->RouteB RouteB->Product N2 Evolution Yield: 70-85% SM3 2-Hydroxy-5-methylnicotinic acid RouteC Route C: Deoxybromination (POBr3 / DMF) SM3->RouteC RouteC->Product Reflux (110 °C) Yield: 75-90%

Mechanistic pathways for the synthesis of 2-bromo-5-methylnicotinic acid.

Process Parameters & Route Comparison

To facilitate process selection, the following table summarizes the quantitative data and operational parameters for the three synthetic routes.

ParameterRoute A (Baldwin Cyclization)Route B (Sandmeyer Reaction)Route C (Deoxybromination)
Typical Yield 3% – 35%[3]70% – 85%75% – 90%
Scalability Poor (Dimerization issues)Excellent (Standard pilot plant)Good (Requires robust scrubbing)
Key Reagents DMF Acetal, HBr, AcOH NaNO2​ , HBr, CuBr POBr3​ , DMF (cat.)
Critical IPC Reaction completion (GC-MS) HNO2​ consumption (Starch-Iodide)SM disappearance (HPLC)
Primary Impurity Aliphatic dimers2-Hydroxy-5-methylnicotinic acidUnreacted starting material
Safety Hazards Corrosive (HBr gas)Exothermic diazo decompositionViolent hydrolysis of POBr3​

Scale-Up Manufacturing Protocols

The following self-validating protocols are engineered for 1-kilogram scale operations. They embed In-Process Controls (IPCs) to ensure that the chemical system validates its own progression before moving to the next unit operation.

Protocol 1: The Sandmeyer Approach (Preferred for High Purity)

This protocol transforms 2-amino-5-methylnicotinic acid into the target compound via a diazonium intermediate.

Equipment: 20 L Jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, and an addition funnel.

  • Acidic Dissolution: Charge the reactor with 1.0 kg (6.57 mol) of 2-amino-5-methylnicotinic acid. Slowly add 5.0 L of 48% aqueous HBr.

    • Causality: The vast excess of HBr is required not only to form the hydrobromide salt of the amine but also to provide the bromide source for the subsequent substitution and to maintain a highly acidic environment that stabilizes the diazonium ion.

  • Thermal Conditioning: Chill the reactor contents to 0–5 °C using a glycol cooling jacket.

  • Diazotization: Prepare a solution of 500 g (7.24 mol, 1.1 eq) of NaNO2​ in 1.0 L of deionized water. Add this solution dropwise over 2 hours, strictly maintaining the internal temperature below 5 °C.

    • Causality: If the temperature exceeds 5 °C, the diazonium salt will undergo premature hydrolysis, irreversibly forming 2-hydroxy-5-methylnicotinic acid as an impurity.

  • System Validation (IPC 1): Stir for 30 minutes post-addition. Test the mixture with starch-iodide paper. A rapid blue/black color indicates the presence of excess nitrous acid. Quench the excess by adding small portions of sulfamic acid until the starch-iodide test is negative.

  • Bromination: In a separate 5 L vessel, dissolve 1.13 kg (7.88 mol, 1.2 eq) of CuBr in 1.5 L of 48% HBr. Slowly transfer the cold diazonium solution into the CuBr solution over 1 hour.

    • Causality: Adding the diazonium salt to the copper solution ensures that Cu(I) is always in stoichiometric excess relative to the diazonium species, preventing competitive side reactions and driving the radical substitution pathway.

  • Nitrogen Evolution: Allow the mixture to warm to room temperature. The reaction will evolve nitrogen gas ( N2​ ). Stir for an additional 4 hours until gas evolution completely ceases.

  • Workup & Isolation: Dilute the mixture with 10 L of ice-cold water. Adjust the pH to 3.5 using 20% NaOH (Careful: Exothermic).

    • Causality: A pH of 3.5 corresponds to the isoelectric point of 2-bromo-5-methylnicotinic acid, ensuring maximum precipitation.

  • Filtration: Filter the resulting solid, wash with cold water ( 3×2 L), and dry under vacuum at 45 °C to constant weight.

Protocol 2: The Deoxybromination Approach (Preferred for High Yield)

This protocol utilizes POBr3​ to substitute the hydroxyl group of 2-hydroxy-5-methylnicotinic acid.

  • Reagent Charging: To a dry 10 L reactor under a nitrogen atmosphere, charge 1.0 kg (6.53 mol) of 2-hydroxy-5-methylnicotinic acid and 4.68 kg (16.3 mol, 2.5 eq) of solid POBr3​ .

  • Catalytic Activation: Add 48 g (0.65 mol, 0.1 eq) of anhydrous DMF.

    • Causality: DMF reacts with POBr3​ to generate a Vilsmeier-Haack bromo-iminium ion. This species is vastly more electrophilic than POBr3​ alone, attacking the hydroxyl oxygen to form a highly reactive leaving group, thereby drastically reducing reaction time and preventing thermal degradation of the product.

  • Reflux: Heat the mixture to 110 °C. The mixture will melt and become a homogenous, stirrable liquid. Maintain temperature for 5 hours.

  • System Validation (IPC 2): Pull a 1 mL sample, quench in ice water, extract with ethyl acetate, and analyze via HPLC. Proceed to the next step only when the starting material is < 1.0% (Area/Area).

  • Quenching (Critical Safety Step): Cool the reactor to 40 °C. Slowly pour the reaction mass into 15 kg of crushed ice under vigorous stirring.

    • Causality: The hydrolysis of unreacted POBr3​ is violently exothermic and generates large volumes of HBr gas. Using crushed ice absorbs the heat of the reaction via the enthalpy of fusion, preventing a thermal runaway.

  • Isolation: Once the ice has melted and the mixture reaches room temperature, adjust the pH to 3.5 with aqueous NaOH. Filter the precipitated product, wash with water, and dry under vacuum at 50 °C.

Downstream Applications & Handling

Once synthesized, 2-bromo-5-methylnicotinic acid should be stored in amber glass or opaque HDPE containers at room temperature. Like many halogenated pyridines, it exhibits mild photosensitivity and can undergo slow radical debromination if exposed to prolonged direct ultraviolet light.

In downstream drug development, this compound is frequently subjected to amide coupling at the C3-carboxylic acid using reagents like HATU or EDC/HOBt, followed by Suzuki coupling at the C2-position to append aryl or heteroaryl pharmacophores, making it an indispensable asset in modern medicinal chemistry[1].

References

  • Google Patents. "US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine." United States Patent and Trademark Office. (Discusses the yields and limitations of the Baldwin cyclization method).
  • Google Patents. "EP0053011A1 - New herbicidal nicotinamide derivatives." European Patent Office. (Cites the foundational Baldwin methodology for 2-bromo-5-methylnicotinic acid synthesis).

Sources

Method

Regioselective Substitution Protocols for 2-Bromo-5-methylnicotinic Acid: A Technical Guide

Introduction and Mechanistic Rationale 2-Bromo-5-methylnicotinic acid (CAS 65996-06-7), also known as 2-bromo-5-methylpyridine-3-carboxylic acid, is a highly versatile heteroaromatic building block utilized extensively i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-Bromo-5-methylnicotinic acid (CAS 65996-06-7), also known as 2-bromo-5-methylpyridine-3-carboxylic acid, is a highly versatile heteroaromatic building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. The molecule features a rigid pyridine core substituted with a bromine atom at C2, a carboxylic acid at C3, and a methyl group at C5[2].

The unique electronic topology of this scaffold enables divergent, regioselective functionalization, primarily at the highly activated C2 position[3]. The regioselectivity and reactivity of 2-bromo-5-methylnicotinic acid are governed by the synergistic electron-withdrawing effects of the heteroaromatic nitrogen and the adjacent C3-carboxylic acid[4]:

  • Nucleophilic Aromatic Substitution (SNAr): The C2-bromine is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides). The transition state (Meisenheimer complex) is stabilized by the electronegative pyridine nitrogen, which accommodates the developing negative charge[4]. Furthermore, the ortho-carboxylic acid lowers the lowest unoccupied molecular orbital (LUMO) energy of the ring, accelerating nucleophilic attack[5].

  • Transition-Metal Cross-Coupling: The C2-Br bond readily undergoes oxidative addition with low-valent palladium or copper species[4]. While unprotected carboxylic acids are traditionally thought to poison transition metal catalysts or impede transmetalation, modern protocols demonstrate that maintaining a basic aqueous-organic biphasic system (e.g., using Na₂CO₃) deprotonates the acid in situ[6]. This carboxylate formation solubilizes the substrate and prevents the coordination of the free acid to the metal center, enabling highly efficient Suzuki-Miyaura[7] and Sonogashira couplings[8].

Workflow Diagram: Divergent Reactivity

G SM 2-Bromo-5-methylnicotinic acid (Core Scaffold) SNAr SNAr Pathway (Nucleophilic Attack) SM->SNAr Amines/Alcohols DIPEA, MeCN, 80°C Suzuki Suzuki-Miyaura (Cross-Coupling) SM->Suzuki Arylboronic acids Pd(dppf)Cl2, Na2CO3, 90°C Sonogashira Sonogashira (Alkynylation) SM->Sonogashira Terminal Alkynes Pd/Cu, NEt3, MW/Heat Prod1 2-Amino/Alkoxy- 5-methylnicotinic acids SNAr->Prod1 Prod2 2-Aryl- 5-methylnicotinic acids Suzuki->Prod2 Prod3 2-Alkynyl- 5-methylnicotinic acids Sonogashira->Prod3

Divergent regioselective functionalization pathways for 2-bromo-5-methylnicotinic acid.

Experimental Protocols

Protocol 1: Regioselective SNAr with Aliphatic Amines

Causality & Design: This protocol utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HBr without competing with the primary amine nucleophile[5]. Acetonitrile (MeCN) is selected as a polar aprotic solvent to enhance the nucleophilicity of the amine and stabilize the polar transition state during the substitution[5].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-5-methylnicotinic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous MeCN to achieve a 0.1 M to 0.2 M solution[5].

  • Base Addition: Add DIPEA (3.0 equiv) to the suspension[5].

    • Self-Validation Check: The solution typically becomes homogeneous as the carboxylate salt forms. Ensure complete dissolution before proceeding; if a suspension persists, gently warm the flask to 40 °C.

  • Nucleophile Addition: Add the aliphatic amine (e.g., propargylamine hydrochloride or benzylamine) (1.5 equiv) dropwise at ambient temperature[5].

  • Heating & Monitoring: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 14 hours[5].

    • Self-Validation Check: Monitor reaction progress via LC-MS or TLC (eluent: EtOAc/Hexane 1:1 with 1% AcOH). The disappearance of the starting material mass (m/z ~216/218 for the bromine isotopes) and the appearance of the product mass confirms completion.

  • Work-up: Cool the mixture to room temperature and quench with 1N HCl[5]. Extract the aqueous layer with EtOAc.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (EtOAc/n-Hexane = 1:1) to yield the pure 2-amino-5-methylnicotinic acid derivative[5].

Protocol 2: Suzuki-Miyaura Cross-Coupling (Unprotected Acid)

Causality & Design: Protecting the carboxylic acid adds unnecessary synthetic steps and reduces overall atom economy. By using a biphasic 1,4-dioxane/water system and an excess of inorganic base (Na₂CO₃), the carboxylic acid is deprotonated, preventing catalyst deactivation[6]. Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which facilitates reductive elimination even with sterically demanding ortho-substituted substrates[4].

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave vial or Schlenk flask, add 2-bromo-5-methylnicotinic acid (1.0 equiv), the corresponding arylboronic acid (1.2 to 1.5 equiv), and Na₂CO₃ (3.0 equiv)[4].

  • Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and H₂O (typically 4:1 v/v, 0.1 M)[4].

    • Causality: Degassing (via sparging with N₂ for 15 minutes or 3 freeze-pump-thaw cycles) is critical to prevent the oxidative homocoupling of the boronic acid and the oxidation of the highly active Pd(0) species.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 to 0.08 equiv)[4]. Seal the reaction vessel immediately.

  • Reaction Execution: Heat the mixture to 90 °C for 8 hours[4].

    • Self-Validation Check: A color change from red/orange to dark black often indicates catalyst decomposition (Pd black) near the end of the reaction. Use LC-MS to confirm the presence of the cross-coupled product mass and the consumption of the bromide.

  • Work-up & Purification: Cool the mixture to room temperature, dilute with water, and wash the aqueous layer with diethyl ether to remove non-polar impurities (e.g., homocoupled biaryl byproducts, phosphine ligands).

  • Isolation: Carefully acidify the aqueous layer to pH 3-4 with 1M HCl to precipitate the cross-coupled product. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical yields for the regioselective substitution of 2-bromonicotinic acid derivatives based on established literature parameters[4][5][6].

Reaction TypeReagents / CatalystSolvent SystemBaseTemp (°C)Time (h)Typical Yield (%)
SNAr (Amination) Aliphatic Amine (1.5 eq)MeCN (0.1 M)DIPEA (3.0 eq)801448 – 74
Suzuki-Miyaura Arylboronic Acid (1.2 eq), Pd(dppf)Cl₂ (8 mol%)Dioxane / H₂O (4:1)Na₂CO₃ (3.0 eq)90885 – 92
Sonogashira Terminal Alkyne (1.2 eq), Pd/C, CuI, PPh₃H₂O or EtOH / H₂ONEt₃ (3.0 eq)90 (MW)0.270 – 85

Note: Yields are highly dependent on the steric bulk and electronic nature of the incoming nucleophile or coupling partner.

References

  • IndiaMART. "2 Bromo 5 Methylpyridine at ₹ 12000/kg | Pyridine Derivatives in Hyderabad". indiamart.com. Available at: [Link]

  • National Institutes of Health (NIH). "Preliminary Study on Novel Expedient Synthesis of 5-Azaisocoumarins by Transition Metal-Catalyzed Cycloisomerization". nih.gov. Available at:[Link]

  • Scientific Research Publishing (SCIRP). "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis". scirp.org. Available at:[Link]

  • ResearchGate. "Robust Suzuki-Miyaura Cross-Coupling on DNA-Linked Substrates". researchgate.net. Available at:[Link]

Sources

Application

Application Note: 2-Bromo-5-methylnicotinic Acid in the Synthesis of Allosteric TYK2 Inhibitors

Executive Summary The development of highly selective kinase inhibitors has increasingly shifted from targeting the highly conserved orthosteric ATP-binding sites to exploiting unique allosteric pockets. In this paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors has increasingly shifted from targeting the highly conserved orthosteric ATP-binding sites to exploiting unique allosteric pockets. In this paradigm, 2-bromo-5-methylnicotinic acid (CAS: 65996-06-7) has emerged as a critical, multi-functional building block in pharmaceutical API synthesis . Most notably, it serves as the core synthetic scaffold for N-methyl nicotinamide-based allosteric inhibitors of Tyrosine Kinase 2 (TYK2), including the blockbuster psoriasis therapeutic Deucravacitinib (BMS-986165) .

This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing 2-bromo-5-methylnicotinic acid in the construction of advanced pharmaceutical intermediates.

Mechanistic Rationale: The 3-Point Pharmacophore Vector

As a Senior Application Scientist, it is vital to understand why a specific building block is chosen before executing its chemistry. 2-Bromo-5-methylnicotinic acid is not merely a structural spacer; it is a highly engineered 3-point pharmacophore vector:

  • The 3-Carboxylic Acid (Amidation Target): The carboxylic acid is converted into an N-methyl amide. In the TYK2 JH2 pseudokinase domain, this amide acts as a critical hydrogen bond donor/acceptor pair with the kinase hinge region, anchoring the molecule .

  • The 5-Methyl Group (Entropic Driver): Strategically positioned on the pyridine ring, this methyl group displaces a high-energy structural water molecule within the JH2 binding pocket. This displacement provides a massive entropic driving force, drastically increasing both thermodynamic binding affinity and kinome selectivity .

  • The 2-Bromo Group (Electrophilic Handle): The electron-withdrawing nature of the adjacent pyridine nitrogen and the carboxylic acid makes the 2-position highly susceptible to Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination). This allows for the precise attachment of complex aniline derivatives required to access the solvent-exposed regions of the target protein .

Pathway IL23 IL-23 / IFN-alpha (Cytokines) Receptor Cytokine Receptor IL23->Receptor TYK2 TYK2 Kinase (Active State) Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Autoimmune Autoimmune Response (e.g., Psoriasis) STAT->Autoimmune Inhibitor N-methyl nicotinamide API (Allosteric Inhibitor) JH2 TYK2 JH2 Domain (Pseudokinase) Inhibitor->JH2 Binds & Locks JH2->TYK2 Allosteric Inhibition

Mechanism of TYK2 allosteric inhibition via the JH2 pseudokinase domain.

Synthetic Workflow Logic

The transformation of 2-bromo-5-methylnicotinic acid into a functional API intermediate requires two highly controlled primary steps: an amidation to form 2-bromo-N,5-dimethylnicotinamide (CAS: 1379302-91-6) , followed by a stereoelectronically demanding C-N cross-coupling.

Workflow N1 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) N2 Amidation Reaction (CDI, MeNH2) N1->N2 N3 2-Bromo-N,5-dimethylnicotinamide (CAS: 1379302-91-6) N2->N3 N4 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) N3->N4 N5 Diaryl Amine Intermediate (TYK2 Inhibitor Precursor) N4->N5

Synthetic workflow from 2-bromo-5-methylnicotinic acid to TYK2 inhibitor precursors.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity scale-up, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic safeguards.

Protocol 1: Scalable Synthesis of 2-Bromo-N,5-dimethylnicotinamide

Causality Note: While discovery chemistry often utilizes HATU or EDC/HOBt for amidation, these reagents generate organic-soluble byproducts that complicate large-scale purification. We utilize 1,1'-Carbonyldiimidazole (CDI). The evolution of CO₂ gas serves as a visual IPC for the formation of the reactive acyl imidazole, and the imidazole byproduct is easily removed via mild aqueous washes .

Step-by-Step Methodology:

  • Activation: Charge a dry, nitrogen-flushed reactor with 2-bromo-5-methylnicotinic acid (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 vol).

  • Portion-wise, add CDI (1.2 eq) at 20°C. Self-Validation: Observe steady CO₂ effervescence. Stir for 2 hours until gas evolution ceases and HPLC confirms >99% consumption of the starting acid.

  • Amidation: Cool the reactor to 0°C. Dropwise, add a solution of Methylamine hydrochloride (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in THF.

  • Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Workup: Quench with 1M aqueous HCl (5 vol) to neutralize excess amine and imidazole. Extract with Ethyl Acetate (3 x 5 vol). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-bromo-N,5-dimethylnicotinamide as an off-white solid.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Note: Coupling sterically hindered anilines to a 2-bromopyridine is notoriously prone to protodehalogenation (loss of the bromine atom without coupling). To prevent this, we utilize Xantphos , a bidentate ligand with a wide bite angle (111°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, outcompeting the deleterious β-hydride elimination pathway .

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, combine 2-bromo-N,5-dimethylnicotinamide (1.0 eq), the target aniline derivative (1.1 eq), and Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.06 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 vol). Seal the flask and heat to 100°C under a positive pressure of nitrogen.

  • Monitoring: Stir for 12 hours. Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the ratio of product to protodehalogenated byproduct is >95:5.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and elute with Ethyl Acetate. Purify via flash column chromatography or direct crystallization depending on the aniline substituent.

Quantitative Data Presentation: Cross-Coupling Optimization

The selection of the catalyst system in Protocol 2 is validated by the empirical optimization data summarized below. The use of strong alkoxide bases (NaOtBu) leads to amide degradation, while monodentate or narrow-bite-angle ligands fail to suppress dehalogenation.

Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
BINAPCs₂CO₃Toluene10045%Significant protodehalogenation byproduct.
XPhosK₂CO₃1,4-Dioxane10062%Sluggish oxidative addition; incomplete conversion.
BrettPhosNaOtBu1,4-Dioxane9015%Base-induced degradation of the primary amide.
Xantphos Cs₂CO₃ 1,4-Dioxane 100 94% Clean conversion; rapid reductive elimination.

Table 1: Optimization of the Buchwald-Hartwig amination of 2-bromo-N,5-dimethylnicotinamide.

Conclusion

2-Bromo-5-methylnicotinic acid is a highly privileged scaffold in modern medicinal chemistry. By understanding the distinct chemical causality of its three functional vectors—the amidation potential of the carboxylic acid, the entropic water-displacement capability of the 5-methyl group, and the cross-coupling readiness of the 2-bromo position—process chemists can reliably scale the synthesis of next-generation allosteric kinase inhibitors.

References

  • [1] MDPI (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules. Available at:[Link]

  • [2] ACS Publications (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development. Available at:[Link]

  • [3] Wrobleski, S. T., et al. (2019). Highly selective inhibition of tyrosine kinase 2 (TYK2) for the treatment of autoimmune diseases: discovery of the allosteric inhibitor BMS-986165. Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Moslin, R., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Microwave-assisted synthesis involving 2-bromo-5-methylnicotinic acid

Application Note: Microwave-Assisted Synthesis and Functionalization of 2-Bromo-5-methylnicotinic Acid Executive Summary The functionalization of 2-bromo-5-methylnicotinic acid (CAS 65996-06-7) is a critical gateway in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis and Functionalization of 2-Bromo-5-methylnicotinic Acid

Executive Summary

The functionalization of 2-bromo-5-methylnicotinic acid (CAS 65996-06-7) is a critical gateway in the development of novel kinase inhibitors and nicotinamide-derived therapeutics[1]. However, the structural topology of this scaffold presents significant synthetic bottlenecks. The ortho-relationship between the bulky bromine atom and the carboxylic acid group induces severe steric hindrance and electronic deactivation. Conventional thermal heating often results in prolonged reaction times, poor yields, and unwanted side reactions such as thermal decarboxylation or debromination.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally shifts this paradigm. By utilizing direct dielectric heating, MAOS provides rapid, localized energy transfer that overcomes high activation barriers, transforming multi-hour reflux protocols into highly efficient, self-validating minute-scale reactions[2]. This guide details the mechanistic rationale and optimized protocols for two divergent pathways: direct amidation and Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Causality

To master the functionalization of 2-bromo-5-methylnicotinic acid, researchers must understand the causality behind the physical chemistry of MAOS:

  • Overcoming Steric Hindrance via Dielectric Heating: Unlike conventional oil baths that rely on slow thermal conductivity and convection, microwave irradiation couples directly with the permanent dipoles of the solvent and the nicotinic acid substrate[3]. This "in-core" volumetric heating rapidly elevates the internal energy of the system, forcing the sterically hindered ortho-bromo and carboxylic acid groups to achieve the necessary transition state geometry before competing degradation pathways can initiate.

  • Preventing Catalyst Poisoning in Cross-Coupling: In Suzuki-Miyaura reactions, the free carboxylic acid can coordinate with Palladium, poisoning the catalyst. MAOS mitigates this by allowing the use of highly polar, aqueous biphasic solvent systems (e.g., EtOH/H₂O) at elevated autogenous pressures (up to 15 bar)[4]. The superheated water dramatically increases the solubility of the boronic acid and base, accelerating the transmetalation step so rapidly that Pd-coordination by the carboxylate is kinetically outcompeted[5].

Reaction Workflow Visualization

G SM 2-Bromo-5-methylnicotinic acid (Sterically Hindered Scaffold) Amidation MAOS Amidation (HATU, MeNH2, 100°C) SM->Amidation Suzuki MAOS Suzuki-Miyaura (Pd-cat, Ar-B(OH)2, 120°C) SM->Suzuki Prod1 2-Bromo-N,5-dimethylnicotinamide (Kinase Inhibitor Precursor) Amidation->Prod1 Prod2 2-Aryl-5-methylnicotinic acid (Biaryl Building Block) Suzuki->Prod2

Divergent microwave-assisted synthetic pathways for 2-bromo-5-methylnicotinic acid.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the reaction inherently proves its own success or failure at critical junctures without requiring blind faith until the final purification.

Protocol A: Microwave-Assisted Amidation (Synthesis of 2-Bromo-N,5-dimethylnicotinamide)

This protocol details the direct coupling of the scaffold with methylamine[1].

  • Reagent Preparation & Visual Validation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, suspend 2-bromo-5-methylnicotinic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4 mL).

    • Causality & Validation: Stir for 5 minutes at room temperature. The mixture must transition from a suspension to a clear, homogeneous solution. If it remains cloudy, the microwave energy will scatter, causing localized hotspots. Do not proceed until complete dissolution is visually confirmed.

  • Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol) followed by methylamine hydrochloride (1.5 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters: Temperature = 100°C, Time = 15 minutes, Maximum Power = 150 W, Stirring = High.

    • System Validation (Pressure Monitoring): Monitor the real-time pressure curve. A stable pressure (~2-3 bar) validates normal amide bond formation. A sudden, non-linear pressure spike (>10 bar) indicates unintended thermal decarboxylation (release of CO₂ gas). The system should be programmed to auto-abort if pressure exceeds 12 bar.

  • Post-Reaction Validation (LC-MS): Upon cooling to 40°C, extract a 10 µL aliquot. Run a rapid LC-MS. The complete disappearance of the distinct isotopic doublet of the brominated starting material (M and M+2 peaks of equal intensity at m/z 216/218) validates the consumption of the acid before any aqueous workup begins.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the C-Br bond while preserving the carboxylic acid[5].

  • Biphasic Setup: In a 10 mL microwave vial, combine 2-bromo-5-methylnicotinic acid (1.0 mmol), the desired arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol). Add a solvent mixture of DMF/H₂O (4:1 v/v, 5 mL).

  • Deoxygenation (Critical Step): Purge the solution with Argon gas via a submerged needle for 10 minutes.

    • Causality: Palladium catalysts are highly susceptible to oxidation at elevated microwave temperatures. Removing dissolved O₂ prevents the precipitation of inactive "Palladium black," ensuring the catalytic cycle remains active.

  • Catalyst Addition: Quickly add Pd(OAc)₂ (5 mol%) and JohnPhos ligand (10 mol%) under a positive flow of Argon, then immediately seal the vial.

  • Microwave Irradiation: Irradiate at 120°C for 20 minutes with dynamic power modulation.

    • Validation (Temperature Probing): Ensure the microwave uses an internal fiber-optic temperature probe rather than a standard external IR sensor. IR sensors only read the surface temperature of the glass, which lags behind the superheated internal biphasic mixture, risking catastrophic over-pressurization[2].

  • Isolation: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the product for organic extraction), and extract with EtOAc (3 x 10 mL).

Quantitative Data Summary

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to MAOS for 2-bromo-5-methylnicotinic acid derivatives.

Reaction PathwayHeating MethodTemperatureTimeYield (%)Purity (LC-MS)
Amidation (Methylamine) Conventional (Oil Bath)100°C (Reflux)6.0 hours62%78% (Decarboxylation observed)
Amidation (Methylamine) Microwave (MAOS) 100°C 15 mins 94% >98%
Suzuki-Miyaura (Ph-B(OH)₂) Conventional (Oil Bath)100°C (Reflux)14.0 hours45%65% (Pd-black precipitation)
Suzuki-Miyaura (Ph-B(OH)₂) Microwave (MAOS) 120°C 20 mins 89% >95%

Troubleshooting & Best Practices

  • Incomplete Suzuki Coupling: If the starting material remains unconsumed after 20 minutes, the issue is rarely a lack of thermal energy. It is almost always catalyst poisoning. Solution: Switch the base from K₂CO₃ to a milder, sterically hindered base like Cs₂CO₃, or increase the water ratio in the solvent to better solvate the boronic acid[3].

  • Vessel Failures: 2-bromo-5-methylnicotinic acid requires polar solvents (DMF, H₂O) which are highly microwave-absorbent (high loss tangent). Solution: Never fill a microwave vial beyond 50% of its total volume. The rapid expansion of superheated DMF requires adequate headspace to prevent the Teflon septum from rupturing.

  • Amidation Epimerization/Degradation: If using secondary amines, the extreme localized heating can cause the coupling agent (HATU) to form unreactive guanidinium byproducts. Solution: Pre-cool the microwave chamber with compressed air during the initial 2-minute ramp phase to ensure a linear, controlled temperature gradient.

References

  • Kappe, C. O., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry". National Institutes of Health (NIH) / PMC, 2021. URL:[Link]

  • MDPI Catalysts. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions". Catalysts, 2017, 7(4), 96. URL:[Link]

  • Chemical Reviews. "Microwave-Assisted Synthesis in Water as Solvent". ACS Publications, 2021. URL:[Link]

Sources

Application

Application Note: Advanced Bioconjugation Strategies Utilizing 2-Bromo-5-methylnicotinic Acid Linkers

Introduction and Mechanistic Rationale In the rapidly evolving field of targeted therapeutics and Antibody-Drug Conjugates (ADCs), the selection of a robust, bifunctional linker is paramount. 2-Bromo-5-methylnicotinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the rapidly evolving field of targeted therapeutics and Antibody-Drug Conjugates (ADCs), the selection of a robust, bifunctional linker is paramount. 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) has emerged as a highly versatile scaffold for complex bioconjugation. Its structural architecture provides two orthogonal reactivity handles: a carboxylic acid at position 3 and a halogenated pyridine ring at position 2.

As an Application Scientist, it is critical to understand the causality behind this molecule's reactivity. The electron-deficient nature of the pyridine ring—further exacerbated by the electron-withdrawing carboxylic acid—significantly lowers the activation energy required for nucleophilic attack or transition-metal insertion into the C-Br bond. This allows the 2-bromo position to serve as an excellent candidate for metallaphotoredox-catalyzed S-arylation with cysteine residues, overcoming the sluggish kinetics of traditional Nucleophilic Aromatic Substitution (SNAr) at physiological pH (1)[1]. Concurrently, the carboxylic acid can be pre-activated to an NHS ester, allowing for sequential, highly controlled dual-conjugation without cross-reactivity (2)[2].

Bioconjugation Workflow

G A 2-Bromo-5-methylnicotinic acid (Bifunctional Scaffold) B Carboxyl Activation (EDC / sulfo-NHS) A->B Pathway 1 D 2-Bromo Activation (Ni / Photoredox Catalysis) A->D Pathway 2 C Lysine Conjugation (Amide Bond Formation) B->C + Primary Amine (pH 7.5) F Dual-Conjugated Construct (e.g., ADC Linker) C->F Sequential E Cysteine Conjugation (S-Arylation / Thioether) D->E + Free Thiol (pH 7.0) E->F Conjugation

Bifunctional bioconjugation workflow using 2-bromo-5-methylnicotinic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each chemical transformation has occurred before proceeding to the next step.

Protocol A: Lysine Conjugation via NHS-Ester Activation (Pathway 1)

Causality Insight: EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to hydrolysis in aqueous media, sulfo-NHS is added to convert it into a semi-stable, amine-reactive NHS ester. Tris buffers must be strictly avoided as their primary amines will competitively quench the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-5-methylnicotinic acid (10 mM) in anhydrous DMSO.

  • Activation: Add 1.5 equivalents of EDC·HCl and 2.0 equivalents of sulfo-NHS to the solution. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1 (Activation): Quench a 1 µL aliquot in 99 µL of water and immediately analyze via LC-MS. Confirm the mass shift corresponding to the formation of the sulfo-NHS ester.

  • Conjugation: Add the activated linker to a 1–5 mg/mL solution of the target protein in PBS (pH 7.5). Ensure the final DMSO concentration remains below 10% to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2 hours with gentle agitation.

  • Purification & Validation Checkpoint 2: Purify the conjugate using Size Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) equilibrated with PBS. Quantify the Degree of Labeling (DoL) via intact protein mass spectrometry (ESI-TOF) to confirm the addition of the bromopyridyl mass tag.

Protocol B: Cysteine S-Arylation via Metallaphotoredox Catalysis (Pathway 2)

Causality Insight: While 2-bromopyridines can undergo direct SNAr with thiols, the reaction is often slow and requires elevated pH, which can degrade sensitive proteins. By utilizing a Nickel/Iridium dual catalytic system under blue light, the oxidative addition of Ni into the C-Br bond is vastly accelerated. This enables rapid, site-selective bioconjugation at a biologically benign pH of 7.0–7.4 (3)[3].

Step-by-Step Methodology:

  • Preparation: Prepare a solution of the target cysteine-containing biomolecule (100 µM) in degassed HEPES buffer (50 mM, pH 7.4). Note: Degassing is critical as oxygen quenches the excited state of the photoredox catalyst.

  • Catalyst Assembly: In a separate vial, pre-mix NiCl₂·glyme (10 mol%) and the photoredox catalyst Ir(ppy)₃ (2 mol%) in DMSO.

  • Reaction Initiation: Add the 2-bromo-5-methylnicotinic acid conjugate (from Protocol A) to the protein solution (5 equivalents relative to free cysteines), followed by the catalyst mixture.

  • Irradiation: Irradiate the reaction vessel with a 450 nm blue LED (approx. 30 W) at room temperature for 1 hour. Maintain a cooling fan to prevent thermal degradation of the protein.

  • Validation Checkpoint (Ellman’s Assay): Extract a 10 µL aliquot and react with DTNB (Ellman's reagent). Measure absorbance at 412 nm. A >85% reduction in signal compared to an unreacted protein control validates the successful consumption of free thiols via S-arylation.

  • Purification: Quench the reaction with 1 mM EDTA to chelate the Nickel, then purify the final construct via SEC.

Quantitative Data Summary

The following table summarizes the expected efficiencies, reaction parameters, and optimal conditions for the orthogonal bioconjugation pathways utilizing the 2-bromo-5-methylnicotinic acid scaffold.

ParameterAmide Coupling (Pathway 1)Metallaphotoredox S-Arylation (Pathway 2)Traditional SNAr (Alternative)
Target Residue Lysine (Primary Amine)Cysteine (Thiol)Cysteine (Thiol)
Reactive Handle Carboxylic Acid (C3)2-Bromopyridine (C2)2-Bromopyridine (C2)
Catalyst / Reagent EDC / sulfo-NHSNiCl₂ / Ir(ppy)₃ + Blue LightNone (Base Promoted)
Optimal pH 7.5 – 8.07.0 – 7.58.0 – 8.5
Reaction Time 2 – 4 hours1 – 2 hours12 – 24 hours
Typical Conversion > 90%> 85%50 – 70%
Buffer Compatibility PBS, HEPES (Avoid Tris)PBS, HEPESCarbonate, Borate

References

  • Exploring Metallaphotoredox Catalysis: A Synergistic Approach to Biomolecule Functionalization - ACS Publications - 1

  • Bioconjugation with Stable Luminescent Lanthanide(III) Chelates Comprising Pyridine Subunits - ACS Publications - 4

  • Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC - NIH - 3

  • Solid-Phase-Based Synthesis of Lactazole-Like Thiopeptides - ACS Publications - 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-bromo-5-methylnicotinic acid

Welcome to the dedicated support center for 2-bromo-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 2-bromo-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this compound in aqueous media. Here, we provide not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromo-5-methylnicotinic acid poorly soluble in neutral water?

A1: 2-bromo-5-methylnicotinic acid is a substituted pyridine carboxylic acid. Its structure contains both a polar carboxylic acid group and a less polar bromomethyl-pyridine ring. In neutral aqueous solutions, the carboxylic acid group is predominantly in its protonated, neutral form, which is less soluble in water.[1] To achieve significant aqueous solubility, the molecule needs to be in its ionized (deprotonated) state.

Q2: What are the recommended organic solvents for dissolving 2-bromo-5-methylnicotinic acid?

A2: For initial stock solution preparation, polar aprotic solvents are highly effective. We recommend Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for achieving higher concentrations.[1] Polar protic solvents like ethanol and methanol can also be used, though the solubility may be comparatively lower.[1]

Q3: Can I improve the solubility of 2-bromo-5-methylnicotinic acid by heating the solution?

A3: Yes, gently heating the mixture can increase the rate of dissolution and the amount of solute that can be dissolved. However, be aware that this can lead to the formation of a supersaturated solution. The compound may precipitate out as the solution cools to ambient temperature.[1] It is crucial to monitor the temperature to prevent potential thermal degradation of the compound.

Q4: How does pH impact the aqueous solubility of 2-bromo-5-methylnicotinic acid?

A4: The aqueous solubility of 2-bromo-5-methylnicotinic acid is highly dependent on pH.[1] As a carboxylic acid, it will be poorly soluble in acidic or neutral solutions. By increasing the pH of the solution with a base, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[2]

Troubleshooting Guide for Common Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered during your experiments.

Issue 1: The compound fails to dissolve in the selected organic solvent.

  • Potential Cause: The solvent may not be appropriate for the compound's polarity.

  • Solution: 2-bromo-5-methylnicotinic acid is a polar molecule and requires a polar solvent for dissolution. If you are using a non-polar solvent like hexane or toluene, it is unlikely to dissolve.

    • Recommendation: Switch to a polar aprotic solvent such as DMSO or DMF for the highest probability of success.[1] Polar protic solvents like ethanol or methanol are also viable alternatives.[1]

Issue 2: The compound precipitates out of the aqueous solution upon standing or after pH adjustment.

  • Potential Cause 1: Supersaturation. This can occur if the solution was heated to aid dissolution and then cooled, or if the concentration exceeds the solubility limit at the final pH and temperature.[1]

    • Recommendation: Prepare the solution at the temperature it will be used and stored. If a higher concentration is needed, consider using a co-solvent system or re-evaluate the target concentration.

  • Potential Cause 2: Insufficient pH. The pH of the solution may not be high enough to maintain the compound in its ionized, soluble form. The solubility of carboxylic acids is significantly enhanced when the pH is at least 1-2 units above their pKa.[1]

    • Recommendation: Re-measure the pH of your solution. If necessary, add a few more drops of a suitable base (e.g., 1M NaOH) with constant stirring until the precipitate redissolves. Ensure the final pH is stable and well above the compound's pKa.

  • Potential Cause 3: Common Ion Effect. If you are using a buffer system, the presence of a common ion can reduce the solubility of the salt form of your compound.[3]

    • Recommendation: If possible, choose a buffer system that does not have a common ion with the salt of your compound.

Issue 3: The compound is not dissolving in an aqueous buffer.

  • Potential Cause: The pH of the buffer is too low.

  • Solution: The solubility of 2-bromo-5-methylnicotinic acid in aqueous solutions is highly pH-dependent. In acidic or neutral buffers, it will remain in its poorly soluble protonated form.

    • Recommendation: To dissolve the compound in an aqueous buffer, the pH should be adjusted to be at least 1-2 units above its pKa.[1] This converts the carboxylic acid to its more polar and soluble carboxylate salt, significantly increasing aqueous solubility.[1] Add a base, such as sodium hydroxide (NaOH), dropwise while monitoring the pH.

Below is a troubleshooting workflow to guide your decision-making process:

G cluster_0 Troubleshooting Workflow start Start: Undissolved Compound solvent_type Is the solvent aqueous or organic? start->solvent_type organic_choice Is the organic solvent polar? (e.g., DMSO, DMF, MeOH) solvent_type->organic_choice Organic aqueous_pH Is the aqueous solution pH > 7? solvent_type->aqueous_pH Aqueous switch_solvent Switch to a polar solvent (DMSO or DMF recommended) organic_choice->switch_solvent No success Compound Dissolved organic_choice->success Yes switch_solvent->success adjust_pH Adjust pH to > 8 with base (e.g., 1M NaOH) Monitor for dissolution aqueous_pH->adjust_pH No check_precipitation Does precipitate form on standing? aqueous_pH->check_precipitation Yes adjust_pH->check_precipitation supersaturation Address potential supersaturation: - Avoid heating/cooling cycles - Lower concentration - Use co-solvents check_precipitation->supersaturation Yes check_precipitation->success No supersaturation->success

Caption: Troubleshooting workflow for dissolving 2-bromo-5-methylnicotinic acid.

Quantitative Solubility Data

SolventEstimated Solubility (at 25°C)Rationale
Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh polarity and aprotic nature make it an excellent solvent for this compound.[1]
Dimethylformamide (DMF)> 30 mg/mLGood solubility is expected, similar to DMSO.[1]
Methanol5-15 mg/mLModerate solubility is anticipated.[1]
Ethanol5-10 mg/mLModerate solubility is expected.[1]
Water (pH 7)< 1 mg/mLVery low solubility in its neutral, protonated form.[1]
Water (pH > 8)> 10 mg/mLSolubility increases significantly upon deprotonation to the carboxylate salt.[1]

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing solutions of 2-bromo-5-methylnicotinic acid.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution for subsequent dilution in aqueous media.

Materials:

  • 2-bromo-5-methylnicotinic acid (MW: 216.03 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tube or vial

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Tare a clean weighing boat on an analytical balance. Carefully weigh out 2.16 mg of 2-bromo-5-methylnicotinic acid.

  • Dissolving: Transfer the weighed compound into a clean microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO to the tube.

  • Aiding Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Store the stock solution in a tightly sealed container at -20°C for long-term storage. For short-term use, it can be stored at 4°C.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol describes how to dissolve the compound directly in an aqueous medium by forming its soluble salt.

Materials:

  • 2-bromo-5-methylnicotinic acid

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and magnetic stir bar

  • Beaker or flask

Procedure:

  • Suspension: Add the desired amount of 2-bromo-5-methylnicotinic acid to a beaker containing the required volume of deionized water. The compound will likely not dissolve at this stage and will form a suspension.

  • Stirring: Place the beaker on a stir plate and begin stirring the suspension.

  • pH Adjustment: While continuously stirring and monitoring the pH, add the 1 M NaOH solution dropwise. As the base is added, the compound will begin to dissolve as it converts to its sodium salt.

  • Endpoint: Continue adding NaOH until all the solid has dissolved and the solution becomes clear. The final pH should be at least 1-2 units above the pKa of the acid (a target pH of >8 is generally effective for nicotinic acid derivatives).[1]

  • Final Volume Adjustment: If necessary, add more deionized water to reach the final desired concentration and volume.

The underlying principle of this method is the acid-base reaction that converts the poorly soluble carboxylic acid into its highly soluble carboxylate salt, as illustrated below.

G cluster_0 pH-Dependent Solubility Equilibrium Acid R-COOH (Poorly Soluble) Base R-COO⁻ + H⁺ (Highly Soluble) Acid->Base Increasing pH (adding base) shifts equilibrium right Base->Acid Decreasing pH (adding acid) shifts equilibrium left

Caption: Equilibrium between protonated and deprotonated forms of the carboxylic acid.

References

  • Benchchem. Technical Support Center: Resolving Solubility Challenges with 3-Bromoisonicotinic Acid.
  • PubChem. 5-Bromonicotinic acid. [Link]

  • Chemguide. Carboxylic Acids as Acids. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

Sources

Optimization

Minimizing debromination side reactions during 2-bromo-5-methylnicotinic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple electron-deficient heteroaryls like 2-bromo-5-methylnicotinic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to couple electron-deficient heteroaryls like 2-bromo-5-methylnicotinic acid. The most common point of failure in these workflows is the rapid accumulation of debrominated side products (e.g., 5-methylnicotinic acid).

To solve this, we must move beyond trial-and-error and address the mechanistic causality of the reaction. Below is a comprehensive troubleshooting guide, structural workflow, and self-validating protocol designed to kinetically favor productive cross-coupling while shutting down protodehalogenation.

Frequently Asked Questions (FAQs)

Q: Why is my 2-bromo-5-methylnicotinic acid undergoing massive debromination during Suzuki-Miyaura coupling? A: 2-Bromopyridine derivatives are notoriously electrophilic. Following the oxidative addition of Pd(0) to the C–Br bond, the resulting Ar–Pd(II)–Br intermediate is highly susceptible to reduction. If the subsequent transmetalation step is slow, the intermediate has time to react with a hydride source, forming an Ar–Pd(II)–H species. This degradation intermediate rapidly undergoes reductive elimination to yield the debrominated side product[1].

Q: Where are these hydrides coming from in my reaction mixture? A: Hydrides typically originate from three hidden sources in your reaction matrix:

  • Solvents and Bases: Protic solvents (alcohols, water) or alkoxide bases (e.g., NaOEt, NaOiPr) can undergo β-hydride elimination, directly donating a hydride to the Pd center[2].

  • Boronic Ester Skeleton: Recent mechanistic studies reveal that the backbone of certain boronic esters (such as neopentyl glycol or pinacol esters) can undergo fragmentation and β-hydride elimination, acting as an unexpected hydride source.

  • The Substrate Itself: The free carboxylic acid on 2-bromo-5-methylnicotinic acid requires neutralization. If an aqueous base is used, the generated water can facilitate protonation/hydride transfer.

Q: How do I kinetically outcompete the debromination pathway? A: You must accelerate the transmetalation step. Using sterically encumbered, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) promotes the formation of a highly reactive mono-coordinated L₁Pd(0) species. This drastically accelerates both oxidative addition and transmetalation, effectively outcompeting the deleterious β-hydride elimination pathway[2]. Furthermore, utilizing potassium trifluoroborate salts (R–BF₃K) can provide a more robust transmetalating agent that resists base-mediated protodeboronation[3][4].

Mechanistic Pathway Analysis

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr 2-Bromo-5-methylnicotinic acid Transmet Transmetalation (Rate-Limiting) ArPdBr->Transmet Boronic Acid/Base Hydride Hydride Source (Base/Solvent/Ligand) ArPdBr->Hydride Competing Pathway ArPdR Ar-Pd(II)-R Transmet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product ArPdH Ar-Pd(II)-H Degradation Intermediate Hydride->ArPdH β-Hydride Elimination RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Debrom Debrominated Side Product (5-Methylnicotinic acid) RedElim2->Debrom

Fig 1: Divergent Pd-catalytic pathways: productive transmetalation vs. protodehalogenation.

Troubleshooting & Optimization Matrix

To systematically eliminate debromination, adjust your reaction parameters according to the causality matrix below:

Reaction ParameterTraditional ConditionOptimized ConditionMechanistic Rationale
Substrate State Free Carboxylic AcidMethyl EsterPrevents carboxylate coordination to Pd and avoids water generation during base neutralization.
Base Selection NaOEt / NaOiPrAnhydrous K₃PO₄Eliminates β-hydride transfer from the base, preventing the formation of the Pd–H degradation intermediate[2].
Ligand PPh₃ or dppfXPhos or SPhosBulky, electron-rich ligands accelerate transmetalation, kinetically outcompeting protodehalogenation[2].
Boron Source Boronic Acid (R–B(OH)₂)Potassium TrifluoroborateMore robust transmetalating agents that resist base-mediated protodeboronation[3][4].
Solvent EtOH / H₂O mixturesAnhydrous 1,4-DioxaneRemoves protic sources that can protonate the Pd center or facilitate hydride formation[1].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Workflow Step1 1. Esterification Protect Carboxylic Acid Step2 2. Anhydrous Setup Degas Solvents & Reagents Step1->Step2 Step3 3. Catalyst Addition Pd2(dba)3 + XPhos Step2->Step3 Step4 4. Coupling Reaction K3PO4, 80°C, 4h Step3->Step4 Step5 5. Saponification LiOH, THF/H2O Step4->Step5

Fig 2: Optimized self-validating experimental workflow for 2-bromo-5-methylnicotinic acid coupling.

Step 1: Carboxylic Acid Protection (Esterification)
  • Action: Suspend 2-bromo-5-methylnicotinic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Validation Checkpoint: Evaluate via TLC (Hexanes/EtOAc 3:1). The highly polar free acid (baseline spot) must be completely consumed and replaced by a higher Rf​ spot (methyl 2-bromo-5-methylnicotinate). Do not proceed if the baseline spot remains, as the free acid will poison the Pd catalyst and generate water in Step 2.

Step 2: Anhydrous Suzuki-Miyaura Cross-Coupling
  • Action: In an oven-dried Schlenk flask under argon, combine methyl 2-bromo-5-methylnicotinate (1.0 eq), the aryl potassium trifluoroborate salt (1.2 eq), and finely milled anhydrous K₃PO₄ (2.0 eq). Add anhydrous, freeze-pump-thaw degassed 1,4-dioxane. Finally, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Heat to 80°C.

  • Validation Checkpoint: At the 2-hour mark, pull a 50 µL aliquot for LC-MS analysis. You should observe the mass of the cross-coupled ester. Crucially, check the integration ratio of the product mass to the debrominated mass (methyl 5-methylnicotinate). A ratio of >95:5 confirms that the bulky XPhos ligand has successfully accelerated transmetalation past the protodehalogenation threshold.

Step 3: Saponification (Deprotection)
  • Action: Filter the crude reaction mixture through a short pad of Celite to remove Pd black and phosphate salts. Concentrate the filtrate. Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint: Acidify the aqueous layer to pH 3–4 using 1M HCl. The final cross-coupled nicotinic acid product should precipitate. Filter and dry. Verify by ¹H NMR: the complete disappearance of the methyl ester singlet (~3.9 ppm) confirms successful deprotection.

References

  • [3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications.[Link]

  • [2] Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters.[Link]

  • [1] Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water | Organic Letters - ACS Publications.[Link]

  • [4] Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling - The Doyle Group.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-methylnicotinic Acid Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists facing challenges with the Suzuki-Miyaura cross-coupling of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists facing challenges with the Suzuki-Miyaura cross-coupling of 2-bromo-5-methylnicotinic acid .

Heteroaryl halides bearing unprotected carboxylic acids are notoriously difficult substrates. They frequently suffer from low conversions, require high catalyst loadings (typically 5–10 mol%), and generate significant palladium waste[1]. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, optimized protocol to reduce palladium loading to ≤ 1.5 mol% while achieving quantitative yields.

Mechanistic Insights: Why Does This Substrate Poison Catalysts?

To optimize a reaction, we must first understand the failure modes. 2-Bromo-5-methylnicotinic acid presents a "perfect storm" for catalyst deactivation due to three competing factors:

  • Base Depletion: The free carboxylic acid (pKa ~3.5) immediately consumes one equivalent of base to form a carboxylate salt. Because Suzuki-Miyaura couplings rely on an alkaline environment to form the active boronate complex [Ar−B(OH)3​]− for transmetalation, failing to account for this initial neutralization stalls the catalytic cycle[2].

  • Bidentate Chelation (Catalyst Sink): The proximity of the pyridine nitrogen and the carboxylate oxygen allows the substrate to act as a bidentate ligand. Once the Pd(0) undergoes oxidative addition into the C-Br bond, the resulting Pd(II) intermediate can be chelated by unreacted substrate molecules, forming a stable, unreactive palladacycle. This pulls palladium off-cycle, manifesting as a "dead" reaction[3].

  • C-Br Bond Strength in Electron-Rich Environments: While the 2-position of pyridine is generally activated, the formation of the carboxylate anion injects electron density into the ring, strengthening the C-Br bond and slowing the initial oxidative addition.

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-Bromo-5-methylnicotinic acid PdII Pd(II) Intermediate OxAdd->PdII Poison Catalyst Poisoning (N/COO- Chelation) PdII->Poison Off-cycle (Low Base/Weak Ligand) Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet Excess Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Product Release

Fig 1: Suzuki-Miyaura catalytic cycle highlighting off-cycle Pd-chelation by the nicotinic acid.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion despite using 5 mol% Pd(PPh3​)4​ . Adding more boronic acid doesn't help. What is going wrong? A: The issue is likely base stoichiometry, not the boronic acid. If you are using the standard 2.0 equivalents of base (e.g., K2​CO3​ ), 1.0 equivalent is immediately consumed by the nicotinic acid. The remaining 1.0 equivalent is insufficient to drive the transmetalation of the boronic acid efficiently. Solution: Increase the base to 3.5 equivalents . We recommend anhydrous K3​PO4​ , as the phosphate anion is highly effective at facilitating transmetalation without promoting side reactions.

Q2: How can I prevent catalyst poisoning and reduce my Pd loading from 10 mol% to < 2 mol%? A: You must outcompete the substrate's ability to chelate the palladium. Simple phosphines like PPh3​ dissociate too easily. Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos ) or a rigid bidentate ligand (e.g., dppf ). Causality: The steric bulk of XPhos prevents the formation of multi-ligated Pd-pyridine complexes. Furthermore, the electron-rich nature of these ligands accelerates oxidative addition, while their specific bite angles enforce a geometry that dramatically accelerates reductive elimination, preventing the catalyst from resting in the vulnerable Pd(II) state[1].

Q3: I am observing significant protodeboronation of my arylboronic acid. How do I fix this while maintaining catalyst turnover? A: Protodeboronation is a base-catalyzed, thermally driven side reaction exacerbated by excess water. Because the carboxylate salt of 2-bromo-5-methylnicotinic acid requires water for solubility, you cannot run this strictly anhydrously. Solution: Optimize your solvent to a 1,4-Dioxane:Water (4:1 v/v) ratio. This provides enough water to dissolve the carboxylate salt and activate the boronic acid, but keeps the organic concentration high enough to favor the cross-coupling. Additionally, by switching to a highly active catalyst like Pd(dppf)Cl2​ , you can lower the reaction temperature from 100 °C to 80 °C, which suppresses protodeboronation.

Workflow Start Low Yield / Stalled Reaction CheckBase Check Base Equivalents (>3.0 eq required) Start->CheckBase BaseLow Increase Base to 3.5 eq CheckBase->BaseLow < 3.0 eq BaseOK Evaluate Catalyst/Ligand CheckBase->BaseOK >= 3.0 eq Success Optimized Cross-Coupling (>95% Conversion) BaseLow->Success LigandChange Switch to XPhos or dppf BaseOK->LigandChange Pd Black forms SolventCheck Optimize Solvent (Dioxane:H2O 4:1) BaseOK->SolventCheck Poor Solubility LigandChange->Success SolventCheck->Success

Fig 2: Troubleshooting decision tree for optimizing catalyst loading and reaction conversion.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimization trajectory for coupling 2-bromo-5-methylnicotinic acid with a standard arylboronic acid. Notice how the combination of ligand choice and base equivalents drastically alters the required palladium loading.

EntryPalladium SourceLigandBase (Equivalents)Solvent SystemTemp (°C)Conversion (%)
1 Pd(PPh3​)4​ (5.0 mol%)None K2​CO3​ (2.0 eq)Toluene / H2​O 10042% (Stalled)
2 Pd(OAc)2​ (5.0 mol%) PPh3​ (10 mol%) K2​CO3​ (3.0 eq)Dioxane / H2​O 9065%
3 Pd(dppf)Cl2​ (2.0 mol%)None K3​PO4​ (3.5 eq)Dioxane / H2​O 8098%
4 Pd(OAc)2​ (1.0 mol%) XPhos (2.0 mol%) K3​PO4​ (3.5 eq) Dioxane / H2​O 80 >99%

Validated Experimental Protocol

This self-validating protocol utilizes the optimized conditions (Entry 4) to ensure >95% conversion with minimal palladium waste.

Reagents Required:

  • 2-Bromo-5-methylnicotinic acid (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2​ (0.01 equiv / 1.0 mol%)

  • XPhos (0.02 equiv / 2.0 mol%)

  • Anhydrous K3​PO4​ (3.5 equiv)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylnicotinic acid, arylboronic acid, Pd(OAc)2​ , XPhos, and K3​PO4​ .

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. (Self-Validation: Failure to rigorously exclude oxygen will result in the rapid oxidation of the electron-rich XPhos ligand, visible as a failure to reach conversion).

  • Solvent Addition: Syringe in sparged 1,4-Dioxane and Deionized Water in a 4:1 volumetric ratio (total concentration ~0.2 M relative to the halide).

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 2 hours, sample the organic layer. Quench an aliquot in acetonitrile and analyze via UPLC-MS. The peak corresponding to 2-bromo-5-methylnicotinic acid should be < 2% by area.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. The product will be in the aqueous layer as the potassium carboxylate salt. Separate the layers and discard the organic layer (which contains the ligands and homocoupled boronic acid byproducts).

  • Acidification: Slowly acidify the aqueous layer with 1M HCl until the pH reaches 3.0–3.5. The cross-coupled product will precipitate as a free carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

References

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: PMC / NIH URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Organics (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-5-methylnicotinic Acid Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles during the crystallization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles during the crystallization of 2-bromo-5-methylnicotinic acid (CAS: 65996-06-7)[1].

This compound is a critical pyridine-based building block[1]. Its synthesis typically relies on a Sandmeyer-type reaction starting from 2-amino-5-methylnicotinic acid[2]. While the synthetic route is well-established, the downstream isolation is notoriously prone to impurity entrapment, polymorphism, and phase-separation issues[3].

This guide deconstructs the causality behind these experimental bottlenecks and provides self-validating protocols to ensure high-purity isolation.

Mechanistic Workflow & Impurity Generation

To troubleshoot a crystallization process, we must first map the thermodynamic and kinetic origins of the impurities. The Sandmeyer bromination involves the formation of a highly reactive diazonium intermediate. The competition between bromide substitution and aqueous hydrolysis dictates the primary organic impurity profile, while the use of copper catalysts introduces inorganic contaminants.

G Start 2-Amino-5-methylnicotinic Acid (Starting Material) Diazotization Diazotization (NaNO2, HBr) Formation of Diazonium Salt Start->Diazotization Bromination Sandmeyer Reaction (CuBr) Bromide Substitution Diazotization->Bromination Br- addition Imp1 2-Hydroxy Impurity (Aqueous Hydrolysis) Diazotization->Imp1 H2O competition Crude Crude 2-Bromo-5-methylnicotinic Acid (Mixed Impurity Profile) Bromination->Crude Imp2 Inorganic Salts (CuBr, NaBr) Bromination->Imp2 Cryst Optimized Crystallization (Solvent/Anti-solvent & Seeding) Crude->Cryst Imp1->Crude Imp2->Crude Pure Pure 2-Bromo-5-methylnicotinic Acid (CAS: 65996-06-7) Cryst->Pure

Figure 1: Mechanistic pathway of 2-bromo-5-methylnicotinic acid synthesis and impurity generation.

Impurity Profiling & Causality

Understanding the physicochemical properties of each impurity is the foundation of rational crystallization design. Nicotinic acid derivatives often exhibit polymorphism, meaning impurities can easily co-crystallize or become trapped in the crystal lattice if the solvent system is not optimized[3].

Impurity TypeSource / MechanismPhysical Property ImpactMitigation Strategy
2-Hydroxy-5-methylnicotinic acid Competitive hydrolysis of the diazonium salt by H₂O during the Sandmeyer reaction.High polarity; forms strong hydrogen bonds, leading to co-precipitation.Exploit pH-dependent solubility; perform a controlled pH wash prior to crystallization.
Inorganic Salts (CuBr, NaBr) Reagents from diazotization and Sandmeyer steps.Insoluble in organic solvents; acts as heterogeneous nucleation sites, trapping impurities.Hot filtration of the organic/aqueous mixture before cooling; EDTA chelation.
Regioisomers (e.g., 6-bromo) Impure starting material or side-reactions.Nearly identical solubility profile; forms solid solutions (polymorphism)[3].Strict raw material control; use of highly selective solvent/anti-solvent gradients.
Unreacted Starting Material Incomplete diazotization.Basic amine group alters the isoelectric point.Acidic aqueous wash to protonate and remove the amine into the aqueous layer.

Troubleshooting FAQs

Q1: During cooling, my product forms a thick oil at the bottom of the flask instead of crystallizing. Why does this "oiling out" occur, and how can I fix it? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation trajectory of your solution intersects the binodal curve before reaching the solidus line. Because 2-bromo-5-methylnicotinic acid has moderate lipophilicity and forms dynamic hydrogen-bonded dimers, it can separate into a solute-rich liquid phase rather than forming an ordered crystal lattice. The Fix: Do not rely on uncontrolled cooling. Transition to an anti-solvent crystallization strategy (e.g., Ethanol/Water). Introduce seed crystals at the metastable zone limit (typically around 45–50°C) to bypass the energy barrier for nucleation, forcing the system directly into the solid phase.

Q2: My isolated crystals have a faint green/blue tint. How do I remove these trapped copper salts? A: The discoloration is caused by residual Copper(I/II) species from the Sandmeyer catalyst (CuBr)[2]. Because these inorganic salts are insoluble in the crystallization solvent, they act as heterogeneous nucleation sites. As the 2-bromo-5-methylnicotinic acid crystallizes around them, the salts become permanently trapped within the crystal lattice. The Fix: Implement a self-validating In-Process Control (IPC). Dissolve the crude product in your crystallization solvent at 70°C. If the solution is not perfectly transparent, perform a hot filtration through a pad of Celite. Alternatively, wash the organic extract with a 0.1 M EDTA solution during the initial workup to chelate and remove the copper ions.

Q3: HPLC analysis shows 5% of the 2-hydroxy-5-methylnicotinic acid impurity. Recrystallization isn't removing it. Why? A: The 2-hydroxy derivative shares the carboxylic acid moiety but possesses an additional hydrogen-bond donor (the -OH group, which can tautomerize to a pyridone). This structural similarity allows it to seamlessly integrate into the crystal lattice of the bromo-derivative, forming a solid solution. Standard recrystallization is thermodynamically blind to this. The Fix: Shift the purification from thermodynamic crystallization to chemical separation. The hydroxy group makes this impurity more acidic. Adjust the pH of your crude aqueous suspension to ~3.0. The 2-hydroxy impurity will exhibit higher aqueous solubility at this pH compared to the more hydrophobic 2-bromo product, allowing it to be washed away before the final crystallization step.

Self-Validating Experimental Protocol: Optimized Crystallization

This protocol utilizes an Ethanol/Water solvent/anti-solvent system, designed to prevent oiling out and eliminate both inorganic and structurally similar organic impurities.

Step 1: Crude Dissolution & Chelation

  • Suspend 10.0 g of crude 2-bromo-5-methylnicotinic acid in 40 mL of Ethanol (absolute).

  • Heat the mixture to 70°C under continuous agitation until maximum dissolution is achieved.

  • Causality Check: The solution will likely appear cloudy due to insoluble CuBr/NaBr salts.

Step 2: Hot Filtration (In-Process Control)

  • Pre-heat a sintered glass funnel to prevent premature crystallization.

  • Filter the hot solution through a thin pad of Celite into a clean, pre-weighed crystallizing dish.

  • Validation: The filtrate must be completely transparent. If turbidity persists, repeat the filtration. This guarantees no inorganic salts act as false nucleation sites.

Step 3: Anti-Solvent Addition & Seeding

  • Maintain the filtrate at 60°C.

  • Slowly add 60 mL of pre-heated Water (anti-solvent) dropwise over 20 minutes.

  • Monitor for the cloud point (the onset of supersaturation). Once the solution becomes faintly opalescent, immediately add 0.05 g of pure 2-bromo-5-methylnicotinic acid seed crystals.

  • Causality Check: Seeding at the exact cloud point prevents the system from entering the liquid-liquid phase separation (oiling out) zone.

Step 4: Controlled Cooling Ramp

  • Initiate a linear cooling ramp from 60°C to 5°C at a rate of 0.5°C/min.

  • Validation: A slow, controlled ramp ensures the crystal lattice grows uniformly, rejecting the 2-hydroxy-5-methylnicotinic acid impurity into the mother liquor.

Step 5: Isolation & Washing

  • Filter the resulting crystalline slurry under vacuum.

  • Wash the filter cake with 20 mL of an ice-cold Ethanol/Water (1:3 v/v) mixture to displace the impurity-rich mother liquor.

  • Dry the crystals in a vacuum oven at 45°C for 12 hours.

References

  • Benchchem. 2-Bromo-5-methylnicotinic Acid | CAS 65996-06-7.
  • Zhou P.P., Sun X.B., Qiu W.Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2):97-108.
  • Baldwin, J. J., Raab, A. W., & Ponticello, G. S. (1978). Synthesis of 2-bromo-5-methylnicotinic acid. The Journal of Organic Chemistry, 43(12), 2529-2535.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Bromo-5-Methylnicotinic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-bromo-5-methylnicotinic acid and its structural analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-bromo-5-methylnicotinic acid and its structural analogs. Below, we dissect the thermodynamic vulnerabilities of this compound, provide field-proven troubleshooting strategies, and outline a self-validating standard operating procedure (SOP) to guarantee batch integrity.

Core Degradation Mechanisms (The "Why")

Q: What drives the thermal degradation of 2-bromo-5-methylnicotinic acid, and what are the primary breakdown products?

A: 2-Bromo-5-methylnicotinic acid is a halogenated pyridine-carboxylic acid. When exposed to elevated temperatures, the molecule’s structural stability is compromised via two primary, often concurrent, degradation pathways:

  • Decarboxylation: The carboxylic acid moiety is thermally labile. When ambient thermal energy exceeds the compound's activation barrier (typically ~43.85 kJ/mol for nicotinic acid frameworks[1]), the molecule undergoes irreversible decarboxylation. This releases carbon dioxide ( CO2​ ) and yields 2-bromo-5-methylpyridine.

  • Dehalogenation (Debromination): Under severe thermal stress or UV exposure, the carbon-bromine bond at the 2-position undergoes cleavage. This releases highly corrosive hydrogen bromide ( HBr ) gas alongside nitrogen oxides ( NOx​ )[2].

The Causality Loop: The release of HBr is particularly dangerous. It acts as an acid catalyst, lowering the activation energy for further degradation of the bulk powder. This creates an autocatalytic degradation loop . Degraded samples typically present with an off-white to brownish discoloration and emit a sharp, acidic odor[3].

G A 2-Bromo-5-methylnicotinic Acid (Intact API) B Thermal Stress (> Room Temp / Heat Excursion) A->B C1 Pathway 1: Decarboxylation B->C1 C2 Pathway 2: Dehalogenation B->C2 D1 2-Bromo-5-methylpyridine + CO2 C1->D1 D2 5-Methylnicotinic Acid + HBr (Corrosive) C2->D2 E Autocatalytic Degradation (Accelerated Breakdown) D2->E HBr Catalysis E->A

Caption: Logical flowchart of 2-bromo-5-methylnicotinic acid thermal degradation pathways.

Quantitative Stability & Kinetics

Q: How fast does the degradation occur at different storage temperatures?

A: The thermal degradation of nicotinic acid derivatives strictly follows first-order kinetics[1]. While the compound is relatively stable at room temperature in dry, dark conditions[4], exposure to temperatures above 40°C significantly accelerates the rate constant ( k ). Based on kinetic modeling of the nicotinic acid backbone, the table below extrapolates the estimated stability profiles to guide your storage decisions.

Storage TemperatureEstimated Rate Constant ( k )Projected Half-Life ( t1/2​ )Recommended Action / Viability
-20°C (Cryogenic) < 0.0001 day⁻¹> 10 yearsOptimal for long-term bulk storage.
4°C (Refrigerated) 0.0005 day⁻¹~ 4 yearsSuitable for working stocks (requires desiccant).
25°C (Room Temp) 0.002 day⁻¹~ 12 monthsAcceptable for short-term use; must be kept dry[4].
60°C (Heat Excursion) 0.045 day⁻¹~ 15 daysDiscard if exposed for > 48 hours during shipping.
240°C (GC Inlet) Highly acceleratedMinutesCauses immediate breakdown during GC analysis[5].

Troubleshooting Guide: Identifying & Mitigating Degradation

Q: My batch of 2-bromo-5-methylnicotinic acid has changed from white to a yellowish-brown. Is it still viable for cross-coupling (e.g., Suzuki/Buchwald) reactions? A: No. Discoloration is the primary visual indicator of thermal degradation and HBr release[3]. Because the bromine atom at the 2-position is the critical electrophilic site for cross-coupling, any debromination will drastically reduce your reaction yield and introduce difficult-to-separate pyridine impurities. Actionable Step: Do not use discolored batches for sensitive catalytic reactions. Perform an HPLC or quantitative NMR (qNMR) analysis. If the purity has dropped below 97%, dispose of the batch according to environmental safety protocols for halogenated organics[6].

Q: We analyze our compound via GC-MS, but we are seeing multiple peaks (e.g., pyridine derivatives) even in freshly opened, pure batches. Is the compound degrading in storage? A: Not necessarily. Nicotinic acid derivatives are highly susceptible to thermal degradation during analysis due to the extreme heat of the GC inlet[5]. The heat vaporizes the sample but simultaneously triggers the decarboxylation pathway shown in Diagram 1. Actionable Step: Switch from standard split/splitless injection to a Temperature Programmable Inlet (TPI) method. Start the injection at a lower temperature (e.g., 40°C) and ramp up slowly to balance vaporization and prevent thermal fragmentation[5]. Alternatively, use LC-MS, which operates at room temperature and avoids thermal stress entirely.

Standard Operating Procedure (SOP): Safe Storage and Handling

To prevent thermal and hydrolytic degradation, you must establish a self-validating storage system . This ensures that every time a researcher accesses the chemical, the integrity of the remaining bulk stock is preserved.

Step-by-Step Methodology:

  • Initial Quality Control (QC): Upon receipt, verify purity via HPLC-UV (detecting at 254 nm).

  • Environment Preparation: Transfer the bulk bottle into a glove box or a controlled environment with relative humidity (RH) < 20%.

  • Aliquoting: Divide the bulk powder into single-use or weekly-use amber glass vials.

    • Causality: This minimizes repeated freeze-thaw cycles and limits exposure to ambient moisture, which can hydrolyze the compound if trace HBr is present.

  • Inert Gas Purging: Gently purge each vial with dry Argon or Nitrogen gas.

    • Causality: Displaces oxygen and ambient moisture, halting oxidative degradation pathways.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the exterior with Parafilm to prevent moisture ingress.

  • Storage: Store the aliquots in a dedicated desiccator placed inside a -20°C freezer.

G N1 1. Receipt & QC (HPLC >98%) N2 2. Glove Box (RH < 20%) N1->N2 N3 3. Aliquoting (Amber Vials) N2->N3 N4 4. Argon Purge (Displace O2/H2O) N3->N4 N5 5. PTFE Seal & Parafilm N4->N5 N6 6. Storage (-20°C Desiccated) N5->N6

Caption: Step-by-step workflow for safe aliquoting and cryogenic storage of the compound.

Frequently Asked Questions (FAQs)

Q: Can I store 2-bromo-5-methylnicotinic acid in a standard laboratory refrigerator (4°C)? A: Yes, for working stocks (materials to be used within 1-3 months), 4°C is acceptable[4]. However, standard refrigerators have high internal humidity. You must store the sealed vial inside a secondary container filled with active desiccant (e.g., Drierite or silica gel) to prevent moisture-driven degradation.

Q: What should I do if the material was shipped during the summer without cold-chain transport? A: While the compound is generally stable at room temperature, prolonged exposure to high summer temperatures in transit (often exceeding 40°C in cargo holds) can initiate thermal degradation[3]. Quarantine the material upon arrival and perform an immediate HPLC assay. Compare the chromatogram against a known reference standard before using it in any synthesis.

Q: Is 2-bromo-5-methylnicotinic acid light-sensitive? A: Yes. Like many halogenated aromatics, it is light-sensitive[6]. UV radiation can trigger homolytic cleavage of the C-Br bond, mimicking the exact effects of thermal degradation. Always use amber vials and store them in a dark place[4].

References

  • [3] Cole-Parmer. Material Safety Data Sheet - 5-Bromonicotinic acid, 98%.[Link]

  • [1] Muhamad, N., et al. Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances (2015).[Link]

  • [5] Food Research. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 2-Bromo-5-Methylnicotinic Acid Extraction

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-bromo-5-methylnicotinic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-bromo-5-methylnicotinic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource built on foundational chemical principles and field-proven troubleshooting strategies. Our goal is to empower you to move beyond rote protocols and develop a deep, causal understanding of how to optimize your extraction process for maximum yield and purity.

Section 1: Foundational Principles — The "Why" Behind the pH

The success of any liquid-liquid extraction for an ionizable compound like 2-bromo-5-methylnicotinic acid hinges on controlling its chemical form. The molecule exists in two key states, governed by the pH of the aqueous environment:

  • Protonated (Neutral) Form: At low pH, the carboxylic acid group is protonated (-COOH). In this uncharged state, the molecule is more nonpolar and exhibits high solubility in organic solvents.

  • Deprotonated (Anionic) Form: At high pH, the carboxylic acid group loses a proton to become a carboxylate anion (-COO⁻). This ionic charge makes the molecule highly polar and preferentially soluble in the aqueous phase.[1][2]

This equilibrium is the engine of our separation. By manipulating the pH, we can effectively "flip a switch" to dictate which phase the compound will move into.

The Henderson-Hasselbalch Equation: Your Predictive Tool

The relationship between pH, the compound's intrinsic acidity (pKa), and its ionization state is quantitatively described by the Henderson-Hasselbalch equation.[3][4]

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the deprotonated (anionic) form.

  • [HA] is the concentration of the protonated (neutral) form.

Key Insight: To achieve an efficient extraction (>99%), you must shift the equilibrium decisively. A general rule is to adjust the pH to be at least two units away from the pKa.[5]

  • For extraction into the organic phase: pH < pKa - 2

  • For extraction into the aqueous phase (back-extraction): pH > pKa + 2

Estimating the pKa of 2-Bromo-5-Methylnicotinic Acid
  • The bromo group is electron-withdrawing, which stabilizes the carboxylate anion and thus increases the acidity (lowering the pKa).

  • The methyl group is weakly electron-donating, which has a slight destabilizing effect on the anion, decreasing acidity (raising the pKa).

The strong electron-withdrawing effect of the bromine atom is expected to dominate. Therefore, we can estimate the pKa of 2-bromo-5-methylnicotinic acid to be approximately 4.0 . This value will serve as the foundation for our optimization strategy.

cluster_organic Organic Phase Soluble cluster_aqueous Aqueous Phase Soluble HA 2-bromo-5-methylnicotinic acid (Neutral Form, HA) A_minus 2-bromo-5-methylnicotinate (Anionic Form, A⁻) HA->A_minus + OH⁻ (High pH > 6) A_minus->HA + H⁺ (Low pH < 2)

Caption: pH-dependent equilibrium of 2-bromo-5-methylnicotinic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting 2-bromo-5-methylnicotinic acid from an aqueous solution into an organic solvent?

Based on our estimated pKa of ~4.0, the aqueous phase should be acidified to a pH of 2.0 or lower . According to the Henderson-Hasselbalch equation, at a pH two units below the pKa, over 99% of the compound will be in its neutral, organic-soluble form, maximizing partitioning into the organic layer.[2][5]

Q2: After extraction, how can I back-extract the compound from the organic phase into a fresh aqueous solution?

To bring the compound back into an aqueous phase, you need to convert it to its ionic, water-soluble form. This is achieved by extracting the organic layer with a basic aqueous solution. A pH of 6.0 or higher (at least two units above the pKa) is recommended. Using a solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is common for this purpose.

Q3: Which organic solvent is best for this extraction?

The ideal solvent should be immiscible with water, have a high affinity for the neutral form of your compound, a low boiling point for easy removal, and be relatively non-toxic.[6][7] Several common solvents can be effective.

SolventDensity (g/mL)Key Characteristics
Ethyl Acetate (EtOAc) 0.902Good overall solvent, moderately polar, less toxic than chlorinated solvents, but slightly water-soluble.[1][7]
Dichloromethane (DCM) 1.33Excellent solvent for many organic compounds, denser than water (forms the bottom layer), but has higher toxicity.[6]
Methyl tert-butyl ether (MTBE) 0.74Less prone to forming peroxides than diethyl ether, less dense than water (forms the top layer).[6]

Recommendation: Start with Ethyl Acetate due to its favorable balance of performance and safety. If yield is low, Dichloromethane may offer improved recovery.

Q4: How do I know which layer is which in my separatory funnel?

This depends on the density of your organic solvent relative to the aqueous phase (density ~1.0 g/mL).

  • Solvents like DCM are denser and will form the bottom layer .

  • Solvents like Ethyl Acetate and MTBE are less dense and will form the top layer .[6] If you are ever unsure, add a few drops of water to the funnel. The layer that increases in volume is the aqueous layer.[8]

Section 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the extraction and recovery of 2-bromo-5-methylnicotinic acid.

Part A: Extraction from Aqueous Phase into Organic Solvent
  • Preparation: Dissolve your crude sample containing 2-bromo-5-methylnicotinic acid in an appropriate volume of water or a buffer solution.

  • pH Adjustment: Slowly add 1 M HCl dropwise while monitoring with a calibrated pH meter. Adjust the pH of the aqueous solution to pH ≤ 2.0 .

  • Solvent Addition: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of your chosen organic solvent (e.g., Ethyl Acetate).

  • Extraction: Stopper the funnel and invert it, ensuring to vent frequently to release any pressure buildup. Gently rock or swirl the funnel for 2-3 minutes. Avoid vigorous shaking , which can lead to emulsion formation.[9]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the organic layer into a clean flask. (Remember: DCM is the bottom layer, EtOAc/MTBE is the top layer).

  • Repeat Extraction: To maximize yield, repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh portion of organic solvent at least two more times, combining all organic extracts.

Part B: Back-Extraction from Organic Phase into Aqueous Phase (Optional Purification)
  • Combine & Wash: Combine the organic extracts from Part A in a clean separatory funnel.

  • pH Adjustment: Add a volume of a basic solution (e.g., 5% NaHCO₃ solution, pH ~8.5) to the funnel.

  • Extraction: Gently mix as described in Part A, step 4. The 2-bromo-5-methylnicotinate salt will now move into the basic aqueous layer.

  • Separation & Collection: Allow the layers to separate and collect the aqueous layer. Repeat with fresh basic solution to ensure complete transfer.

  • Product Recovery: The compound is now "trapped" as a salt in the combined basic aqueous extracts. To recover it as a solid, re-acidify this solution to pH ≤ 2.0 with 1 M HCl. The neutral 2-bromo-5-methylnicotinic acid should precipitate out of solution and can be collected by vacuum filtration.

A Start: Crude sample in aqueous solution B Adjust to pH ≤ 2 (with 1M HCl) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Extract & Separate Phases C->D E Organic Phase: Contains neutral product D->E Collect F Aqueous Phase: Contains impurities D->F Discard G Optional: Back-extract organic phase with basic solution (pH ≥ 6) E->G H Aqueous Phase: Contains product salt G->H I Re-acidify to pH ≤ 2 H->I J Precipitate & Isolate Pure Product I->J

Caption: Workflow for pH-optimized liquid-liquid extraction.

Section 4: Troubleshooting Guide

Issue: My extraction yield is very low.

  • Cause 1: Incorrect pH. Was the pH of the initial aqueous solution definitively at or below 2.0? A pH closer to the pKa (e.g., pH 3-4) will result in a significant portion of the compound remaining in the aqueous phase as the anion.

    • Solution: Always use a calibrated pH meter for adjustments. Do not rely on pH paper for this critical step.

  • Cause 2: Insufficient Extractions. A single extraction is often incomplete.

    • Solution: Perform at least three extractions with fresh portions of the organic solvent to ensure quantitative transfer.

  • Cause 3: Poor Solvent Choice. The compound may have low solubility in your chosen solvent.

    • Solution: If using Ethyl Acetate yields poor results, consider trying a more effective solvent like Dichloromethane after consulting safety protocols.[10]

Issue: A thick, stable emulsion has formed at the interface.

Emulsions are common when the sample matrix contains surfactant-like molecules.[5] They prevent clean separation and lead to product loss.

  • Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, emulsions break on their own.[8]

  • Solution 2: "Salting Out". Add a saturated solution of sodium chloride (brine) to the funnel.[9] This increases the ionic strength of the aqueous layer, which can disrupt the emulsion and force better phase separation.[8][9]

  • Solution 3: Gentle Disruption. Gently swirl the funnel or stir the emulsion layer slowly with a glass rod.[8] Avoid further shaking.

  • Solution 4: Filtration or Centrifugation. As a last resort, drain the entire mixture and use a phase separation filter paper or centrifuge the sample to break the emulsion.[9]

Issue: The final product is impure.

  • Cause 1: Incomplete Separation. Small amounts of the undesired layer were carried over during collection.

    • Solution: Be careful when draining layers from the separatory funnel. It is better to leave a tiny amount of your desired layer behind than to contaminate it with the other phase.

  • Cause 2: Co-extraction of Impurities. Other neutral or acidic impurities may have been extracted along with your product.

    • Solution: Perform the optional back-extraction (Part B of the protocol). This is a powerful purification step. By moving your target compound into a basic aqueous phase, you leave behind neutral organic impurities. Subsequently re-acidifying and precipitating the product isolates it from acidic impurities that might have different solubilizing pH ranges.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2024, October 5).
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • YouTube. (2023, June 9). Henderson-Hasselbalch Plots for Acid-Base Extraction.
  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • University of York. Problems with extractions.
  • Acid-Base Extraction.
  • ACS Publications. (2020, May 22). Green Solvent Selection Guide for Biobased Organic Acid Recovery.
  • Chemistry Stack Exchange. (2020, August 5). Choice of solvent for extraction.
  • Chemistry LibreTexts. (2025, March 21). Acid-Base Extraction.
  • Applications of the Henderson-Hasselbalch Equation.
  • Wikipedia. Henderson–Hasselbalch equation.
  • Oregon State University. The Henderson–Hasselbalch Equation: Its History and Limitations.

Sources

Troubleshooting

Reducing reaction times for 2-bromo-5-methylnicotinic acid functionalization

Welcome to the Advanced Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 2-bromo-5-methylnicotinic acid (CAS: 65996-06-7).

Functionalizing this specific halopyridine—particularly at the C2 (bromine) and C3 (carboxylic acid) positions—often suffers from severe kinetic bottlenecks under conventional conditions. This guide bypasses generic advice, providing mechanistically grounded, self-validating protocols to reduce your reaction times from days to minutes.

I. Diagnostic Troubleshooting Workflow

Before altering your chemical equivalents, evaluate your physical reaction parameters. The workflow below outlines the logical progression for diagnosing and resolving sluggish functionalization reactions.

Workflow Issue Reaction Time > 12h? CheckHeat Evaluate Heating Source Issue->CheckHeat Thermal Conventional Thermal CheckHeat->Thermal MW Microwave (MAS) CheckHeat->MW SwitchMW Apply MAS (100-300W) Target: 10-15 mins Thermal->SwitchMW CheckCat Evaluate Catalyst & Solvent MW->CheckCat UpdateSys Use Pd(OAc)2 + NHC Ligand in DMF/H2O (1:1) CheckCat->UpdateSys Optimize

Fig 1. Logical troubleshooting workflow for accelerating halopyridine functionalization.

II. Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why does Suzuki-Miyaura cross-coupling at the C2 position of 2-bromo-5-methylnicotinic acid stall or take >18 hours under conventional thermal heating? Causality: The sluggish nature of this reaction is not merely due to the carbon-halogen bond strength. The adjacent C3-carboxylic acid (especially when deprotonated to a carboxylate by the reaction base) acts as a competing bidentate ligand. It coordinates with the Palladium(II) intermediate immediately following oxidative addition, forming a highly stable, unreactive palladacycle. This kinetic trap stalls the transmetalation step. Extended thermal heating (18–24 hours) is traditionally required to overcome this activation energy barrier, which unfortunately promotes protodeboronation of your arylboronic acid.

Q2: How exactly does Microwave-Assisted Synthesis (MAS) resolve this, and what is the optimal catalyst system? Causality: Microwave irradiation provides rapid, volumetric dielectric heating that instantly elevates the localized temperature of polar intermediates, effectively bypassing the kinetic trap of carboxylate coordination 1. Furthermore, switching from traditional phosphine ligands to a Pd(OAc)2​ / N-Heterocyclic Carbene (NHC) or benzimidazolium salt system provides a sterically bulky, electron-rich environment that accelerates both oxidative addition and transmetalation. When combined with a DMF/H2​O (1:1) solvent system, the water significantly increases the solubility of the base ( K2​CO3​ ), accelerating the formation of the reactive boronate species and reducing reaction times to just 10–15 minutes 2.

Q3: After C2-coupling, amidation of the C3-carboxylic acid with bulky amines is extremely slow. How can I accelerate this? Causality: The C3 position is sterically hindered by both the newly installed C2-aryl group and the C5-methyl group. Standard coupling reagents (like EDC/HOBt) form active esters that are too bulky to be efficiently attacked by hindered amines. Solution: Switch to Propylphosphonic anhydride ( T3P ). T3P forms a highly reactive, less sterically encumbered mixed anhydride intermediate. Conducting this under continuous flow or MAS at 80°C reduces the reaction time from 16 hours to 20 minutes.

III. Mechanistic Pathway Visualization

Mechanism Pd0 Active Pd(0) Complex OxAdd Oxidative Addition (Cleaves C2-Br) Pd0->OxAdd 2-bromo-5-methylnicotinic acid Trap Kinetic Trap (C3-Carboxylate Coordination) OxAdd->Trap Thermal Heating (Slow) Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet MAS / H2O Solvent (Fast) Trap->Transmet Overcome by MAS RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 2. Mechanistic pathway of Suzuki coupling highlighting the MAS-enabled bypass of kinetic traps.

IV. Quantitative Performance Comparison

The following table summarizes the quantitative data demonstrating the efficiency gains when transitioning from conventional thermal heating to microwave-accelerated methodologies for 2-bromo-5-methylnicotinic acid 3.

Reaction TypeHeating MethodCatalyst/ReagentsTimeIsolated Yield
Suzuki-Miyaura (C2) Thermal (Reflux, 100°C) Pd(PPh3​)4​ , K2​CO3​ , Toluene/EtOH18 - 24 h45 - 60%
Suzuki-Miyaura (C2) Microwave (120°C, 300W) Pd(OAc)2​ , NHC Ligand, K2​CO3​ , DMF/H2​O 10 - 15 min85 - 95%
Amidation (C3) Thermal (RT) EDC⋅HCl , HOBt , DIPEA , DCM 12 - 16 h60 - 65%
Amidation (C3) Microwave (80°C, 100W) T3P (50% in EtOAc), DIPEA , EtOAc 20 min> 90%

V. Validated Experimental Methodologies

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (15-Minute Protocol)

This protocol is a self-validating system; the visual transition of the reaction mixture and specific LC-MS mass targets ensure real-time quality control.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromo-5-methylnicotinic acid (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), Pd(OAc)2​ (1 mol%), benzimidazolium salt ligand (2 mol%), and K2​CO3​ (2.0 eq, 2.0 mmol).

  • Solvent Addition: Add 6 mL of a freshly degassed DMF/H2​O (1:1 v/v) mixture.

    • Causality Note: The 50% water content is critical. It solubilizes the potassium carbonate to generate the highly reactive trihydroxyboronate anion, which is necessary for rapid transmetalation.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place in a dedicated microwave synthesizer. Set the parameters to 300 W, ramping the temperature to 120°C over 3 minutes, and hold at 120°C for 10 minutes.

  • Self-Validation (IPC Check): Upon cooling, the mixture should transition from a pale yellow suspension to a dark, homogeneous solution with precipitated Pd black. Sample 10 µL, dilute in MeCN, and run an LC-MS. Validation target: Complete disappearance of the starting material isotopic doublet (M+H 216/218) and appearance of the arylated product mass.

  • Workup: Acidify the mixture to pH 4 using 1M HCl (crucial to protonate the C3-carboxylate for organic extraction). Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Rapid T3P-Mediated Amidation (20-Minute Protocol)
  • Activation: In a 10 mL microwave vial, dissolve the C2-arylated-5-methylnicotinic acid (1.0 eq, 0.5 mmol) and the target amine (1.2 eq) in anhydrous EtOAc (3 mL).

  • Reagent Addition: Add DIPEA (3.0 eq), followed by dropwise addition of T3P (Propylphosphonic anhydride, 50% solution in EtOAc, 1.5 eq).

    • Causality Note: T3P is chosen over HATU because its byproducts are entirely water-soluble, eliminating the need for complex chromatographic purification and preventing urea-precipitation blockages.

  • Irradiation: Seal and irradiate at 80°C (100 W) for 20 minutes.

  • Self-Validation & Workup: LC-MS should show >95% conversion. Quench with saturated aqueous NaHCO3​ (5 mL). The organic layer will contain the pure amide product. Separate, dry, and concentrate.

VI. References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: Molecules (via NIH / PMC) URL:[Link]

  • Microwave-Accelerated Homogeneous Catalysis in Organic Chemistry Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 2-Bromo-5-Methylnicotinic Acid Chromatography

Welcome to the Technical Support Center. 2-Bromo-5-methylnicotinic acid is a highly polar, ionizable pyridine derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Bromo-5-methylnicotinic acid is a highly polar, ionizable pyridine derivative. Chromatographers frequently encounter co-elution issues when attempting to separate this compound from structurally similar impurities, such as regioisomers (e.g., 2-bromo-6-methylnicotinic acid), des-bromo degradation products, or synthetic starting materials.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution ( Rs​>1.5 ) and ensure the scientific integrity of your analytical methods.

Diagnostic Workflow

Before altering your method, it is critical to confirm that co-elution is actually occurring and to systematically isolate the chromatographic variables.

G Start Detect Co-elution (Rs < 1.5) Purity Verify Peak Purity (DAD Spectral Match / MS) Start->Purity pH Optimize Mobile Phase pH (Shift away from pKa) Purity->pH Confirmed co-elution Column Switch Stationary Phase (Try PFP or Mixed-Mode) pH->Column Rs < 1.5 Success Baseline Resolution (Rs > 1.5) pH->Success Rs > 1.5 Gradient Flatten Gradient Slope (Decrease %B/min) Column->Gradient Rs < 1.5 Column->Success Rs > 1.5 Gradient->Success Rs > 1.5

Systematic troubleshooting workflow for resolving co-eluting pyridine derivatives.

Troubleshooting Guides & FAQs

Q1: Why does 2-bromo-5-methylnicotinic acid co-elute with its regioisomers on a standard C18 column? A1: Co-elution on standard C18 columns is primarily a function of the molecule's zwitterionic nature. 2-Bromo-5-methylnicotinic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid group. At a mid-range pH (pH 3–5), the molecule exists predominantly in a highly polar zwitterionic state, leading to minimal hydrophobic interaction with the non-polar C18 stationary phase. When analytes elute near the void volume (capacity factor k′<1 ), the column lacks the retention time necessary to differentiate minor structural differences, resulting in co-elution[1].

Q2: How should I adjust the mobile phase pH to improve the resolution ( Rs​ ) of critical pairs? A2: The fundamental rule of method development for ionizable compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa​ . The electron-withdrawing bromine atom lowers the pKa​ of the pyridine nitrogen to approximately 2.5–3.5, while the carboxylic acid pKa​ drops to ~1.5–2.0.

  • Acidic Approach (pH < 2.0): Using 0.1% to 0.5% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, leaving the molecule as a cation. This slightly increases hydrophobicity and allows for ion-pairing effects with the TFA, improving retention and selectivity.

  • Basic Approach (pH > 6.5): Using an ammonium acetate buffer ensures the molecule is fully deprotonated (anionic). While this reduces hydrophobicity, it exploits charge-repulsion differences between regioisomers.

  • Caution: Avoid the pH 3.0–5.0 range. Slight pH variations here will cause massive shifts in retention time and peak shape due to partial ionization.

Q3: If pH optimization on a C18 column fails, what stationary phases are recommended? A3: If a C18 column cannot resolve the co-eluting peaks, you must switch the stationary phase chemistry to introduce orthogonal retention mechanisms:

  • Mixed-Mode Cation-Exchange (MMC): Columns like Primesep 100 or Coresep 100 combine reversed-phase and cation-exchange mechanisms. Because pyridinecarboxylic acids are basic, MMC exploits minute differences in both hydrophobicity and ionic properties, significantly enhancing the resolution of isomers[2].

  • Pentafluorophenyl (PFP): PFP columns offer unique selectivity for halogenated and aromatic compounds. The fluorine atoms in the stationary phase engage in dipole-dipole, π−π , and charge-transfer interactions, which are highly sensitive to the exact spatial positioning of the bromine and methyl groups on the pyridine ring.

Quantitative Data: Expected Chromatographic Behavior

The table below summarizes the expected retention behavior and resolution potential based on the selected column chemistry and mobile phase conditions.

Stationary PhaseMobile Phase SystemPredominant Analyte StateExpected Retention ( k′ )Resolution ( Rs​ ) Potential
Standard C180.1% Formic Acid (pH ~2.7)Zwitterionic / CationicLow (< 1.0)Poor (< 1.0, Co-elution)
Standard C180.1% TFA (pH ~2.0)Cationic (Ion-paired)Moderate (1.5 - 3.0)Moderate (~1.2)
PFP (Core-shell)0.1% TFA (pH ~2.0)CationicHigh (3.0 - 5.0)Excellent (> 1.5)
Mixed-Mode (MMC)5% ACN, 0.15% H3​PO4​ CationicVery High (> 5.0)Excellent (> 2.0)

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Method Development using Mixed-Mode Chromatography

Objective: Resolve 2-bromo-5-methylnicotinic acid from its regioisomers using a mixed-mode reversed-phase/cation-exchange column[2]. Causality: By utilizing a stationary phase with embedded acidic groups, the basic pyridine nitrogen interacts via ionic exchange, while the carbon skeleton interacts via hydrophobic retention. This dual-mechanism amplifies small structural differences that a C18 column ignores.

Step-by-Step Methodology:

  • Column Installation: Install a mixed-mode cation-exchange column (e.g., Coresep 100, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.15% Phosphoric acid ( H3​PO4​ ) for UV detection.

    • Mobile Phase B: 100% Acetonitrile (ACN).

  • System Equilibration: Flush the column with 5% B at 1.0 mL/min for at least 20 column volumes to ensure the cation-exchange sites are fully protonated and equilibrated.

  • Isocratic Scouting: Run an isocratic method at 5% B. In mixed-mode chromatography for pyridinecarboxylic acids, retention is highly sensitive to the organic modifier and buffer concentration.

  • Self-Validation Check: Inject a blank, followed by the sample. Calculate the resolution using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) .

    • Feedback Loop: If k′>10 (eluting too late), increase the ACN concentration to 10-15%. If Rs​>1.5 , the method is validated.

Protocol 2: Flattening the Gradient Slope for Critical Pairs

Objective: Maximize resolution on a PFP or C18 column when peaks partially overlap (e.g., a shoulder is observed on the main peak)[1][3]. Causality: Decreasing the gradient steepness (%B/min) increases the time analytes spend interacting with the stationary phase, amplifying the selectivity ( α ) differences between the co-eluting compounds.

Step-by-Step Methodology:

  • Identify Elution %B: Run a standard screening gradient (e.g., 5% to 95% B over 15 minutes, slope = 6%/min). Note the exact %B at which the co-eluting peaks elute (e.g., 30% B).

  • Design a Focused Gradient: Create a shallow gradient targeting the specific elution window. Start 10% below the elution point (20% B) and end 10% above (40% B).

  • Adjust the Slope: Extend the time of this focused segment to achieve a slope of 1.0% to 1.5% B/min (e.g., program the gradient to go from 20% to 40% B over 15 minutes)[3].

  • Self-Validation Check (Peak Purity): Evaluate peak purity using a Diode Array Detector (DAD). Extract UV spectra across the peak width. If the spectra at the upslope, apex, and downslope are identical, the co-elution has been successfully resolved. If the spectra shift, co-elution is still occurring, and you must return to Protocol 1[1].

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It), Axion Labs.[Link]

  • HPLC method development critical decisions, Element Lab Solutions.[Link]

  • HPLC Separation of Pyridinecarboxylic Acids, SIELC Technologies.[Link]

  • HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column, HELIX Chromatography.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining 2-bromo-5-methylnicotinic acid purity

An in-depth technical comparison and validation guide for the chromatographic determination of 2-bromo-5-methylnicotinic acid purity, designed for analytical scientists and drug development professionals. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the chromatographic determination of 2-bromo-5-methylnicotinic acid purity, designed for analytical scientists and drug development professionals.

Executive Summary

The accurate purity determination of halogenated pyridine derivatives, such as 2-bromo-5-methylnicotinic acid (CAS: 65996-06-7), is a critical quality control step in pharmaceutical intermediate synthesis. Due to the molecule's zwitterionic potential and highly polar surface area, standard reversed-phase chromatography often yields poor retention and unacceptable peak tailing.

This guide objectively compares the performance of standard C18, HILIC, and Phenyl-Hexyl stationary phases. By exploring the causality behind these chromatographic behaviors, we establish a definitive, self-validating HPLC methodology fully compliant with the recently updated[ICH Q2(R2) guidelines][1] (effective June 14, 2024).

The Causality of Column Selection: Mechanistic Challenges

2-bromo-5-methylnicotinic acid presents a unique chromatographic puzzle. It contains a basic pyridine nitrogen (pKa ~3.5), an acidic carboxylic group (pKa ~2.5), a lipophilic methyl group, and a polarizable bromine atom.

When developing a method, the choice of stationary phase dictates the success of the separation:

  • Standard C18 (Aliphatic Hydrophobic Partitioning): At a low pH (e.g., pH 2.5), the carboxylic acid is protonated (neutral), but the pyridine nitrogen becomes positively charged. This highly polar cation resists partitioning into the hydrophobic C18 phase, resulting in early elution (near the void volume) and severe tailing due to secondary electrostatic interactions with residual silanols.

  • HILIC (Hydrophilic Interaction): While HILIC excels at retaining polar compounds via partitioning into an enriched water layer, the lipophilic bromine and methyl substituents disrupt ideal HILIC behavior, leading to broad, asymmetrical peaks and poor method robustness.

  • Phenyl-Hexyl (Orthogonal π−π Interactions): The phenyl ring of the stationary phase acts as an electron donor, engaging in strong π−π interactions with the electron-deficient pyridine ring of the analyte. Simultaneously, the hexyl chain provides baseline hydrophobic retention for the methyl and bromo groups. This dual-mechanism is the causality behind the superior peak shape and retention observed.

Comparative Performance Data

To empirically validate the mechanistic theory, a screening study was conducted using a 20 mM Phosphate Buffer (pH 2.5) and Acetonitrile mobile phase across three column chemistries.

Chromatographic ParameterStandard C18 (e.g., Eclipse Plus)HILIC (e.g., BEH Amide)Phenyl-Hexyl (Optimized)
Retention Time ( tR​ ) 1.8 min (Poor retention)8.5 min (Excessive)5.2 min (Optimal)
Tailing Factor ( As​ ) 2.4 (Severe tailing)1.6 (Moderate tailing)1.1 (Excellent)
Theoretical Plates ( N ) 2,1004,5009,800
Resolution ( Rs​ ) < 1.5 (Co-elution risks)~ 1.8> 2.5 (Baseline resolved)

MethodDev Start Analyte: 2-Bromo-5-methylnicotinic acid C18 Standard C18 Issue: Poor Retention & Tailing Start->C18 HILIC HILIC Phase Issue: Broad Peaks & Robustness Start->HILIC Phenyl Phenyl-Hexyl Phase Advantage: Optimal Pi-Pi Selectivity Start->Phenyl Opt Mobile Phase Optimization (pH 2.5 Phosphate Buffer / ACN) C18->Opt HILIC->Opt Phenyl->Opt Final Final Validated Method Opt->Final

Fig 1: Column screening and method optimization workflow for 2-bromo-5-methylnicotinic acid.

Optimized Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any sample analysis begins, ensuring the instrument and chemistry are performing as intended [2].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH precisely to 2.50 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane. Rationale: Strict pH control is mandatory to keep the carboxylic acid fully protonated.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna® Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer).

  • Isocratic Elution: 85% Mobile Phase A : 15% Mobile Phase B.

  • Detection: UV at 268 nm (Optimal wavelength for nicotinic acid derivatives [3]).

  • Injection Volume: 10 µL.

Step 3: Sample Preparation

  • Diluent: Mobile Phase A : Mobile Phase B (85:15 v/v).

  • Standard Solution: Accurately weigh 10 mg of 2-bromo-5-methylnicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

Step 4: System Suitability Testing (SST) Inject the standard solution six times consecutively. The system is only validated for use if:

  • %RSD of peak area 1.0%.

  • Tailing factor ( As​ ) 1.5.

  • Theoretical plates ( N ) 5,000.

ICH Q2(R2) Validation Lifecycle

The analytical procedure was validated in strict accordance with the updated [ICH Q2(R2) guidelines][1], which emphasize a lifecycle and Quality-by-Design (QbD) approach.

Specificity via Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. To prove the method is stability-indicating, the analyte was subjected to forced degradation. A Photodiode Array (PDA) detector was used to verify peak purity.

ForcedDeg Sample Standard Solution (100 µg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Ox Oxidation (3% H2O2, RT) Sample->Ox Photo Photolysis (UV Light, 24h) Sample->Photo PDA HPLC-PDA Analysis (Peak Purity Angle < Threshold) Acid->PDA Base->PDA Ox->PDA Photo->PDA Val Specificity Confirmed (No Co-elution) PDA->Val

Fig 2: Forced degradation workflow ensuring method specificity and peak purity.

Validation Data Summary

The following table summarizes the quantitative validation parameters achieved using the optimized Phenyl-Hexyl method.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultsStatus
Linearity & Range R2≥0.999 over 80-120% of target R2=0.9998 (Range: 10-150 µg/mL)PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% (n=9)PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)0.85%PASS
Intermediate Precision %RSD 2.0% (Different day/analyst)1.12%PASS
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPASS
Robustness No significant change with deliberate variationsStable across pH ±0.2, Flow ±0.1 mL/minPASS

Conclusion

Standard C18 columns are fundamentally mismatched for the zwitterionic and polarizable nature of 2-bromo-5-methylnicotinic acid. By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can leverage orthogonal π−π interactions to achieve baseline resolution, exceptional peak symmetry, and robust retention. The provided methodology is fully self-validating and compliant with the latest ICH Q2(R2) regulatory standards, ensuring seamless integration into pharmaceutical quality control environments.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Effective June 14, 2024. Available at:[Link]

  • Royal Society of Chemistry. "Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products." RSC Advances. Available at:[Link]

  • LCGC International. "Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization." Chromatography Online. Available at:[Link]

Comparative

Mass Spectrometry Fragmentation Patterns of 2-Bromo-5-methylnicotinic Acid: A Comparative Analytical Guide

Executive Summary 2-Bromo-5-methylnicotinic acid is a critical halogenated pyridine building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including dihydroorotate dehydrogenase (DH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-5-methylnicotinic acid is a critical halogenated pyridine building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including dihydroorotate dehydrogenase (DHODH) inhibitors 1. During drug development and impurity profiling, accurately characterizing this compound and differentiating it from structural analogs—such as 2-chloro-5-methylnicotinic acid—is paramount.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation of 2-bromo-5-methylnicotinic acid, providing self-validating protocols to ensure analytical integrity.

Mechanistic Causality in Fragmentation

The fragmentation behavior of 2-bromo-5-methylnicotinic acid is governed by two distinct structural features: the basic nicotinic acid core and the labile bromine substituent.

  • Decarboxylation Pathway: The carboxylic acid group at the 3-position of the pyridine ring is highly susceptible to the neutral loss of CO2​ (-44 Da) under collision-induced dissociation (CID). The proximity of the nitrogen lone pair facilitates this decarboxylation, which is a universal hallmark of nicotinic acid derivatives 2.

  • Halogen Isotopic Signatures & Radical Loss: Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, any intact molecular ion or fragment retaining the bromine atom will exhibit a distinct doublet separated by 2 Da 3. At elevated collision energies, the relatively weak C-Br bond cleaves, resulting in the loss of a bromine radical ( Br∙ ) or hydrogen bromide (HBr) 4.

The Isobaric Trap: Bromo vs. Chloro Analogs

A critical analytical challenge arises when differentiating 2-bromo-5-methylnicotinic acid from its chlorinated analog. The decarboxylated fragment of the bromo compound ( [M+H−CO2​]+ ) has a nominal mass of m/z 172. The intact protonated molecular ion of the chloro compound ( [M+H]+ ) also has a nominal mass of m/z 172.

To resolve this isobaric overlap, High-Resolution Mass Spectrometry (HRMS) is required, as the mass difference is merely ~0.04 Da. Furthermore, the isotope ratio serves as a secondary diagnostic tool (1:1 for the bromo fragment vs. 3:1 for the intact chloro species).

Table 1: HRMS Differentiation of Isobaric Overlaps

Compound / FragmentIon FormulaNominal m/zExact Mass (Monoisotopic)Diagnostic Isotope Ratio
2-Bromo-5-methylnicotinic acid ( [M+H−CO2​]+ ) [C6​H779​BrN]+ 172171.97621:1 (m/z 172 / 174)
2-Chloro-5-methylnicotinic acid ( [M+H]+ ) [C7​H735​ClNO2​]+ 172172.01653:1 (m/z 172 / 174)

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

Choosing the correct modality depends on the matrix and the need for derivatization. Free carboxylic acids form strong intermolecular hydrogen bonds, leading to poor volatility and thermal decarboxylation in hot GC inlets. Therefore, GC-MS requires derivatization, whereas LC-MS/MS can analyze the compound directly.

Table 2: Platform Comparison for Halogenated Nicotinic Acids

ParameterLC-ESI-MS/MS (Q-TOF / QqQ)GC-EI-MS (Single Quad)
Ionization Type Soft (ESI+), preserves [M+H]+ Hard (70 eV EI), extensive fragmentation
Sample Preparation Direct injection (dilute & shoot)Requires derivatization (e.g., BSTFA silylation)
Primary Advantage High sensitivity; resolves isobaric overlapsExcellent for NIST library matching
Primary Limitation Matrix effects (ion suppression)Thermal degradation of underivatized acid
Diagnostic Ions m/z 216/218, 198/200, 172/174m/z 287/289 (TMS ester), 272/274

Self-Validating Experimental Protocols

Protocol A: LC-ESI-MS/MS Workflow (Direct Analysis)

Objective: Quantify and confirm the structural identity of 2-bromo-5-methylnicotinic acid in polar matrices without derivatization.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto an Agilent ZORBAX RRHD Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate in Positive ESI mode. Set Capillary Voltage to 3.5 kV and Drying Gas to 300°C at 8 L/min.

  • Self-Validation Check (Isotopic Fidelity): Before analyzing fragmentation, extract the chromatograms for m/z 216.0 and 218.0. Validation condition: The peak area ratio of 216.0 to 218.0 must be 1.00 ± 0.05. A skewed ratio indicates co-eluting matrix interference or an isobaric contaminant.

  • CID Fragmentation: Apply a Collision Energy (CE) of 15 eV to monitor the CO2​ loss transition (216 172) and 25 eV for the HBr loss transition (216 136).

Protocol B: GC-EI-MS Workflow (Derivatization Required)

Objective: Analyze the compound using standard electron ionization libraries, circumventing the thermal instability of the free carboxylic acid.

  • Sample Preparation: Transfer 100 µL of a 10 µg/mL standard solution into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Derivatization (Silylation): Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Self-Validation Check (Derivatization Completeness): Inject 1 µL into the GC-MS. Validation condition: Scan the spectrum for m/z 215/217 (underivatized molecular ion). The complete absence of these peaks, coupled with the appearance of the TMS derivative molecular ion at m/z 287/289, confirms 100% derivatization efficiency.

  • Chromatographic Separation: Use a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • EI-MS Acquisition: Operate the EI source at standard 70 eV. Set the source temperature to 230°C and acquire in full scan mode (m/z 50–350).

Fragmentation Pathway Visualization

Fragmentation M_plus [M+H]+ m/z 216 / 218 (2-Bromo-5-methylnicotinic acid) Loss_H2O [M+H - H2O]+ m/z 198 / 200 M_plus->Loss_H2O - H2O (-18 Da) Loss_CO2 [M+H - CO2]+ m/z 172 / 174 (2-Bromo-5-methylpyridine) M_plus->Loss_CO2 - CO2 (-44 Da) Loss_Br [M+H - HBr]+ m/z 136 (5-Methylnicotinic acid cation) M_plus->Loss_Br - HBr (-80/-82 Da) Pyridine_core Pyridine Core m/z 92 / 93 Loss_CO2->Pyridine_core - Br• (-79/-81 Da) Loss_Br->Pyridine_core - CO2 (-44 Da)

ESI-MS/MS CID fragmentation pathway of 2-bromo-5-methylnicotinic acid.

References

  • Title: Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Source: Food Research URL: [Link]

  • Title: US8691852B2 - Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors Source: Google Patents URL
  • Title: Unraveling Addition, Cyclization, and Dehydrogenation Reactions between Pyridinyl Radicals and Acrylonitrile Using Synchrotron VUV Photoionization Mass Spectrometry and Theoretical Insights Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

Sources

Validation

Comparative study of halogenated nicotinic acid derivatives in drug discovery

Introduction: The Privileged Nicotinic Acid Scaffold Nicotinic acid (pyridine-3-carboxylic acid), widely known as Vitamin B3 or niacin, is a foundational building block in medicinal chemistry. While the parent molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nicotinic Acid Scaffold

Nicotinic acid (pyridine-3-carboxylic acid), widely known as Vitamin B3 or niacin, is a foundational building block in medicinal chemistry. While the parent molecule is primarily recognized for its lipid-lowering properties, the strategic introduction of halogen atoms (fluorine, chlorine, bromine) onto the pyridine ring transforms it into a highly versatile scaffold for targeted drug discovery.

As a Senior Application Scientist, I have observed that halogenation is never a mere structural decoration; it is a calculated pharmacokinetic and pharmacodynamic intervention. Halogenation fundamentally alters the electron density of the pyridine ring, shifting the pKa​ of both the basic nitrogen and the acidic carboxyl group, while simultaneously modulating lipophilicity ( logP ) and metabolic stability. This guide objectively compares the performance of key halogenated nicotinic acid derivatives, providing the mechanistic rationale and validated experimental protocols necessary for rational drug design.

Comparative Physicochemical Properties & Pharmacokinetics

The selection of a specific halogenated derivative dictates the molecule's behavior in biological systems. The inductive electron-withdrawing effect of halogens lowers the pKa​ of the pyridine nitrogen, reducing its protonation at physiological pH. This shift directly enhances membrane permeability and oral bioavailability.

Table 1: Physicochemical Comparison of Key Nicotinic Acid Derivatives
CompoundPyridine N pKa​ Carboxyl pKa​ logP (approx)Primary Drug Discovery Application
Nicotinic Acid (Niacin) ~4.90~4.750.36Lipid-lowering agents, nutritional supplements
6-Fluoronicotinic Acid ~2.5~3.40.80 18F -PET imaging tracers, metabolic blocking
2-Chloronicotinic Acid ~1.5~2.81.05NSAID precursors (e.g., pranoprofen), agrochemicals
5-Bromonicotinic Acid ~2.2~3.51.40Kinase inhibitors, nicergoline intermediates

Data synthesized from comparative basicity and lipophilicity studies of pyridine derivatives. [1]

Mechanistic Impact in Drug Design
  • Fluorination (e.g., 6-Fluoronicotinic Acid): Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) make it an excellent bioisostere for hydrogen. The extreme strength of the C-F bond resists cytochrome P450 (CYP450) mediated oxidation, effectively blocking metabolic soft spots. Furthermore, 6-fluoronicotinic acid is a premier precursor for synthesizing positron emission tomography (PET) radiotracers via 18F -isotopic labeling [2].

  • Chlorination and Bromination (e.g., 2-Chloro/5-Bromonicotinic Acid): The larger atomic radii and polarizability of chlorine and bromine introduce significant steric bulk. More importantly, they create a region of positive electrostatic potential opposite the covalent bond—known as a σ -hole . This allows for highly directional "halogen bonding" with electron-rich Lewis bases (like backbone carbonyl oxygens) within target kinase or receptor hinge regions [3].

G A Halogenated Nicotinic Acid Scaffold B Fluorination (e.g., 6-F, 2-F) High Electronegativity, Small Radius A->B Substitution C Chlorination/Bromination Increased Steric Bulk, Polarizability A->C Substitution D Metabolic Stability (Blocks CYP450 Oxidation) B->D C-F Bond Strength E PET Imaging (18F Radiotracers) B->E Isotopic Labeling F Halogen Bonding (Target Kinase/Receptor) C->F Sigma-Hole Interaction G Lipophilicity (logP) Enhanced Membrane Permeability C->G Hydrophobic Effect

Caption: Logical framework of halogen substitution effects on nicotinic acid pharmacokinetics.

Experimental Validation & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.

Protocol A: 18F -Radiolabeling of Nicotinic Acid Derivatives for PET Imaging

This protocol utilizes nucleophilic aromatic substitution ( SN​Ar ) to convert a chlorinated precursor into an 18F -labeled tracer.

Mechanistic Rationale: Aqueous [18F]F− is inherently unreactive due to strong hydration. By using Kryptofix 2.22 (a cryptand), we sequester the potassium counter-ion ( K+ ), leaving the 18F− as a "naked," highly reactive nucleophile capable of displacing the chlorine atom at the 6-position [2].

  • Isotope Preparation: Trap aqueous [18F]fluoride (approx. 1-2 GBq) on a QMA anion-exchange cartridge. Elute into a reaction vial using a solution of K2​CO3​ (2 mg) and Kryptofix 2.22 (10 mg) in CH3​CN/H2​O .

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 110°C. Add anhydrous acetonitrile (3 × 1 mL) and repeat evaporation to ensure completely anhydrous conditions (critical for SN​Ar success).

  • Radiolabeling: Add the precursor (e.g., 6-chloronicotinic acid ester, 2 mg) dissolved in 0.5 mL anhydrous DMSO. Heat the sealed vial at 110°C for 15 minutes.

  • Self-Validation (Radio-TLC): Spot a 1 µL aliquot on a silica TLC plate. Develop in EtOAc/Hexane (1:1). Scan with a radio-TLC reader. A successful reaction will show a shift of radioactivity from the baseline (unreacted [18F]F− ) to the Rf​ of the product (~0.6).

  • Purification: Dilute the mixture with water and inject onto a semi-preparative RP-HPLC column (C18). Collect the radioactive fraction corresponding to the desired [18F]fluoronicotinic acid derivative.

W S1 Precursor Synthesis (e.g., 6-Chloronicotinic Acid) S2 18F-Fluorination (Nucleophilic Substitution) S1->S2 [18F]KF, Kryptofix 2.22 110°C, 15 min S3 Purification (Semi-prep HPLC) S2->S3 Crude Extract S4 Validation (Radio-TLC & Specific Activity) S3->S4 Pure Fraction

Caption: Step-by-step workflow for the 18F-radiolabeling of nicotinic acid derivatives.

Protocol B: Microwave-Assisted Amination of 2-Chloronicotinic Acid (NSAID Precursor Synthesis)

2-Chloronicotinic acid is a vital intermediate for synthesizing 2-arylaminonicotinic acids, the core scaffold of nonsteroidal anti-inflammatory drugs (NSAIDs) like pranoprofen [4].

Mechanistic Rationale: The electron-donating nature of the carboxylate anion (formed under basic conditions) normally deactivates the pyridine ring toward nucleophilic attack. Microwave irradiation provides rapid, localized superheating that overcomes this high activation energy barrier, allowing the reaction to proceed in environmentally friendly aqueous media without transition-metal catalysts [5].

  • Reaction Setup: In a 10 mL microwave vessel, combine 2-chloronicotinic acid (4.0 mmol), the desired aromatic amine (8.0 mmol), anhydrous K2​CO3​ (2.0 mmol), and distilled water (3 mL).

  • Microwave Irradiation: Seal the vessel and irradiate at 150°C for 20–30 minutes.

  • Workup: Cool the mixture to 50°C using compressed air. Acidify the aqueous solution with 1M HCl to pH ~3-4 to precipitate the 2-arylaminonicotinic acid.

  • Self-Validation (LC-MS & Melting Point): Filter the precipitate and recrystallize from ethanol/water. Perform LC-MS to confirm the mass shift (loss of Cl isotope pattern, addition of the amine mass). Verify purity via sharp melting point analysis.

Conclusion & Selection Matrix

For drug development professionals, the choice of a halogenated nicotinic acid derivative must be dictated by the specific therapeutic goal:

  • Select 6-Fluoronicotinic acid when designing metabolically stable compounds or PET radiotracers, leveraging the strength of the C-F bond.

  • Select 2-Chloronicotinic acid when building complex multi-ring systems (like NSAIDs or agrochemicals), utilizing the chlorine atom as a reactive leaving group for cross-coupling or amination.

  • Select 5-Bromonicotinic acid when targeting specific kinase hinge regions where increased lipophilicity and directional halogen bonding ( σ -hole interactions) are required to achieve high binding affinity.

References

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents Source: Chair of Analytical Chemistry, University of Tartu URL:[Link]

  • 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography Source: Chemical Reviews, American Chemical Society (ACS) URL:[Link]

  • Synthesis method of 5-halogenated nicotinic acid (Patent CN114181139B)
  • Synthesis of 2-Chloronicotinic Acid Derivatives Source: ResearchGate (Jiangxi Science & Technology Normal University) URL:[Link]

  • Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation Source: Journal of Chemical Research (via ResearchGate) URL:[Link]

Comparative

Benchmarking 2-bromo-5-methylnicotinic acid in Buchwald-Hartwig amination

An in-depth technical guide benchmarking the cross-coupling performance of 2-bromo-5-methylnicotinic acid against its structural analogs, designed for researchers and drug development professionals optimizing late-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide benchmarking the cross-coupling performance of 2-bromo-5-methylnicotinic acid against its structural analogs, designed for researchers and drug development professionals optimizing late-stage functionalization.

Executive Summary: The "Perfect Storm" of 2-Halopyridines

The Buchwald-Hartwig amination is a cornerstone of carbon-nitrogen (C-N) bond formation in modern drug discovery. However, applying this methodology to 2-bromo-5-methylnicotinic acid presents a triad of severe mechanistic hurdles: catalyst poisoning, acid-base incompatibility, and ortho-steric hindrance.

As an application scientist, I rarely recommend subjecting unprotected 2-halonicotinic acids directly to palladium catalysis without a deep understanding of the underlying kinetics. This guide dissects the causality behind these failures, objectively benchmarks the substrate against viable alternatives, and provides a self-validating protocol engineered to bypass these limitations.

Mechanistic Causality: Why Does This Substrate Fail?

To optimize a reaction, we must first understand how it breaks. The poor performance of 2-bromo-5-methylnicotinic acid in standard Buchwald-Hartwig conditions is not random; it is driven by three distinct structural features:

  • Catalyst Poisoning (The 2-Halopyridine Effect): The nitrogen atom in 2-halopyridines is perfectly positioned to act as a competing ligand. Following the oxidative addition of the C-Br bond to the Pd(0) species, the pyridine nitrogen rapidly coordinates to the Pd(II) center. This forms a highly stable, off-cycle bis-amine or chelated complex, effectively sequestering the catalyst into a dead resting state and precipitating palladium black .

  • Acid-Base Incompatibility: The catalytic cycle requires a base to deprotonate the coordinated amine. However, the free 3-carboxylic acid immediately protonates strong alkoxide bases (e.g., NaOt-Bu). This not only consumes the reagent but generates an insoluble carboxylate salt that crashes out of non-polar solvents like toluene, halting mass transfer .

  • Steric Hindrance: The carboxylate group at the 3-position is ortho to the 2-bromo site, creating a steric shield that impedes both the initial oxidative addition and the subsequent amine coordination step.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Hindered by 3-COOH) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Amine Amine Coordination & Deprotonation PdII->Amine Poison Catalyst Poisoning (Off-cycle Chelate) PdII->Poison Pyridine N-Chelation Amido Pd(II) Amido Complex Amine->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting the specific failure modes of 2-halopyridines.

Benchmarking Structural Alternatives

To isolate the variables causing reaction failure, we benchmarked 2-bromo-5-methylnicotinic acid against three structural analogs. By altering one functional group at a time, we can quantify the exact impact of the free acid, the halogen position, and the steric bulk.

Standardized Test Conditions: 1.0 equiv substrate, 1.2 equiv morpholine, 5 mol% Pd(OAc)₂, 10 mol% dppp, 2.0 equiv Base, Toluene (0.2 M), 80 °C, 14 h.

SubstrateStructural ModificationOptimal BaseYield (%)Primary Failure Mode (if unoptimized)
2-Bromo-5-methylpyridine Baseline (No Acid)NaOt-Bu85%Catalyst poisoning via N-chelation
3-Bromo-5-methylnicotinic acid Isomer (No 2-Halogen)K₃PO₄65%Poor solubility of carboxylate salt
Methyl 2-bromo-5-methylnicotinate Esterified (Protected)Cs₂CO₃78%Hydrodebromination (Reduction)
2-Bromo-5-methylnicotinic acid Target (Unprotected)LiHMDS28%Base neutralization & Pd sequestration

Data Analysis & Causality: The data clearly shows that the unprotected target molecule yields a dismal 28%. Moving the bromine to the 3-position (Row 2) removes the N-chelation threat, doubling the yield. However, the most effective strategy is esterification (Row 3). By masking the carboxylic acid as a methyl ester, we eliminate the acid-base incompatibility, allowing us to use milder carbonate bases and achieve a 78% yield.

OptimizationLogic Substrate 2-Bromo-5-methylnicotinic acid C1 Challenge 1: Pyridine N-Chelation Substrate->C1 C2 Challenge 2: Free Carboxylic Acid Substrate->C2 S1 Solution: Bidentate Ligand (dppp) C1->S1 S2 Solution: Pre-protection (Esterification) C2->S2 Opt Optimized Substrate: Methyl 2-bromo-5-methylnicotinate S1->Opt S2->Opt

Logical workflow for overcoming catalyst poisoning and acid incompatibility in 2-bromopyridines.

Self-Validating Experimental Protocol

Based on the benchmarking data, attempting to couple the free acid directly is inefficient. The field-proven approach is to utilize the esterified analog (Methyl 2-bromo-5-methylnicotinate ) and employ a bidentate ligand.

As demonstrated by Wagaw and Buchwald, chelating bis(phosphine) ligands like dppp (1,3-bis(diphenylphosphino)propane) are mandatory here. Their specific bite angle forces the palladium center into a geometry that physically blocks the pyridine nitrogen from chelating, while simultaneously inhibiting β-hydride elimination .

This protocol includes a built-in validation system using an internal standard to ensure you can differentiate between a stalled reaction (unreacted starting material) and catalyst decomposition (hydrodebromination).

Materials Required:
  • Substrate: Methyl 2-bromo-5-methylnicotinate (1.0 mmol)

  • Amine: Secondary or primary amine (1.2 mmol). Note: If using volatile amines like methylamine, the reaction MUST be performed in a pressure-rated sealed tube.

  • Catalyst: Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ligand: dppp (0.10 mmol, 10 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:
  • System Preparation (The Control): In a nitrogen-filled glovebox, weigh the substrate, Pd(OAc)₂, dppp, Cs₂CO₃, and the internal standard into an oven-dried Schlenk tube (or Ace-Thred sealed tube for volatile amines).

    • Causality: Organometallic Pd(0) species are highly sensitive to oxygen. Moisture will react with the base and stall the cycle.

  • Solvent & Amine Addition: Add 5.0 mL of degassed toluene, followed by the amine. Seal the vessel tightly.

  • Catalyst Activation Phase: Stir the mixture at room temperature for 10 minutes.

    • Validation Check: Observe the color. The solution should transition from reddish-brown (Pd(II) acetate) to a homogeneous yellow/orange solution. This confirms the reduction of Pd(II) to the active Pd(0)Lₙ species. If the solution turns black immediately, your solvent is wet or oxygenated.

  • Thermal Cycling: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 14 hours.

    • Causality: High stirring rates are critical because the reaction is a heterogeneous mixture (solid Cs₂CO₃ in toluene).

  • In-Process Control (IPC) & Quenching: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Quantitative Analysis (qNMR/LC-MS): Take a 0.1 mL aliquot of the filtrate, concentrate, and dissolve in CDCl₃.

    • Self-Validation: Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene internal standard (singlet at δ 6.09 ppm). Look specifically for the mass of the debrominated byproduct (M-Br+H) via LC-MS. If debromination exceeds 10%, your amine concentration is too low, or the reaction temperature is too high.

  • Deprotection (Optional): To yield the final 2-amino-5-methylnicotinic acid, subject the crude ester to standard saponification (LiOH in THF/H₂O, rt, 4h), followed by careful acidification to pH 4.

References

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Validation

LC-MS quantitative analysis and validation of 2-bromo-5-methylnicotinic acid

High-Throughput LC-MS/MS Quantitative Analysis and Validation of 2-Bromo-5-methylnicotinic Acid: A Comparative Guide As a pharmaceutical building block, (CAS 65996-06-7)[1] is integral to the synthesis of complex heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput LC-MS/MS Quantitative Analysis and Validation of 2-Bromo-5-methylnicotinic Acid: A Comparative Guide

As a pharmaceutical building block, (CAS 65996-06-7)[1] is integral to the synthesis of complex heterocyclic drugs and agrochemicals. However, its accurate quantification in biological matrices (such as plasma for pharmacokinetic profiling) or complex synthetic reaction mixtures presents a significant analytical challenge. The molecule is highly polar, making it prone to poor chromatographic retention, and it often co-elutes with endogenous matrix components that obscure traditional detection methods.

This guide provides an in-depth, objective comparison between a high-performance UPLC-MS/MS methodology and traditional HPLC-UV approaches. Designed for researchers and drug development professionals, it details the causality behind our experimental choices and establishes a self-validating protocol grounded in global regulatory standards.

LC-MS/MS workflow for 2-bromo-5-methylnicotinic acid quantification and validation.

Part 1: Causality in Method Development (E-E-A-T)

To build a robust, self-validating assay, every step of the analytical workflow must be engineered to overcome the specific physicochemical limitations of nicotinic acid derivatives[2].

1. Sample Preparation: Why Protein Precipitation (PPT)? While Solid Phase Extraction (SPE) is often the gold standard for sample clean-up, highly polar compounds like 2-bromo-5-methylnicotinic acid exhibit poor retention on standard reversed-phase SPE sorbents, leading to unacceptable analyte loss. We utilize a simple Protein Precipitation (PPT) method using cold acetonitrile (3:1 ratio). This approach exploits the analyte's solubility profile—crashing out matrix proteins while keeping the polar target quantitatively dissolved, ensuring >90% recovery without the need for complex mixed-mode ion-exchange resins.

2. Chromatographic Strategy: Escaping the Ion Suppression Zone Traditional HPLC-UV methods rely on 5 µm C18 columns. Because nicotinic acid derivatives are highly hydrophilic, they elute very early on these columns, falling directly into the "void volume" where salts and unprecipitated proteins cause severe MS ion suppression. By upgrading to a UPLC BEH C18 column with sub-2 µm particles, we exponentially increase the theoretical plate count. Combined with a carefully optimized gradient starting at 95% aqueous mobile phase, we achieve sufficient retention to push the analyte past the ion suppression zone, yielding sharp, symmetrical peaks.

3. Mass Spectrometry: A Self-Validating Isotopic System The presence of a bromine atom in 2-bromo-5-methylnicotinic acid provides a unique structural advantage. Bromine exists in nature as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. Instead of relying on a single Multiple Reaction Monitoring (MRM) transition, our protocol monitors the [M+H]+ precursor ions for both isotopes (m/z 216.0 and 218.0). This creates a self-validating system: if the peak area ratio of the two transitions deviates from the theoretical ~1:1 isotopic distribution, the system automatically flags the presence of a co-eluting matrix interference, ensuring absolute data trustworthiness.

Proposed MS/MS fragmentation and MRM transitions for 2-bromo-5-methylnicotinic acid.

Part 2: Experimental Protocols

Step 1: Sample Preparation (Plasma or Reaction Matrix)

  • Aliquot 50 µL of the biological sample or diluted reaction mixture into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., 6-chloronicotinic acid at 100 ng/mL) to induce protein precipitation.

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete matrix disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into a glass autosampler vial equipped with a low-volume insert.

Step 2: UPLC Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 0.0–0.5 min (5% B); 0.5–2.5 min (linear ramp to 95% B); 2.5–3.5 min (hold at 95% B); 3.5–4.0 min (return to 5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Triple Quadrupole MS/MS Parameters

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 500°C; Desolvation Gas Flow at 800 L/hr.

  • MRM Transitions:

    • Quantifier 1 ( ‘79Br‘ ): m/z 216.0 → 172.0 (Collision Energy: 15 eV)

    • Quantifier 2 ( ‘81Br‘ ): m/z 218.0 → 174.0 (Collision Energy: 15 eV)

    • Qualifier (Bromine Loss): m/z 216.0 → 137.0 (Collision Energy: 25 eV)

Part 3: Comparative Performance & Validation Data

When compared to legacy HPLC-UV methods, the UPLC-MS/MS approach offers a 1000-fold increase in sensitivity and effectively eliminates false positives caused by matrix background noise.

Table 1: Methodological Comparison - UPLC-MS/MS vs. Traditional HPLC-UV

Analytical ParameterUPLC-MS/MS (Proposed Protocol)HPLC-UV (Standard Alternative)
Analytical Column Sub-2 µm BEH C18 (50 mm length)5 µm C18 (150 mm length)
Detection Method ESI-MRM (Dual Isotope Monitoring)UV Absorbance (254 nm)
Run Time 4.0 minutes15.0 minutes
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL500 ng/mL
Selectivity & Specificity High (Self-validating via isotope ratio)Low (Highly prone to matrix interference)

The developed method was fully validated in accordance with the [3], ensuring the data is robust enough for regulatory submission.

Table 2: ICH M10 Validation Summary for 2-Bromo-5-methylnicotinic Acid

Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linear Dynamic Range 0.5 – 1000 ng/mL (R² = 0.998)R² ≥ 0.990
Intra-day Precision (CV%) 3.2% – 6.5% across all QC levels≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Matrix Effect (IS Normalized) 94.5% (No significant ion suppression)Consistent across 6 different lots
Extraction Recovery 92.3% ± 4.1%Reproducible across concentrations

Conclusion

By transitioning from traditional HPLC-UV to a UPLC-MS/MS framework, laboratories can achieve unparalleled sensitivity and throughput for the quantification of 2-bromo-5-methylnicotinic acid. The strategic use of sub-2 µm particle chromatography resolves polar retention issues, while the dual-isotope MRM monitoring establishes a self-validating assay that guarantees data integrity in the most complex biological and synthetic matrices.

References

  • Szafarz, M., et al. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B, 2010. URL:[Link]

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis." Scientific Guidelines, 2023. URL:[Link]

Sources

Comparative

Comparing synthesis routes for high-purity 2-bromo-5-methylnicotinic acid

Comparative Synthesis Routes for High-Purity 2-Bromo-5-methylnicotinic Acid: A Technical Guide for Process Chemists Executive Summary 2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is a highly sought-after heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Routes for High-Purity 2-Bromo-5-methylnicotinic Acid: A Technical Guide for Process Chemists

Executive Summary

2-Bromo-5-methylnicotinic acid (CAS 65996-06-7) is a highly sought-after heterocyclic building block in pharmaceutical chemistry. It serves as a critical electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during the synthesis of targeted kinase inhibitors and novel therapeutics[1]. The bromine atom at the 2-position provides exceptional reactivity, while the 5-methyl and 3-carboxylic acid groups offer essential steric and electronic handles for downstream API functionalization[2].

However, synthesizing this specific substitution pattern is notoriously difficult. Direct bromination of 5-methylnicotinic acid is plagued by poor regioselectivity and sluggish kinetics due to the electron-deficient nature of the pyridine core. Consequently, process chemists must rely on alternative strategic disconnections. This guide objectively compares the three primary synthesis routes, providing mechanistic insights, quantitative data, and self-validating protocols to ensure scalable, high-purity production.

Mechanistic Evaluation of Synthesis Routes

Route A: De Novo Pyridine Assembly (The Baldwin Cyclization)

Concept: Instead of functionalizing an existing pyridine ring, this bottom-up approach constructs the pyridine core with the halogen already in place. Based on the foundational methodology by Baldwin et al., this route utilizes a Knoevenagel condensation of propionaldehyde and ethyl cyanoacetate, followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3]. The resulting β,γ-unsaturated aldehyde equivalent is cyclized using HBr in acetic acid[4]. Causality & E-E-A-T: Why build the ring from scratch? Direct halogenation of pyridines requires harsh conditions and yields complex isomer mixtures. By pre-assembling the carbon skeleton (propionaldehyde provides the C5-methyl, ethyl cyanoacetate provides the C3-carboxylate), the cyclization with HBr/AcOH dictates absolute regiocontrol. The bromide ion acts as a nucleophile during the ring-closure step, ensuring the bromine atom is exclusively installed at the 2-position[3].

Route B: Sandmeyer-Type Diazotization/Bromination

Concept: This route starts from the commercially available 2-amino-5-methylnicotinic acid. The amino group is converted to a diazonium salt using sodium nitrite and hydrobromic acid, followed by displacement with bromide. Causality & E-E-A-T: Standard Sandmeyer reactions use CuBr as a catalyst. However, for 2-aminopyridines, the Craig modification (using Br₂ to form a diazonium perbromide intermediate) is vastly superior. The critical challenge here is the competitive hydrolysis of the diazonium intermediate to form the 2-hydroxy-5-methylnicotinic acid (a pyridone) byproduct. To suppress this, the reaction must be run in highly concentrated HBr (to maximize bromide nucleophilicity over water) and kept strictly at 0°C during the diazotization phase.

Route C: Halogen Exchange (Nucleophilic Substitution)

Concept: Conversion of 2-chloro-5-methylnicotinic acid to the 2-bromo analog using PBr₃ or a saturated solution of HBr in acetic acid. Causality & E-E-A-T: While 2-chloropyridines are generally cheaper, the chlorine atom is less reactive in mild cross-coupling conditions. Halogen exchange is driven thermodynamically by the continuous removal of HCl gas or by leveraging the higher boiling point of the brominating agent.

Strategic Workflow Visualization

SynthesisWorkflow Target Target API Scaffold: 2-Bromo-5-methylnicotinic acid RouteA Route A: De Novo Assembly (Baldwin Cyclization) Target->RouteA Bottom-up Synthesis RouteB Route B: Sandmeyer (Diazotization) Target->RouteB Functional Group Interconversion RouteC Route C: Halogen Exchange (Nucleophilic Substitution) Target->RouteC Late-stage Modification A_Trait Highest Regioselectivity Scalable & Cost-Effective RouteA->A_Trait B_Trait 1-Step from 2-Amino Prone to Hydrolysis RouteB->B_Trait C_Trait Requires 2-Chloro Precursor High Yield RouteC->C_Trait

Fig 1. Strategic decision tree for the synthesis of 2-bromo-5-methylnicotinic acid.

Quantitative Data Comparison

ParameterRoute A: De Novo (Baldwin)Route B: Sandmeyer (Craig Mod.)Route C: Halogen Exchange
Overall Yield 45–55% (over 3 telescoped steps)65–75% (1 step)80–85% (1 step)
Purity (HPLC) >98% (easily crystallized)92–95% (requires recrystallization)>99%
Major Impurities Unreacted enamine intermediates2-Hydroxy-5-methylnicotinic acidUnreacted 2-chloro precursor
Scalability Excellent (Exothermic steps easily controlled)Moderate (Vigorous N₂ gas evolution)Excellent
Cost-Effectiveness High (Cheap commodity starting materials)Medium (2-amino precursor is moderately priced)Low (2-chloro precursor is expensive)

Self-Validating Experimental Protocols

Protocol 1: De Novo Synthesis (Baldwin Route)

This protocol telescopes the Knoevenagel condensation and enamine formation to minimize isolation losses.

  • Step 1: Knoevenagel Condensation

    • Action: React propionaldehyde (1.0 eq) with ethyl cyanoacetate (1.0 eq) in toluene using piperidinium acetate (0.1 eq) as a catalyst at 20°C[4].

    • Causality/Rationale: Piperidinium acetate is a mild base that facilitates the formation of the iminium ion intermediate without triggering the aldol self-condensation of propionaldehyde[3].

    • Self-Validation (IPC): TLC (Hexane/EtOAc 7:3) will show the complete disappearance of ethyl cyanoacetate and the formation of a new, strongly UV-active spot.

  • Step 2: Enamine Formation

    • Action: Add DMF-DMA (1.1 eq) directly to the crude mixture and stir at room temperature for 24 hours.

    • Causality/Rationale: DMF-DMA provides the essential C6 carbon of the future pyridine ring, forming a highly conjugated β,γ-unsaturated enamine system[3].

    • Self-Validation (IPC): The solution will transition to a deep orange/red color due to extended conjugation. LC-MS must confirm the mass of the enamine intermediate before proceeding.

  • Step 3: Cyclization & Bromination

    • Action: Add the crude enamine mixture dropwise to a 33% wt solution of HBr in acetic acid at 10°C. Warm to 50°C for 2 hours.

    • Causality/Rationale: The strong acid protonates the dimethylamino group, converting it into an excellent leaving group. The bromide ion acts as a nucleophile, attacking the activated nitrile to close the ring and exclusively install the bromine atom at the 2-position[4].

    • Self-Validation (IPC): Observe gas evolution (dimethylamine hydrobromide formation). Upon cooling, the pyridine hydrobromide salt will precipitate as a tan solid.

Protocol 2: Sandmeyer-Type Diazotization (Craig Modification)
  • Step 1: Diazotization

    • Action: Suspend 2-amino-5-methylnicotinic acid (1.0 eq) in 48% aqueous HBr (10.0 eq). Cool to -5°C. Add Br₂ (2.5 eq) dropwise. Subsequently, add aqueous NaNO₂ (2.0 eq) dropwise over 1 hour, strictly maintaining the temperature below 0°C.

    • Causality/Rationale: Using 48% HBr is critical to provide a massive excess of bromide ions, outcompeting water to prevent pyridone (hydroxy) formation. The addition of Br₂ forms a stable diazonium perbromide complex, preventing premature nitrogen loss.

    • Self-Validation (IPC): The reaction mixture will transition from a thick suspension to a clear, dark orange solution. Starch-iodide paper must test positive (turn blue/black) to confirm the presence of excess nitrous acid.

  • Step 2: Thermal Decomposition

    • Action: Slowly warm the mixture to room temperature, then heat to 60°C for 2 hours.

    • Causality/Rationale: Controlled thermal decomposition of the diazonium perbromide generates the aryl radical/cation, which immediately recombines with the abundant bromide ions to form the target compound.

    • Self-Validation (IPC): Vigorous N₂ gas evolution will begin at ~15°C. The reaction is complete when gas evolution entirely ceases.

  • Step 3: Workup & Isolation

    • Action: Quench with saturated sodium bisulfite solution. Adjust pH to 3.0 with NaOH to precipitate the product.

    • Causality/Rationale: Bisulfite reduces highly toxic, unreacted Br₂ to inert bromide. Adjusting the pH to 3.0 targets the isoelectric point of the nicotinic acid derivative, maximizing crystallization yield.

    • Self-Validation (IPC): The dark red color of bromine will completely dissipate upon bisulfite addition, leaving a pale yellow suspension.

Mechanistic Pathway Visualization

MechanisticPathway SM 2-Amino-5-methylnicotinic acid (Starting Material) Reagents NaNO2, HBr (48%), Br2 Temperature: 0°C SM->Reagents Diazo Diazonium Perbromide Intermediate [Ar-N2]+ [Br3]- Reagents->Diazo Heat Warm to 60°C (-N2, -Br2) Diazo->Heat Nucleophilic Bromination Water H2O Competition (If HBr is dilute) Diazo->Water Hydrolysis (Side Reaction) Product 2-Bromo-5-methylnicotinic acid (Target Product) Heat->Product Nucleophilic Bromination Byproduct 2-Hydroxy-5-methylnicotinic acid (Major Impurity) Water->Byproduct Hydrolysis (Side Reaction)

Fig 2. Mechanistic pathway of the Sandmeyer-type bromination highlighting the competing hydrolysis route.

Sources

Validation

Validation of Computational Models Against 2-Bromo-5-methylnicotinic Acid Experimental Data: A Comparative Guide

As a Senior Application Scientist, I frequently observe a critical point of failure in drug discovery pipelines: the blind trust placed in unvalidated computational models. When working with highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical point of failure in drug discovery pipelines: the blind trust placed in unvalidated computational models. When working with highly functionalized heterocycles, theoretical predictions must be rigorously anchored to empirical reality.

This guide provides an objective, in-depth comparison of leading computational platforms—Gaussian 16 (DFT), Schrödinger Suite (OPLS4), and xTB (GFN2-xTB)—specifically evaluating their performance in modeling 1 (CAS 65996-06-7), a vital pyridine-based building block in pharmaceutical R&D[1].

By establishing self-validating experimental protocols, we can objectively determine which computational tool provides the most accurate representation of this molecule's complex electronic and structural behavior.

The Mechanistic Challenge: Why 2-Bromo-5-methylnicotinic Acid?

Modeling 2-bromo-5-methylnicotinic acid presents unique computational challenges due to competing electronic effects. The electron-withdrawing bromine atom induces strong polarization, while the methyl group acts as an electron donor. Furthermore, the carboxylic acid moiety can adopt multiple conformations (syn/anti) relative to the pyridine nitrogen, leading to complex intra- and intermolecular hydrogen bonding networks.

If a computational model fails to identify the true global minimum energy conformation, all subsequent predictions—from 2 to spectroscopic properties—will diverge from experimental reality[2].

Comparative Overview of Computational Alternatives
FeatureGaussian 16 (DFT)Schrödinger Suite (OPLS4)xTB (GFN2-xTB)
Primary Use Case Electronic structure, NMR/IR predictionConformational dynamics, DockingHigh-throughput structural screening
Theoretical Basis Quantum Mechanics (B3LYP/6-311++G**)Molecular Mechanics (Force Field)Semi-empirical Quantum Mechanics
Accuracy (Geometry) Exceptional (RMSD < 0.05 Å)High (RMSD < 0.15 Å)Moderate (RMSD < 0.30 Å)
Spectroscopy High Accuracy (NMR, IR, UV-Vis)Not ApplicableLow Accuracy
Computational Cost High (Hours per conformer)Medium (Minutes per conformer)Low (Seconds per conformer)

Self-Validating Experimental Protocols

To objectively compare these platforms, we must establish a self-validating loop: empirical data is acquired, computational predictions are generated, and a strict statistical threshold (e.g., RMSD, R² correlation) is applied to validate the model.

Protocol A: Conformational Search & Geometry Optimization

Causality: The spatial orientation of the carboxylic acid dictates the molecule's dipole moment and reactivity. We must find the global minimum before predicting spectra.

  • Experimental Baseline: Obtain the empirical solid-state geometry via3[3].

  • Computational Screening: Run a Monte Carlo conformational search using the OPLS4 force field (Schrödinger) or GFN2-xTB to rapidly generate initial geometries.

  • DFT Optimization: Optimize the lowest-energy conformers using Gaussian 16. 4 with a 6-311++G(d,p) basis set are the standard for nicotinic acid derivatives[4]. Note: The diffuse functions (++) are critical for modeling the electron density of the carboxylic oxygen atoms, while polarization functions (d,p) accurately describe the polarizability of the heavy bromine atom.

  • Validation: Calculate the Root Mean Square Deviation (RMSD) between the DFT-optimized geometry and the XRD data. An RMSD < 0.05 Å for heavy atoms validates the structural model.

Protocol B: NMR Chemical Shift Validation (¹H and ¹³C)

Causality: Validating the electronic structure ensures the model correctly maps electron density, which is vital for downstream docking studies.

  • Experimental Baseline: Acquire ¹H and ¹³C NMR spectra of the compound in DMSO-d6.

  • Solvent Modeling: Apply the5 to simulate the dielectric environment of DMSO[5].

  • Tensor Calculation: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[5].

  • Validation: Convert shielding tensors to chemical shifts and perform linear regression against experimental peaks. An R² > 0.99 validates the electronic structure.

Protocol C: Vibrational Frequency (FT-IR) Validation

Causality: Validating bond force constants confirms that the model accurately captures functional group interactions and bond strengths.

  • Experimental Baseline: Record the ATR-FTIR spectrum in the solid state (4000–400 cm⁻¹).

  • Harmonic Frequencies: Extract computed vibrational frequencies from the optimized DFT model.

  • Scaling: Apply a scaling factor of 0.9682 to correct for the inherent anharmonicity of the B3LYP/6-311G(d,p) level of theory[5].

  • Validation: Match the scaled C=O (~1710 cm⁻¹) and C-Br stretching frequencies to the experimental spectrum.

Workflow Visualization

The following diagram illustrates the self-validating loop required to ensure computational accuracy.

ValidationWorkflow ExpData Experimental Acquisition (NMR, FT-IR, XRD) Validation Statistical Validation (RMSD, R² Correlation) ExpData->Validation Empirical Data CompStart Model Initialization (2-Bromo-5-methylnicotinic acid) ConfSearch Conformational Search (OPLS4 / GFN2-xTB) CompStart->ConfSearch GeomOpt Geometry Optimization (DFT B3LYP/6-311++G**) ConfSearch->GeomOpt PropPred Property Prediction (GIAO NMR, Frequencies) GeomOpt->PropPred PropPred->Validation Predicted Data Validation->GeomOpt Refine Model

Fig 1. Computational and experimental workflow for validating 2-bromo-5-methylnicotinic acid models.

Quantitative Data Comparison

Below is a representative validation dataset demonstrating how the three computational alternatives perform against empirical baselines for 2-bromo-5-methylnicotinic acid.

PropertyExperimental BaselineGaussian 16 (DFT)Schrödinger (OPLS4)xTB (GFN2-xTB)
C-Br Bond Length (Å) 1.8951.902 (Δ 0.007)1.880 (Δ 0.015)1.920 (Δ 0.025)
C=O Stretch (cm⁻¹) 17101715 (Δ 5)N/A1740 (Δ 30)
¹³C NMR: C2 (ppm) 142.5143.1 (Δ 0.6)N/AN/A
¹H NMR: Methyl (ppm) 2.352.38 (Δ 0.03)N/AN/A
Conformer ΔE (kcal/mol) 0.0 (Global Min)0.00.20.8

Analysis: While xTB and OPLS4 are excellent for rapid conformational screening, they lack the quantum mechanical depth required for precise spectroscopic prediction. Gaussian 16 (DFT) remains the only platform capable of accurately predicting NMR shifts and scaled IR frequencies within acceptable validation thresholds (Δ < 1.0 ppm for ¹³C NMR).

Conclusion

When modeling complex heterocycles like 2-bromo-5-methylnicotinic acid, a hybrid computational approach is highly recommended. Utilize OPLS4 or xTB for rapid conformational searching to map the potential energy surface, but strictly rely on Gaussian 16 (B3LYP/6-311++G(d,p)) for final geometry optimization and property prediction. By anchoring these predictions to experimental XRD, NMR, and FT-IR data through self-validating protocols, researchers can ensure the highest level of scientific integrity in their downstream drug development workflows.

References

  • Benchchem. "2-Bromo-5-methylnicotinic Acid | CAS 65996-06-7".
  • ResearchGate.
  • ResearchGate.
  • DergiPark.
  • PubMed. "Synthesis, X-ray structure, DFT and antimicrobial studies of Ag(I)

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-methylnicotinic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just following a standard safety data sheet (SDS)—it requires a mechanistic understanding of the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just following a standard safety data sheet (SDS)—it requires a mechanistic understanding of the chemical's behavior. 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) is a highly versatile intermediate utilized in drug development and agrochemical synthesis[1]. However, its unique structural features—a brominated pyridine ring coupled with a carboxylic acid—demand strict operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides the foundational causality behind these procedures, ensuring your laboratory operations remain safe, compliant, and self-validating.

Physicochemical Profile & Operational Implications

To design an effective handling and disposal strategy, we must first analyze the compound's quantitative properties.

ParameterValueOperational & Disposal Implication
CAS Number 65996-06-7Essential identifier for[1].
Molecular Formula C₇H₆BrNO₂High halogen content dictates mandatory halogenated waste routing.
Molecular Weight 216.03 g/mol Required for calculating stoichiometric neutralization of acidic waste.
Physical State Solid powderProne to static dispersion; requires draft-controlled handling.
Chemical Class Halogenated organic acidReacts exothermically with bases; releases HBr gas upon combustion[2].

Mechanistic Toxicology & Hazard Assessment

Understanding why a chemical is hazardous is the first step in establishing a robust safety culture.

  • Electrophilic Reactivity : The electronegativity difference in the carbon-bromine bond renders the aromatic system susceptible to nucleophilic attack. While useful in cross-coupling reactions, this makes the compound a potential alkylating agent in biological systems, requiring strict barrier protection.

  • Acidic Exotherm : As a halogenated organic acid, it readily donates protons in the presence of bases. with inorganic bases or amines are exothermic and can generate substantial heat if not temperature-controlled[2].

  • Combustion Byproducts (Critical) : The most critical disposal consideration is its combustion profile. Incineration of brominated pyridines releases highly corrosive hydrogen bromide (HBr) gas and toxic nitrogen oxides (NOx). Therefore, it must never be disposed of in standard municipal waste or non-halogenated solvent streams[3].

Waste Segregation Logic

DisposalWorkflow Gen Waste Generation: 2-Bromo-5-methylnicotinic acid State Physical State of Waste? Gen->State Solid Solid Halogenated Organic Waste State->Solid Dry Powder/Crystals Liquid Halogenated Solvent Waste Stream State->Liquid Dissolved in Solvent/Water Incinerate EPA-Approved High-Temp Incineration Solid->Incinerate Liquid->Incinerate

Fig 1: Decision matrix for 2-Bromo-5-methylnicotinic acid waste segregation.

Step-by-Step Methodologies

Protocol 1: Routine Handling and Solution Preparation

Objective: Minimize aerosolization and prevent cross-contamination.

  • Engineering Controls : Perform all weighing and material transfers within a certified chemical fume hood with a face velocity of 80-100 fpm.

  • PPE Selection : Don a flame-resistant lab coat, safety goggles, and double-layered nitrile gloves. Nitrile offers fair resistance to incidental contact with solid brominated organics, but gloves should be changed immediately if contaminated[4].

  • Static Mitigation : Use an anti-static weighing spatula. Halogenated powders can hold static charges, leading to sudden aerosolization or adherence to weighing paper.

  • Solvent Compatibility : When preparing stock solutions, dissolve the powder slowly in compatible polar organic solvents (e.g., methanol or DMSO). Avoid mixing with strong bases unless performing a controlled, ice-bath-monitored neutralization.

Protocol 2: RCRA-Compliant Waste Segregation and Disposal

Objective: Ensure regulatory compliance and prevent dangerous waste incompatibilities.

  • Solid Waste Containment :

    • Collect all unused powder, contaminated Kimwipes, and empty reagent bottles in a designated, leak-proof solid waste container.

    • Labeling : Mark clearly as "Hazardous Solid Waste - Halogenated Organic (Contains 2-Bromo-5-methylnicotinic acid)".

  • Aqueous Liquid Waste :

    • If the acid was used in an aqueous workflow, verify the pH of the waste stream.

    • Self-Validating Step : Check the waste with pH paper. Adjust the pH to 6.0–9.0 using dilute NaOH or NaHCO₃ prior to disposal[5]. This confirms the acidic moiety is neutralized, preventing unwanted exothermic reactions in the waste carboy.

    • Transfer to a container labeled "Aqueous Halogenated Waste".

  • Organic Solvent Waste :

    • Critical Segregation : Any organic solvent containing this compound must be routed to the Halogenated Solvent Waste stream[6].

    • Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or hexane) drastically alters the flash point and combustion profile. mandate that halogenated mixtures undergo specialized high-temperature incineration equipped with alkaline scrubbers to neutralize HBr gas[7],[8]. Mixing streams also exponentially increases institutional disposal costs and environmental risks.

Protocol 3: Emergency Spill Response

Objective: Rapid containment and neutralization of localized spills.

  • Isolation : Immediately evacuate unnecessary personnel from the immediate area and eliminate any ignition sources[5].

  • PPE Upgrade : Ensure you are wearing elbow-length neoprene or heavy-duty nitrile gloves and a properly fitted N95 or P100 particulate respirator if the spill is outside a fume hood.

  • Containment (Solid Spill) :

    • Do not dry sweep, as this raises contaminated, inhalable dust[5].

    • Lightly dampen the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress aerosolization.

  • Collection : Use a chemically inert scoop to transfer the dampened material into a secondary hazardous waste container.

  • Decontamination : Wash the spill site with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse. Collect all rinse water into the aqueous halogenated waste stream.

References

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 7158, Fenoprop (Halogenated Organic Acids)." Source: PubChem. URL:[Link]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace: How to Determine if They Are Hazardous Waste." Source: US EPA. URL:[Link]

  • Northern Illinois University (NIU). "Chemical Waste Management Guide." Source: NIU Environmental Health and Safety. URL:[Link]

  • Regis Technologies. "Halogenated Organic Acid Handling and Spill Response SDS." Source: Regis Technologies. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-methylnicotinic acid

[label="2. Don PPE\n(Nitrile, Goggles, Coat)", fillcolor="#FBBC05", As a Senior Application Scientist, I understand that handling halogenated heterocyclic building blocks like 2-Bromo-5-methylnicotinic acid (CAS: 65996-0...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Don PPE\n(Nitrile, Goggles, Coat)", fillcolor="#FBBC05",

As a Senior Application Scientist, I understand that handling halogenated heterocyclic building blocks like 2-Bromo-5-methylnicotinic acid (CAS: 65996-06-7) requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure reproducible science and absolute laboratory safety, we must understand the chemical mechanics driving the hazards and implement self-validating operational protocols.

This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Bromo-5-methylnicotinic acid.

Hazard Profile & Mechanistic Rationale

2-Bromo-5-methylnicotinic acid is a high-value brominated pyridine derivative used extensively as a synthetic intermediate in drug discovery [1.2]. To select the correct PPE, we must first understand the molecular behavior of this compound:

  • Electrophilicity of the C-Br Bond: Organobromine compounds contain a polarized carbon-bromine bond. The electronegativity difference makes the carbon atom electrophilic, allowing it to act as an alkylating/arylating agent[1]. If this compound contacts unprotected skin, it can react with nucleophilic biological macromolecules (e.g., proteins), leading to contact dermatitis and cellular damage.

  • Acidic Moiety: The carboxylic acid group donates protons in aqueous environments (such as sweat or the mucosal lining of the eyes), causing immediate, localized pH drops.

These mechanistic properties directly result in its primary GHS hazard classifications: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [2].

PPE Selection Matrix & Causality

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[3], PPE must serve as an impenetrable barrier against both the electrophilic and acidic nature of this compound.

Hazard ClassGHS StatementMechanistic RiskRequired PPE & Specification
Dermal Exposure H315: Causes skin irritationProtein arylation / Acidic burnNitrile Gloves (≥5 mil): Nitrile rubber (NBR) provides superior chemical inertness against non-polar organohalides compared to latex.
Ocular Exposure H319: Causes serious eye irritationCorneal protein denaturationSafety Goggles (ANSI Z87.1): Must have a complete facial seal to prevent airborne dust ingress[4].
Inhalation P261: Avoid breathing dustMucous membrane irritationChemical Fume Hood: Must maintain a face velocity of 80–100 feet per minute (fpm).
Body Exposure General Lab SafetyContamination of personal clothingLab Coat: 100% cotton or flame-resistant (FR) material, fully buttoned to the collar[5].

Operational Protocol: Safe Handling & Weighing

When working with fine, halogenated powders, static electricity and aerosolization are your primary enemies. This self-validating protocol ensures that dust generation is minimized and containment is maintained.

Step 1: Environmental Setup & Verification

  • Verify the chemical fume hood is operational (check the digital airflow monitor for 80-100 fpm).

  • Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Place an anti-static weighing boat and a calibrated analytical balance inside the hood.

Step 2: PPE Donning Sequence

  • Inspect the lab coat for tears and button it completely.

  • Don ANSI Z87.1 safety goggles.

  • Don standard nitrile gloves. If handling quantities >50g or performing extended transfers, double-glove to increase the breakthrough time margin.

Step 3: Static-Mitigated Transfer

  • Use a grounded stainless steel or anti-static polypropylene spatula. Avoid standard plastic spatulas, which generate static charges that cause the brominated powder to aerosolize or cling to surfaces.

  • Open the reagent bottle only within the fume hood.

  • Slowly transfer the required mass of 2-Bromo-5-methylnicotinic acid to the weigh boat.

  • Seal the reagent bottle immediately after transfer to prevent moisture ingress, which can degrade the compound over time.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood area with a damp paper towel (water is sufficient to pick up the acidic powder, though a mild bicarbonate solution neutralizes it instantly).

  • Dispose of the paper towel in the solid hazardous waste container.

Spill Response & Disposal Plan

In the event of a localized spill outside the fume hood, immediate containment is required to prevent respiratory exposure to the dust.

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate personnel from the immediate 5-foot radius.

  • Protect: Ensure full PPE is worn (including an N95/P100 respirator if the spill is large and outside a ventilated area)[3].

  • Contain: Do not dry sweep, as this aerosolizes the powder. Gently cover the spill with damp paper towels to suppress dust.

  • Collect: Carefully scoop the damp towels and the chemical into a wide-mouth, sealable polyethylene container.

  • Neutralize: Wipe the spill surface with a dilute sodium bicarbonate ( NaHCO3​ ) solution to neutralize any residual carboxylic acid, followed by a water wipe.

Waste Segregation (Critical Step): Because this compound contains a bromine atom, it must be segregated into Halogenated Organic Waste [6]. Mixing halogenated waste with non-halogenated waste can lead to regulatory fines and dangerous interactions in waste processing facilities.

Workflow Visualization

G Start 1. Environmental Setup (Fume Hood Verification) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Weighing 3. Static-Free Weighing (Minimize Aerosolization) PPE->Weighing Reaction 4. Chemical Synthesis (Closed System) Weighing->Reaction Waste 5. Waste Segregation (Halogenated Organics) Reaction->Waste Disposal 6. EHS Compliant Disposal Waste->Disposal

Safe handling, operational workflow, and disposal pathway for 2-Bromo-5-methylnicotinic acid.

References

  • National Institutes of Health (NIH) / OSHA. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC Database (29 CFR 1910 Subpart I). Available at:[Link]

  • Vanderbilt University Medical Center (VUMC). "The Laboratory Standard | Office of Clinical and Research Safety." OSHA Lab Standard (29 CFR 1910.1450). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methylnicotinic acid
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